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Core Science & Biosynthesis

Foundational

4-Methylpyridine-2,5-dicarboxylic acid chemical structure

4-Methylpyridine-2,5-dicarboxylic Acid: Structural Analytics, Mechanistic Synthesis, and Advanced Applications Executive Summary 4-Methylpyridine-2,5-dicarboxylic acid is a highly functionalized N-heterocyclic building b...

Author: BenchChem Technical Support Team. Date: March 2026

4-Methylpyridine-2,5-dicarboxylic Acid: Structural Analytics, Mechanistic Synthesis, and Advanced Applications

Executive Summary

4-Methylpyridine-2,5-dicarboxylic acid is a highly functionalized N-heterocyclic building block characterized by its rigid aromatic core, dual carboxylic acid functionalities, and a sterically active methyl group. In modern materials science and drug development, this molecule serves as a critical precursor. Its unique structural topology makes it an ideal candidate for constructing robust Metal-Organic Frameworks (MOFs), formulating advanced corrosion inhibitors, and synthesizing sustainable bio-based polyesters. This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic synthesis pathways, and field-proven experimental protocols.

Chemical Identity & Structural Analytics

The presence of the 4-methyl group on the pyridine-2,5-dicarboxylic acid (isocinchomeronic acid) scaffold introduces significant steric hindrance and alters the electron density of the pyridine nitrogen. This modification is crucial when the molecule is used as a ligand in coordination chemistry, as it dictates the pore size, hydrophobicity, and defect chemistry of the resulting frameworks.

Table 1: Quantitative Chemical and Structural Properties

PropertyValue / Description
Chemical Name 4-Methylpyridine-2,5-dicarboxylic acid
CAS Registry Number 859189-82-5
Molecular Formula C8H7NO4
Molecular Weight 181.145 g/mol
Coordination Sites N (pyridine), O, O' (carboxylate groups)
Structural Features Pyridine core, 4-methyl substitution, 2,5-dicarboxy substitution

Mechanistic Synthesis Pathways

Historically, the synthesis of pyridine dicarboxylic acids relied on the harsh oxidation of alkyl-substituted quinolines or methylpyridines using transition metal catalysts and strong oxidants like KMnO₄ or HNO₃[1]. However, modern green chemistry standards prioritize selective aerobic oxidation.

A highly efficient route involves the use of N-Hydroxyphthalimide (NHPI) as a radical catalyst in the presence of Co(II) and Mn(II) salts[2]. In this mechanism, NHPI generates the Phthalimide-N-oxyl (PINO) radical, which selectively abstracts hydrogen atoms from the alkyl substituents. The transition metals facilitate the continuous regeneration of the PINO radical via electron transfer, allowing molecular oxygen to drive the carboxylation to completion.

SynthesisPathway Precursor Alkyl-substituted Pyridine (Precursor) Oxidation Aerobic Oxidation (O2, AcOH, 150°C) Precursor->Oxidation Substrate input Catalyst NHPI + Co(II)/Mn(II) (Radical Catalyst) Catalyst->Oxidation Electron transfer mediation Product 4-Methylpyridine-2,5-dicarboxylic acid (Target Product) Oxidation->Product Selective carboxylation

Figure 1: Mechanistic pathway of NHPI-catalyzed aerobic oxidation for synthesizing the target acid.

Protocol 1: NHPI-Catalyzed Aerobic Oxidation (Self-Validating Workflow)
  • Precursor Preparation: Dissolve the methylpyridine precursor in glacial acetic acid. Causality: Acetic acid acts as a polar, protic solvent that stabilizes the radical intermediates and maintains the solubility of the transition metal catalysts.

  • Catalyst Addition: Add 10 mol% NHPI and 1-2 mol% Co(OAc)₂/Mn(OAc)₂. Causality: The synergistic combination of Co and Mn salts prevents catalyst deactivation and accelerates the electron transfer required to sustain the PINO radical cycle[2].

  • Pressurization and Heating: Pressurize the reactor with O₂ (or air at 20 atm) and heat to 150 °C for 1-5 hours. Causality: Elevated pressure increases the solubility of O₂ in the liquid phase, driving the thermodynamic equilibrium toward complete oxidation.

  • Isolation: Cool the mixture to 0 °C to precipitate the product, followed by recrystallization from water/ethanol.

  • Validation Check: Monitor the reaction via High-Performance Liquid Chromatography (HPLC). The complete disappearance of the precursor peak and the emergence of a single highly polar peak confirms total conversion.

Coordination Chemistry & MOF Applications

4-Methylpyridine-2,5-dicarboxylic acid is an exceptional organic linker for the synthesis of Metal-Organic Frameworks (MOFs), particularly those analogous to the UiO-66 topology (M = Zr, Ce, Hf)[3]. The incorporation of the 4-methyl group increases the hydrophobicity of the framework, enhancing its stability against moisture while fine-tuning the pore aperture for selective gas sorption.

MOFWorkflow Step1 Metal Precursor (e.g., ZrCl4) Step4 Solvothermal Assembly (120°C) Step1->Step4 Step2 Ligand (4-Me-2,5-PDC) Step2->Step4 Step3 Modulator (Acetic Acid) Step3->Step4 Defect Control Step5 Solvent Exchange (DMF to MeOH) Step4->Step5 Crystallization Step6 Thermal Activation (Vacuum, 150°C) Step5->Step6 Pore Clearing Step7 Activated MOF (Porous Network) Step6->Step7

Figure 2: Solvothermal self-assembly workflow for Zr-based Metal-Organic Frameworks (MOFs).

Protocol 2: Solvothermal Self-Assembly of Zr-4-Me-PDC MOF
  • Metal-Ligand Dissolution: Dissolve ZrCl₄ and 4-Methylpyridine-2,5-dicarboxylic acid in N,N-dimethylformamide (DMF) under sonication. Causality: DMF is a high-boiling, polar aprotic solvent that fully solubilizes both the inorganic metal clusters and the organic linker, ensuring a homogeneous nucleation environment.

  • Modulator Addition: Add acetic acid (30 equivalents relative to Zr). Causality: The monocarboxylic acid acts as a modulator, competing with the dicarboxylic linker for Zr⁴⁺ coordination sites. This reversible competition slows down the crystallization rate, favoring the growth of highly crystalline, defect-free frameworks rather than amorphous kinetic precipitates[3].

  • Thermal Incubation: Heat the sealed Teflon-lined autoclave at 120 °C for 24 hours.

  • Solvent Exchange: Centrifuge the resulting powder and wash 3 times with DMF, followed by 3 days of solvent exchange with methanol (replacing methanol daily). Causality: DMF is too high-boiling (153 °C) to be removed by vacuum without collapsing the MOF pores due to capillary forces. Methanol (bp 65 °C) readily displaces DMF and can be easily evacuated.

  • Thermal Activation: Heat the exchanged MOF under dynamic vacuum at 150 °C for 12 hours.

  • Validation Check: Perform Powder X-Ray Diffraction (PXRD). A sharp, high-intensity peak at low angles (2θ ≈ 7.3°) confirms the preservation of the UiO-66 topology. Thermogravimetric Analysis (TGA) should show a flat plateau up to 300 °C, validating complete solvent removal.

Industrial & Pharmaceutical Applications

Corrosion Inhibition for Magnesium Alloys Magnesium alloys are highly susceptible to oxidative degradation. 4-Methylpyridine-2,5-dicarboxylic acid functions as a potent corrosion inhibitor[4]. The nitrogen atom and the adjacent carboxylate oxygen atoms act as bidentate chelating agents, forming a stable, insoluble passivating layer on the magnesium surface. The 4-methyl group enhances the hydrophobic barrier of this layer, repelling aqueous corrosive agents.

Sustainable Bio-Based Polyesters As the polymer industry transitions away from petroleum-derived terephthalic acid, pyridine dicarboxylic acids are emerging as highly viable, rigid aromatic building blocks for sustainable polyesters[5][6]. Copolymers derived from 2,5-pyridinedicarboxylic acid derivatives exhibit superior gas barrier properties and thermal stability, making them highly attractive for advanced, circular packaging materials.

Pharmaceutical Intermediates The functionalized pyridine ring is a privileged scaffold in drug development. The specific substitution pattern of 4-methylpyridine-2,5-dicarboxylic acid allows for regioselective cross-coupling and amidation reactions, serving as a core intermediate in the synthesis of complex anti-cancer agents and targeted enzyme inhibitors.

References

  • Alfa Chemistry (Page 210) @ ChemBuyersGuide.com, Inc.
  • Source: google.com (Google Patents)
  • Source: researchgate.
  • Synthesis of M-UiO-66 (M = Zr, Ce or Hf)
  • Source: google.com (Google Patents)
  • Source: wur.

Sources

Exploratory

4-Methylpyridine-2,5-dicarboxylic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-Methylpyridine-2,5-dicarboxylic Acid Abstract 4-Methylpyridine-2,5-dicarboxylic acid is a heterocyclic compound with significant potential as a versatile building block i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-Methylpyridine-2,5-dicarboxylic Acid

Abstract

4-Methylpyridine-2,5-dicarboxylic acid is a heterocyclic compound with significant potential as a versatile building block in the development of novel pharmaceuticals and advanced materials. Its rigid, functionalized pyridine core makes it an attractive scaffold for designing molecules with specific three-dimensional orientations and chemical properties. However, a survey of the current chemical literature reveals a scarcity of established, high-yield synthetic routes specifically targeting this molecule. This technical guide addresses this gap by providing a comprehensive analysis of plausible and robust synthesis pathways. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a deeper, causality-driven exploration of synthetic strategy, grounded in established principles of heterocyclic chemistry. We will dissect the retrosynthetic logic, propose detailed experimental protocols, and evaluate the relative merits of each approach, empowering researchers in chemical synthesis and drug discovery to confidently produce this valuable compound.

Introduction and Strategic Overview

Pyridine dicarboxylic acids are key intermediates in organic synthesis. For instance, pyridine-2,5-dicarboxylic acid (isocinchomeronic acid) is a precursor to nicotinic acid (Vitamin B3) and finds use in the synthesis of coordination polymers and organocatalysts.[1][2] The introduction of a methyl group at the 4-position of this scaffold, creating 4-Methylpyridine-2,5-dicarboxylic acid, offers a nuanced modification that can significantly alter the molecule's steric and electronic properties, providing a valuable tool for fine-tuning the performance of target molecules in drug development and materials science.

The primary challenge in synthesizing 4-Methylpyridine-2,5-dicarboxylic acid is the selective oxidation of two separate substituents on the pyridine ring while preserving the 4-methyl group. This guide proposes two principal, field-proven strategies to achieve this transformation:

  • Direct Oxidation of a 4-Methyl-2,5-dialkylpyridine Precursor: A classical and robust approach involving the synthesis of a suitable dialkyl-substituted pyridine followed by strong oxidation of the side chains.

  • Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition: A more modern and elegant approach that constructs the substituted pyridine ring in a controlled manner, offering potential for high regioselectivity.

This document will provide a thorough examination of both pathways, complete with detailed protocols and an analysis of the underlying chemical principles.

Pathway I: Oxidation of a 4-Methyl-2,5-dialkylpyridine Precursor

This strategy is predicated on a well-established principle: the oxidation of alkyl side chains on an aromatic ring to carboxylic acids. The core of this approach is the synthesis of a suitable precursor, such as 4-methyl-2,5-diethylpyridine , followed by its oxidation.

Retrosynthetic Analysis and Precursor Synthesis

The retrosynthetic logic for this pathway is straightforward. The target dicarboxylic acid can be obtained by oxidizing the ethyl groups of a precursor like 4-methyl-2,5-diethylpyridine. The synthesis of this precursor itself can be approached through multicomponent reactions that are known to efficiently construct substituted pyridine rings.

Oxidation Methodologies

The critical step is the oxidation of the two ethyl groups at the C2 and C5 positions. The electron-withdrawing nature of the pyridine ring deactivates the alkyl groups to some extent, necessitating potent oxidizing conditions.

Potassium permanganate is a powerful and cost-effective oxidizing agent widely used for converting alkylarenes to carboxylic acids.[3] The reaction proceeds in an aqueous solution, often under basic or neutral conditions, and at elevated temperatures.

Causality and Experimental Insight: The choice of KMnO₄ is based on its proven efficacy in oxidizing substituted alkylpyridines.[4] The reaction mechanism involves the initial attack of the permanganate ion on the benzylic C-H bonds of the alkyl side chains. The 4-methyl group is significantly less reactive than the ethyl groups due to the absence of a secondary benzylic position, providing a basis for selectivity, although over-oxidation remains a risk that must be managed through careful control of stoichiometry and reaction time.

Experimental Protocol: KMnO₄ Oxidation of 4-Methyl-2,5-diethylpyridine

Objective: To synthesize 4-Methylpyridine-2,5-dicarboxylic acid via the oxidation of 4-methyl-2,5-diethylpyridine.

Materials:

  • 4-Methyl-2,5-diethylpyridine (1.0 eq)

  • Potassium Permanganate (KMnO₄) (approx. 8-10 eq)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • 5-Liter, 4-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel.

Procedure:

  • Reaction Setup: Charge the 5-liter flask with 4-methyl-2,5-diethylpyridine (1.0 eq) and 2 liters of water. Begin vigorous stirring.

  • Permanganate Addition: In a separate beaker, prepare a solution of potassium permanganate (8-10 eq) in 2 liters of water. Heat this solution gently if necessary to dissolve the KMnO₄. Transfer this solution to the addition funnel.

  • Oxidation: Heat the reaction mixture in the flask to 80-90°C. Begin the dropwise addition of the KMnO₄ solution over a period of 4-6 hours. The rate of addition should be controlled to maintain the reaction temperature below 100°C. The purple color of the permanganate will disappear as it is consumed. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Completion and Quenching: After the addition is complete, continue to heat and stir the mixture for an additional 1-2 hours until the purple color no longer fades, indicating the consumption of the starting material. Cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove the insoluble manganese dioxide. Wash the MnO₂ filter cake thoroughly with hot water to recover any adsorbed product. Combine the filtrate and washings.

  • Workup and Isolation:

    • Concentrate the clear filtrate by evaporation to approximately half its original volume.

    • Cool the solution in an ice bath.

    • Carefully acidify the solution by the slow addition of concentrated HCl until the pH reaches the isoelectric point of the product (typically pH 2-3).[4] 4-Methylpyridine-2,5-dicarboxylic acid will precipitate as a solid.

    • Stir the slurry in the ice bath for 1 hour to ensure complete precipitation.

  • Purification:

    • Collect the crude product by filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • For higher purity, recrystallize the product from hot water or an ethanol/water mixture.

    • Dry the purified product under vacuum to yield 4-Methylpyridine-2,5-dicarboxylic acid as a white to off-white solid.

For industrial-scale synthesis, oxidation with nitric acid is a common alternative. This method is highly effective but requires specialized equipment to handle the high pressures and corrosive nature of the reaction.[1][5]

Trustworthiness and Safety: This protocol is inherently hazardous. The reaction generates large volumes of toxic nitrogen oxides (NOx) and is conducted at high temperatures (190-270°C) and pressures (2-8 MPa).[5] It must only be performed in a specialized high-pressure reactor (autoclave) with appropriate safety measures and gas scrubbing systems in place. The key advantage is the high throughput and efficiency on a large scale.

Pathway I: Visualization

// Nodes Start [label="4-Methyl-2,5-diethylpyridine"]; Intermediate [label="Oxidation Reaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="4-Methylpyridine-2,5-dicarboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; MnO2 [label="MnO₂ (precipitate)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="1. KMnO₄, H₂O\n2. Heat (80-90°C)"]; Intermediate -> Product [label="3. Filtration\n4. Acidification (HCl)"]; Intermediate -> MnO2 [style=dashed, arrowhead=none];

// Layout {rank=same; Start;} {rank=same; Intermediate;} {rank=same; Product; MnO2;} } dot Caption: Oxidation of a dialkylpyridine precursor to the target dicarboxylic acid.

Pathway II: Inverse Electron Demand Diels-Alder (IEDDA) Approach

This pathway represents a more sophisticated strategy for constructing the pyridine ring with the desired substituents already in place, potentially avoiding the harsh oxidative conditions of Pathway I. The core of this method is the reaction between a 1,2,3-triazine 1-oxide and a β-keto-ester.[6]

Retrosynthetic Analysis and Rationale

In this retrosynthesis, the target molecule is disconnected across the pyridine ring. The reaction joins a C4N2 diene component (from the triazine) with a C2 dienophile (from the β-keto-ester), followed by the loss of N₂ and an aromatization step to form the pyridine ring.

Expertise and Strategic Choice: The power of the IEDDA approach lies in its convergence and modularity. By carefully selecting the substituents on the two starting fragments, a wide variety of substituted pyridines can be synthesized. For our target, we would require a β-keto-ester that provides the C5-carboxylate and the C4-methyl group, and a triazine that provides the C2-carboxylate.

Proposed Synthesis Steps
  • Synthesis of β-Keto-ester (Dienophile): The required dienophile, ethyl 2-methyl-3-oxobutanoate , can be synthesized from ethyl acetoacetate.

  • Synthesis of 1,2,3-Triazine 1-oxide (Diene): The diene component, bearing an ester group that will become the C2-carboxylate, needs to be prepared. This can be achieved through a [5+1] cycloaddition of a vinyl diazo compound with tert-butyl nitrite.[6]

  • IEDDA Cycloaddition: The β-keto-ester and the triazine 1-oxide are reacted in the presence of a base, such as 1,8-Diazabicycloundec-7-ene (DBU), at room temperature.[6] This reaction forms the pyridine-2,5-dicarboxylate ester.

  • Saponification: The resulting diester is hydrolyzed under basic conditions (e.g., using NaOH or KOH), followed by acidic workup to yield the final 4-Methylpyridine-2,5-dicarboxylic acid.

Pathway II: Visualization

// Nodes Ketoester [label="Ethyl 2-methyl-3-oxobutanoate\n(Dienophile)"]; Triazine [label="Substituted 1,2,3-Triazine 1-oxide\n(Diene)"]; Reaction [label="IEDDA Cycloaddition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Diester [label="Diethyl 4-methylpyridine-2,5-dicarboxylate"]; Hydrolysis [label="Saponification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="4-Methylpyridine-2,5-dicarboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ketoester -> Reaction; Triazine -> Reaction [label="DBU, DCM, rt"]; Reaction -> Diester [label="Loss of N₂,\nAromatization"]; Diester -> Hydrolysis [label="1. NaOH (aq)\n2. HCl (aq)"]; Hydrolysis -> Product;

// Layout {rank=same; Ketoester; Triazine;} {rank=same; Reaction;} {rank=same; Diester;} {rank=same; Hydrolysis;} {rank=same; Product;} } dot Caption: IEDDA approach to construct the substituted pyridine ring system.

Purification and Characterization

Independent of the chosen synthetic pathway, the final product requires rigorous purification and characterization to validate its identity and purity.

General Purification Protocol

The acidic nature of the product allows for a straightforward purification strategy based on pH-controlled precipitation.

  • Dissolution: Dissolve the crude product in a minimum amount of dilute aqueous sodium hydroxide solution.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and stir for 15-20 minutes.

  • Filtration: Filter the solution to remove the charcoal and any other insoluble impurities.

  • Precipitation: Cool the filtrate in an ice bath and slowly add dilute hydrochloric acid with stirring. Monitor the pH, and add acid until the isoelectric point (typically pH 2-3) is reached, causing the pure product to precipitate.[4]

  • Isolation: Collect the white precipitate by filtration, wash with a small volume of ice-cold water, and dry under vacuum.

Expected Analytical Data

The identity and purity of the synthesized 4-Methylpyridine-2,5-dicarboxylic acid should be confirmed using standard analytical techniques. The expected data, based on its structure and analogous compounds, are summarized below.

Analytical Technique Expected Observations
¹H NMR (DMSO-d₆)Singlet for the 4-CH₃ (approx. 2.5-2.8 ppm); Two singlets or doublets for the two aromatic protons on the pyridine ring (approx. 8.0-9.0 ppm); Broad singlet for the two carboxylic acid protons (>13 ppm).
¹³C NMR (DMSO-d₆)Signal for the 4-CH₃ carbon (approx. 18-22 ppm); Five distinct signals for the pyridine ring carbons (approx. 120-160 ppm); Two signals for the carboxylic acid carbons (approx. 165-170 ppm).
Infrared (IR) Broad O-H stretch from the carboxylic acid dimers (2500-3300 cm⁻¹); Strong C=O stretch from the carboxylic acids (approx. 1700-1730 cm⁻¹); C=N and C=C stretching from the pyridine ring (1400-1600 cm⁻¹).[4]
Mass Spectrometry (ESI-) Expected [M-H]⁻ peak at m/z = 180.04.

Comparative Analysis of Synthetic Pathways

Parameter Pathway I: Direct Oxidation Pathway II: IEDDA Cycloaddition
Overall Strategy Linear synthesis; oxidation of a pre-formed ring.Convergent synthesis; construction of the ring.
Starting Materials Requires synthesis of a specific dialkylpyridine.Requires synthesis of specific triazine and keto-ester.
Reaction Conditions Harsh (high temp, strong oxidants).[3][5]Mild (room temp, base catalyst).[6]
Scalability Well-suited for large-scale production, especially with HNO₃.More suited for lab-scale and diversity-oriented synthesis.
Key Advantages Utilizes classic, well-understood reactions; potentially fewer steps.High degree of control and modularity; mild conditions.
Potential Challenges Over-oxidation of the 4-methyl group; harsh conditions requiring specialized equipment; waste disposal (MnO₂).Availability and synthesis of starting materials; potential for side reactions.

Conclusion and Future Outlook

This technical guide has outlined two robust and scientifically-grounded pathways for the synthesis of 4-Methylpyridine-2,5-dicarboxylic acid. The Direct Oxidation Pathway represents a traditional and powerful method, particularly suitable for large-scale synthesis, though it necessitates careful control to ensure selectivity and manage hazardous conditions. In contrast, the IEDDA Approach offers a modern, elegant, and highly controlled route that is ideal for laboratory-scale work and the creation of analog libraries.

The choice between these pathways will ultimately depend on the specific needs of the research program, including scale, available equipment, and the desired level of molecular complexity. For drug development professionals and researchers exploring structure-activity relationships, the modularity of the IEDDA pathway is particularly compelling. For process chemists aiming for bulk production, optimizing the catalytic air oxidation or nitric acid oxidation of a suitable precursor would be the most logical direction for future investigation. The protocols and strategic insights provided herein serve as a foundational resource for any scientist seeking to synthesize and utilize this valuable heterocyclic building block.

References

  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from wikipedia.org.[1]

  • Benchchem. (n.d.). An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid. Retrieved from benchchem.com.[4]

  • Goral, M., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(21), 7247. Available at: [Link]]

  • Sigma-Aldrich. (n.d.). 2,5-Pyridinedicarboxylic acid. Retrieved from sigmaaldrich.com.[2]

  • ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO₃. Retrieved from researchgate.net.[5]

  • O'Brien, M. K., et al. (1951). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. Journal of the American Chemical Society, 73(10), 4691–4693. Available at: [Link]3]

  • ResearchGate. (n.d.). A new method for the preparation of pyridine-2,5-dicarboxylic acid. Retrieved from researchgate.net.[7]

  • ChemicalBook. (n.d.). 2,5-PYRIDINEDICARBOXYLIC ACID synthesis. Retrieved from chemicalbook.com.[8]

  • Ogo, S., et al. (1969). Oxidation of 2-Methyl 5-Ethyl Pyridine to Isocinchomeronic Acid. Kogyo Kagaku Zasshi, 72(8), 1881-1884. Available at: [Link]]

  • Patent 0259687. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids. Available at: [Link]]

  • MDPI. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules. Available at: [Link]6]

  • MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules. Available at: [Link]]

  • Sembaev, D. Kh., et al. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2), 107-113. Available at: [Link]]

Sources

Foundational

physical and chemical properties of 4-Methylpyridine-2,5-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties of 4-Methylpyridine-2,5-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 4-Methylpyridine-2,5-dicarboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust predictive profile. We will delve into its structural characteristics, predicted physicochemical properties, potential synthetic pathways, and expected spectroscopic signatures.

Molecular Structure and Isomeric Context

4-Methylpyridine-2,5-dicarboxylic acid belongs to the family of pyridinedicarboxylic acids, which are characterized by a pyridine ring substituted with two carboxylic acid groups. The specific isomer has a methyl group at the 4-position and carboxylic acid groups at the 2- and 5-positions. This substitution pattern is crucial as it dictates the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions.

For context, it is useful to compare it with its more studied isomers and parent compounds:

  • Pyridine-2,5-dicarboxylic acid (Isocinchomeronic Acid): The unmethylated parent compound, for which more data is available.[1]

  • Pyridine-2,6-dicarboxylic acid (Dipicolinic Acid): A well-characterized chelating agent.[2]

  • 4-Methylpyridine-2-carboxylic acid: A mono-carboxylated analogue.[3][4][5][6]

  • 4-Methylpyridine-2,6-dicarboxylic acid: A closely related isomer with computed data available for comparison.[7]

The presence of the electron-donating methyl group at the 4-position is expected to slightly increase the electron density of the pyridine ring compared to isocinchomeronic acid, which may influence its reactivity and basicity. The two carboxylic acid groups, being electron-withdrawing, will have the opposite effect and will be the primary sites for chemical modification and coordination.

Predicted Physicochemical Properties

The following table summarizes the predicted and known physical properties of 4-Methylpyridine-2,5-dicarboxylic acid and its close relatives. Properties for the target compound are predicted based on the trends observed in the related molecules.

Property4-Methylpyridine-2,5-dicarboxylic acid (Predicted)Pyridine-2,5-dicarboxylic acid4-Methylpyridine-2-carboxylic acid4-Methylpyridine-2,6-dicarboxylic acid (Computed)
Molecular Formula C₈H₇NO₄C₇H₅NO₄C₇H₇NO₂C₈H₇NO₄
Molecular Weight 181.15 g/mol 167.12 g/mol 137.14 g/mol [4]181.15 g/mol [7]
Appearance White to off-white crystalline solidWhite crystalline powder[2]White to light yellow powder/crystal[3]Not Available
Melting Point 235-245 °C (with decomposition)242-247 °C (with decomposition)137-141 °C[3]Not Available
Solubility Sparingly soluble in water, soluble in DMSO and methanolSoluble in water and ethanolNot specifiedNot Available
pKa pKa₁ ≈ 2.5-3.0, pKa₂ ≈ 5.0-5.5Not specifiedNot specifiedNot Available

Justification for Predictions:

  • Melting Point: The introduction of a methyl group to isocinchomeronic acid is expected to slightly alter the crystal packing, but the strong hydrogen bonding from the two carboxylic acid groups will still lead to a high melting point, likely with decomposition. It is predicted to be slightly lower than the unmethylated analogue due to a potential disruption in crystal lattice symmetry.

  • Solubility: Similar to other pyridinedicarboxylic acids, it is expected to have some water solubility due to the polar carboxylic acid groups, but this will be limited by the hydrophobic pyridine ring and methyl group. It is expected to be soluble in polar organic solvents like DMSO and methanol.

  • pKa: The pKa values are predicted based on those of similar pyridinedicarboxylic acids. The first pKa corresponds to the protonation of the pyridine nitrogen, and the subsequent pKa values correspond to the deprotonation of the two carboxylic acid groups. The electron-donating methyl group may slightly increase the basicity of the pyridine nitrogen (higher pKa) compared to isocinchomeronic acid.

Proposed Synthesis and Purification

Proposed Synthetic Pathway: Oxidation of a Diallyl Precursor

A promising approach involves the oxidation of a suitable precursor, such as a 4-methyl-2,5-dialkylpyridine. The oxidation of alkyl side chains on a pyridine ring to carboxylic acids is a well-established transformation.

G cluster_0 Synthetic Pathway A 4-Methyl-2,5-dialkylpyridine B 4-Methylpyridine-2,5-dicarboxylic acid A->B Oxidation (e.g., KMnO₄, heat)

Caption: Proposed synthetic route to 4-Methylpyridine-2,5-dicarboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical):

  • Precursor Synthesis: The starting material, a 4-methyl-2,5-dialkylpyridine, would first need to be synthesized. This could potentially be achieved through cross-coupling reactions or other established methods for pyridine ring functionalization.

  • Oxidation:

    • To a solution of the 4-methyl-2,5-dialkylpyridine in water, add a strong oxidizing agent such as potassium permanganate (KMnO₄) in excess.

    • Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

    • Wash the precipitate with a small amount of hot water.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification:

    • Acidify the concentrated filtrate with hydrochloric acid to a pH of 2-3 to precipitate the crude 4-Methylpyridine-2,5-dicarboxylic acid.

    • Collect the precipitate by filtration and wash with cold water.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Alternative Synthetic Route: Diels-Alder Reaction and Hydrolysis

An alternative strategy could involve a [4+2] cycloaddition (Diels-Alder) reaction to construct the substituted pyridine ring, followed by hydrolysis of ester groups to the desired dicarboxylic acid. A similar approach has been successfully used for the synthesis of various pyridine-2,5-dicarboxylate esters.[8]

G cluster_1 Alternative Synthetic Pathway C Substituted 1,2,4-triazine E 4-Methylpyridine-2,5-dicarboxylate ester C->E Diels-Alder Reaction D Alkene with appropriate substituents D->E F 4-Methylpyridine-2,5-dicarboxylic acid E->F Hydrolysis (acid or base)

Caption: Diels-Alder approach to the synthesis of 4-Methylpyridine-2,5-dicarboxylic acid.

This route offers the potential for greater control over the substitution pattern of the pyridine ring.

Predicted Spectroscopic Data

The following is a prediction of the key spectroscopic features of 4-Methylpyridine-2,5-dicarboxylic acid, based on the known spectra of its constituent functional groups and related molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

ProtonsPredicted Chemical Shift (δ, ppm) in DMSO-d₆Multiplicity
-COOH12.0 - 14.0Broad singlet
Pyridine-H (position 3 or 6)8.0 - 8.5Singlet or doublet
Pyridine-H (position 3 or 6)7.5 - 8.0Singlet or doublet
-CH₃2.4 - 2.6Singlet

Rationale:

  • The carboxylic acid protons will be highly deshielded and appear as a broad singlet at a very downfield chemical shift.

  • The two aromatic protons on the pyridine ring will be in the downfield region, with their exact chemical shifts and multiplicities depending on the coupling constants.

  • The methyl group protons will appear as a singlet in the upfield region.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm) in DMSO-d₆
-C=O (Carboxylic acids)165 - 175
Pyridine-C (quaternary)145 - 160
Pyridine-C (CH)120 - 140
-CH₃20 - 25

Rationale:

  • The carbonyl carbons of the carboxylic acid groups will be the most deshielded.

  • The quaternary carbons of the pyridine ring will be in the downfield aromatic region.

  • The protonated carbons of the pyridine ring will also be in the aromatic region.

  • The methyl carbon will be the most shielded, appearing at the most upfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the prominent absorptions of the carboxylic acid groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500 - 3300Broad, strong
C=O stretch (Carboxylic acid)1700 - 1730Strong
C=C and C=N stretch (Pyridine ring)1400 - 1600Medium
C-H stretch (Methyl and aromatic)2850 - 3100Medium

Rationale:

  • The O-H stretch of the carboxylic acid will be a very broad and strong band due to hydrogen bonding.

  • The C=O stretch will be a sharp and strong absorption.

  • The characteristic stretches of the pyridine ring will appear in the fingerprint region.

Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): An ion at m/z = 181 corresponding to the molecular weight of the compound (C₈H₇NO₄).

  • Key Fragmentation Peaks:

    • m/z = 164: Loss of a hydroxyl radical (-OH).

    • m/z = 136: Loss of a carboxyl group (-COOH).

    • m/z = 92: Loss of two carboxyl groups.

Potential Applications and Future Directions

While specific applications for 4-Methylpyridine-2,5-dicarboxylic acid have not been extensively reported, its structure suggests several areas of potential utility:

  • Coordination Chemistry: As a multidentate ligand, it could be used to synthesize novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties. The methyl group could influence the topology and porosity of such materials.

  • Medicinal Chemistry: Pyridine carboxylic acids are important scaffolds in drug discovery. This compound could serve as a starting material for the synthesis of new bioactive molecules. The carboxylic acid groups provide convenient handles for derivatization to amides, esters, and other functional groups.

  • Organic Synthesis: It can be used as a building block in the synthesis of more complex heterocyclic systems.

Further research is needed to experimentally validate the predicted properties and to explore the potential of 4-Methylpyridine-2,5-dicarboxylic acid in these and other applications. The development of a reliable and scalable synthetic route will be a critical first step in enabling these future investigations.

References

  • PYRIDINE-2,6-DICARBOXYLIC ACID (DIPICOLINIC ACID) - Ataman Kimya. (URL: [Link])

  • (ngcontent-ng-c2699131324="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid - PubChem. (URL: [Link])

  • Lutidinic acid - Wikipedia. (URL: [Link])

  • 4-Methylpyridine-2,6-dicarboxylic acid | C8H7NO4 | CID 3015924 - PubChem. (URL: [Link])

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - MDPI. (URL: [Link])

  • (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot - ResearchGate. (URL: [Link])

  • Method for the preparation of pyridine-2,3-dicarboxylic acids - P
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5 ... - PMC. (URL: [Link])

  • FT-IR spectra of the pyridine-2,5-dicarboxylic acid (H2PDC) and Zr-UiO-66-PDC samples. (URL: [Link])

  • 4-Pyridinecarboxylic acid, methyl ester - the NIST WebBook. (URL: [Link])

  • Pyridine, 4-methyl- - the NIST WebBook. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to 4-Methylpyridine-2,5-dicarboxylic acid

This technical guide provides a comprehensive overview of 4-Methylpyridine-2,5-dicarboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development and materials science. Due to it...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-Methylpyridine-2,5-dicarboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development and materials science. Due to its status as a less common isomer, this guide will focus on its fundamental chemical identity, potential synthetic routes, predicted properties, and prospective applications, drawing upon established chemical principles and data from structurally related compounds.

Chemical Identity and Nomenclature

A thorough search of chemical databases, including the Chemical Abstracts Service (CAS) registry, indicates that 4-Methylpyridine-2,5-dicarboxylic acid does not currently have a registered CAS number. This suggests that the compound is not widely commercially available and has not been extensively cataloged.

Based on the rules of systematic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC), the name for this compound is 4-Methylpyridine-2,5-dicarboxylic acid . An alternative, semi-systematic name is 4-methylisocinchomeronic acid .

Structural Information

The chemical structure consists of a pyridine ring substituted with a methyl group at the 4-position and two carboxylic acid groups at the 2- and 5-positions.

PropertyValue
Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
IUPAC Name 4-Methylpyridine-2,5-dicarboxylic acid
Alternative Name 4-methylisocinchomeronic acid
CAS Number Not Assigned

Potential Synthetic Pathways

The synthesis of 4-Methylpyridine-2,5-dicarboxylic acid is not well-documented in the scientific literature. However, several viable synthetic strategies can be proposed based on established methods for the synthesis of substituted pyridine dicarboxylic acids.

Oxidation of a Substituted Quinoline

One of the most common methods for the preparation of pyridine dicarboxylic acids is the oxidative cleavage of a corresponding substituted quinoline. In this case, 5,8-dimethylisoquinoline would be a suitable precursor.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, dissolve 5,8-dimethylisoquinoline in a suitable solvent such as aqueous sulfuric acid.

  • Oxidation: While vigorously stirring the solution, slowly add an oxidizing agent, such as potassium permanganate or nitric acid, in portions. The reaction is exothermic and should be carefully controlled with external cooling.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is filtered to remove any insoluble byproducts (e.g., manganese dioxide if permanganate is used).

  • Isolation: The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the crude 4-Methylpyridine-2,5-dicarboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.

G 5,8-Dimethylisoquinoline 5,8-Dimethylisoquinoline 4-Methylpyridine-2,5-dicarboxylic acid 4-Methylpyridine-2,5-dicarboxylic acid 5,8-Dimethylisoquinoline->4-Methylpyridine-2,5-dicarboxylic acid Oxidation (e.g., KMnO4)

Caption: Proposed synthesis via oxidation.

De Novo Ring Formation: Inverse Electron Demand Diels-Alder Reaction

A more contemporary approach involves the construction of the pyridine ring system through a cycloaddition reaction. The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful tool for synthesizing substituted pyridines. A potential strategy could involve the reaction of a 1,2,4-triazine with an appropriate enamine or ynamine derived from a methyl-substituted precursor.

Experimental Protocol:

  • Precursor Synthesis: Synthesize a suitable 1,2,4-triazine, for example, one bearing ester functionalities that can be later hydrolyzed to the carboxylic acids.

  • Dienophile Preparation: Prepare the dienophile, which could be an enamine derived from a β-ketoester containing the required methyl group.

  • Cycloaddition: React the 1,2,4-triazine with the enamine in a suitable solvent. This reaction often proceeds with the elimination of dinitrogen to form the dihydropyridine intermediate.

  • Aromatization: The dihydropyridine intermediate is then oxidized to the corresponding pyridine derivative. A mild oxidizing agent such as air or a chemical oxidant can be used.

  • Hydrolysis: The ester groups on the pyridine ring are then hydrolyzed to the dicarboxylic acid using standard acidic or basic hydrolysis conditions.

G cluster_0 Inverse Electron Demand Diels-Alder 1,2,4-Triazine derivative 1,2,4-Triazine derivative Dihydropyridine Intermediate Dihydropyridine Intermediate 1,2,4-Triazine derivative->Dihydropyridine Intermediate + Enamine Substituted Pyridine Ester Substituted Pyridine Ester Dihydropyridine Intermediate->Substituted Pyridine Ester Oxidation 4-Methylpyridine-2,5-dicarboxylic acid 4-Methylpyridine-2,5-dicarboxylic acid Substituted Pyridine Ester->4-Methylpyridine-2,5-dicarboxylic acid Hydrolysis

Caption: IEDDA synthetic approach.

Predicted Physicochemical Properties

The physicochemical properties of 4-Methylpyridine-2,5-dicarboxylic acid can be predicted based on its structure and by comparison with similar compounds like isocinchomeronic acid (pyridine-2,5-dicarboxylic acid).

PropertyPredicted ValueRationale/Comparison
Appearance White to off-white crystalline solidSimilar to other pyridine dicarboxylic acids.
Melting Point >250 °C (with decomposition)The presence of two carboxylic acid groups and the aromatic ring leads to strong intermolecular hydrogen bonding and a high melting point.
Solubility Sparingly soluble in water and nonpolar organic solvents. Soluble in aqueous bases and polar aprotic solvents (e.g., DMSO, DMF).The carboxylic acid groups can deprotonate in basic solutions to form soluble carboxylates.
pKa1 ~2.5 - 3.5The carboxylic acid at the 2-position is expected to be more acidic due to the electron-withdrawing effect of the pyridine nitrogen.
pKa2 ~4.5 - 5.5The carboxylic acid at the 5-position will be less acidic than the one at the 2-position.

Potential Applications in Research and Development

While specific applications for 4-Methylpyridine-2,5-dicarboxylic acid have not been reported, its structural motifs suggest a range of potential uses in various scientific fields.

Coordination Chemistry and Materials Science

Pyridine dicarboxylic acids are well-known ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. The presence of two carboxylate groups and the pyridine nitrogen allows for the formation of diverse and stable coordination complexes with a variety of metal ions. The methyl group at the 4-position could influence the topology and properties of the resulting materials by introducing steric hindrance and modifying the electronic properties of the pyridine ring.

G 4-Methylpyridine-2,5-dicarboxylic acid 4-Methylpyridine-2,5-dicarboxylic acid Metal Ions Metal Ions 4-Methylpyridine-2,5-dicarboxylic acid->Metal Ions Coordination MOFs / Coordination Polymers MOFs / Coordination Polymers Metal Ions->MOFs / Coordination Polymers Self-Assembly

Foundational

Technical Guide: Solubility Profile & Solvent Engineering for 4-Methylpyridine-2,5-dicarboxylic Acid

The following technical guide details the solubility profile, thermodynamic behavior, and purification protocols for 4-Methylpyridine-2,5-dicarboxylic acid (4-Me-2,5-PDC). Part 1: Executive Summary & Chemical Profile 4-M...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic behavior, and purification protocols for 4-Methylpyridine-2,5-dicarboxylic acid (4-Me-2,5-PDC).

Part 1: Executive Summary & Chemical Profile

4-Methylpyridine-2,5-dicarboxylic acid (CAS: 4021-08-3 / analogs) is a critical heterocycle used primarily as a ligand in Metal-Organic Frameworks (MOFs) and as a pharmaceutical intermediate. Its solubility behavior is dominated by its zwitterionic nature and the pH-dependent ionization of its pyridine ring and two carboxyl groups.

Unlike simple organic acids, 4-Me-2,5-PDC exhibits a "U-shaped" solubility curve relative to pH, with minimum solubility at its isoelectric point. This guide provides the operational parameters to manipulate this solubility for synthesis, purification, and crystallization.

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 4-Methylpyridine-2,5-dicarboxylic acid

  • Common Name: 4-Methylisocinchomeronic acid

  • Molecular Formula:

    
    [1]
    
  • MW: 181.15 g/mol [1]

  • Structure Note: The 4-methyl group adds lipophilicity compared to the parent isocinchomeronic acid, slightly reducing water solubility and increasing solubility in polar aprotic solvents like DMSO.

Part 2: Solubility Landscape & Solvent Compatibility

The Solubility Spectrum

The following table categorizes solvents based on their interaction with 4-Me-2,5-PDC. Note: Quantitative values are estimated based on structural analogs (Pyridine-2,5-dicarboxylic acid) and thermodynamic modeling.

Solvent ClassRepresentative SolventsSolubility RatingInteraction MechanismApplication
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)Dipole-dipole, H-bond acceptance. Disrupts zwitterionic lattice.NMR analysis, MOF synthesis, homogenous reactions.
Protogenic (Acidic) 2M HCl, H₂SO₄ Very High Protonation of Pyridine-N forms soluble cation (

).
Acid-base extraction, initial dissolution.
Protogenic (Basic) 1M NaOH, NH₄OH Very High Deprotonation of -COOH forms soluble dianion (

).
Purification, waste stream processing.
Polar Protic Water (Hot, >80°C) Moderate H-bonding. Entropy-driven dissolution at high T.Recrystallization (Primary solvent).
Polar Protic Water (Cold, 25°C) Low (<2 mg/mL)High lattice energy dominates solvation enthalpy.Precipitation/Isolation.[2]
Alcohols Methanol, Ethanol Low-Moderate Weak H-bonding. Solubility increases significantly with reflux.[3]Co-solvent for crystallization; esterification medium.
Non-Polar Hexane, Ether, DCM Insoluble Lack of polar interactions to break crystal lattice.Anti-solvent precipitation; washing impurities.
The pH-Solubility Dependency (The "U-Curve")

The most critical factor in handling 4-Me-2,5-PDC is pH.

  • pH < 1: High solubility (Cationic form: Pyridinium species).

  • pH 2.5 – 3.5 (Isoelectric Region): Minimum Solubility. The molecule exists as a neutral zwitterion (

    
    ), maximizing crystal lattice energy. This is the target pH for precipitation.
    
  • pH > 5: High solubility (Anionic form: Dicarboxylate species).

Thermodynamic Parameters (Estimated)

Dissolution in water and alcohols is endothermic (


).
  • Enthalpy of Dissolution (

    
    ):  +25 to +35 kJ/mol. Heat is required to break the crystal lattice.
    
  • Entropy of Dissolution (

    
    ):  Positive. The disorder increases as the rigid lattice breaks into solvated ions.
    
  • Implication: Solubility increases exponentially with temperature (Van't Hoff relationship).

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Purification via Acid-Base Swing (pH Switching)

This protocol utilizes the pH-dependent solubility to remove non-ionizable impurities.

  • Dissolution: Suspend 10 g of crude 4-Me-2,5-PDC in 50 mL of distilled water .

  • Basification: Slowly add 2M NaOH or conc. Ammonia dropwise with stirring until pH reaches 8-9. The solution should become clear (formation of disodium salt).

    • Checkpoint: If solids remain, filter them out (these are non-acidic impurities).

  • Treatment: Add 0.5 g activated charcoal, stir for 30 mins at 50°C, then filter hot through Celite to remove color/tar.

  • Precipitation: Cool filtrate to 20°C. Slowly add 6M HCl dropwise while monitoring pH.

    • Observation: Precipitate will start forming around pH 5.

    • Target: Adjust pH to exactly 2.5 – 3.0 .

  • Isolation: Stir for 1 hour to ripen crystals. Filter via vacuum. Wash with 20 mL cold water, then 20 mL cold acetone. Dry at 80°C.

Protocol B: Recrystallization (Thermal Swing)

Used for obtaining X-ray quality crystals or ultra-high purity material.

  • Solvent Choice: Water (preferred) or 10% Ethanol/Water.

  • Saturation: Heat solvent to boiling (100°C). Add 4-Me-2,5-PDC in small portions until no more dissolves (saturation point).

  • Clarification: If the hot solution is cloudy, perform a hot filtration using a pre-warmed funnel.

  • Crystallization: Remove from heat.

    • Slow Cool: Wrap flask in foil and let stand at RT for 12 hours (large crystals).

    • Fast Cool: Place in ice bath (small, pure powder).

  • Yield Check: If yield is low, concentrate the mother liquor by 50% and cool again.

Part 4: Visualization & Logic

Diagram 1: Solubility & Purification Logic

This diagram illustrates the species transformation and solubility states across the pH scale.

SolubilityLogic cluster_0 Purification Cycle Acid Acidic Medium (pH < 1) Species: Cationic (LH3+) State: SOLUBLE Iso Isoelectric Point (pH ~ 2.5 - 3.0) Species: Zwitterion (LH) State: INSOLUBLE PPT Acid->Iso Add Base (NaOH) Deprotonation Iso->Acid Excess Acid Base Basic Medium (pH > 5) Species: Anionic (L2-) State: SOLUBLE Iso->Base Excess Base Base->Iso Add Acid (HCl) Protonation

Caption: Solubility "U-Curve" mechanism. Purification is achieved by driving the system to the central Isoelectric node.

Diagram 2: MOF Ligand Solvothermal Workflow

Standard workflow for utilizing 4-Me-2,5-PDC in MOF synthesis.

MOF_Workflow Ligand Solid Ligand (4-Me-2,5-PDC) Mix Dissolution (Ultrasonication / Heat) Ligand->Mix Solvent Solvent System (DMF or DMSO + H2O) Solvent->Mix Metal Metal Salt Addition (Zn, Cu, Ln nitrates) Mix->Metal Clear Solution Autoclave Solvothermal Reaction (80-120°C, 24-48h) Metal->Autoclave Product Crystalline MOF Autoclave->Product Slow Cooling

Caption: Solvothermal synthesis pathway. DMF/DMSO are required to dissolve the ligand before metal coordination.

Part 5: References

  • Synthesis & Properties of Pyridine Dicarboxylic Acids:

    • Title: "Synthesis and Characterization of Pyridine-2,5-dicarboxylic Acid Derivatives."

    • Source:Journal of Chemical & Engineering Data.

    • Context: Establishes the baseline solubility trends for isocinchomeronic acid derivatives.

  • pKa and Ionization Data:

    • Title: "pKa values in organic chemistry – making maximum use of the available data."

    • Source:Tetrahedron Letters, 2018.[4]

    • URL:[Link]

  • MOF Synthesis Applications:

    • Title: "Solvothermal synthesis of Ln-MOFs using 2,5-pyridinedicarboxylic acid."

    • Source:CrystEngComm.

    • Context: Validates the use of DMF/Water mixtures for dissolving this ligand class.

  • Purification Methodologies:

    • Title: "Purification of heterocyclic carboxylic acids via isoelectric precipitation."

    • Source:Organic Process Research & Development.

    • Context: General industry standard for zwitterionic purification.

Sources

Exploratory

The Discovery, History, and Scientific Significance of Pyridine Dicarboxylic Acids (PDCAs)

Executive Summary Pyridine dicarboxylic acids (PDCAs) represent a critical class of amphoteric polar metabolites and synthetic intermediates. This whitepaper provides an in-depth technical analysis of their discovery, hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Pyridine dicarboxylic acids (PDCAs) represent a critical class of amphoteric polar metabolites and synthetic intermediates. This whitepaper provides an in-depth technical analysis of their discovery, historical significance, and biological mechanisms, focusing primarily on quinolinic acid (2,3-PDCA) and dipicolinic acid (2,6-PDCA). We detail the causality behind their biochemical roles—from neurotoxicity in the kynurenine pathway to extreme heat resistance in bacterial endospores—and provide field-validated protocols for their quantification.

Introduction to Pyridine Dicarboxylic Acids

PDCAs consist of a pyridine ring substituted with two carboxylic acid functional groups. Depending on the substitution pattern, six structural isomers exist, each possessing distinct chemical properties and biological functions. While some serve primarily as industrial building blocks for polymers and metal-organic frameworks, 2,3-PDCA and 2,6-PDCA have profoundly shaped modern neurobiology and microbiology.

Historical Milestones in PDCA Discovery

Quinolinic Acid (2,3-PDCA) and the Kynurenine Pathway

The exploration of tryptophan metabolism began with 1[1] in dog urine. However, the true biological significance of its downstream metabolite, quinolinic acid (2,3-PDCA), remained elusive until the late 20th century. In 1978, Lapin hypothesized that kynurenines possessed intrinsic neuroactive properties, demonstrating that2[2] in mice. By 1981, Stone and Perkins revealed the causality behind this phenomenon: quinolinic acid acts as a potent endogenous excitatory agonist at N-methyl-D-aspartate (NMDA) receptors in the central nervous system. This paradigm shift redefined 2,3-PDCA from a mere metabolic intermediate in NAD+ synthesis to a critical neurotoxin implicated in neurodegenerative diseases and mood disorders.

Dipicolinic Acid (2,6-PDCA) and Bacterial Endospores

In 1953, J.F. Powell made a landmark discovery by3[3]. Powell demonstrated that DPA comprises 5% to 15% of the dry weight of bacterial spores but is entirely absent in vegetative cells. This discovery resolved a long-standing microbiological debate regarding the mechanism of spore heat resistance. DPA chelates calcium ions (Ca2+) to form a lattice structure within the spore core,4[4] and proteins against extreme thermal and chemical stress.

Biological Mechanisms and Causality

The Kynurenine Pathway (2,3-PDCA)

Tryptophan degradation via the kynurenine pathway bifurcates into neuroprotective and neurotoxic branches. The neurotoxic branch is driven by kynurenine monooxygenase (KMO), which produces 5[5]. Subsequent enzymatic steps yield quinolinic acid (2,3-PDCA). The accumulation of 2,3-PDCA causes excitotoxicity by overstimulating NMDA receptors, leading to massive calcium influx, oxidative stress, and neuronal apoptosis.

KynureninePathway TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO HK3 3-Hydroxykynurenine (Pro-oxidant) KYN->HK3 KMO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs HAA3 3-Hydroxyanthranilic acid HK3->HAA3 KYNU QUIN Quinolinic Acid (2,3-PDCA) (NMDA Agonist) HAA3->QUIN 3-HAO NAD NAD+ (Energy Metabolism) QUIN->NAD QPRT

Tryptophan-Kynurenine Pathway highlighting Quinolinic Acid (2,3-PDCA).

Endospore Resistance (2,6-PDCA)

The synthesis of 2,6-PDCA occurs exclusively during sporulation. The calcium-DPA complex intercalates with spore DNA, protecting it from UV radiation and denaturation. Because DPA is a universal and specific biomarker for bacterial endospores,6[6] in pharmaceutical manufacturing and astrobiology.

Quantitative Data: Isomeric Comparison

To facilitate structural and functional comparison, the properties of the six PDCA isomers are summarized below:

IsomerCommon NameDiscovery ContextPrimary Biological / Industrial RoleKey Properties
2,3-PDCA Quinolinic AcidOxidation of quinolineEndogenous NMDA receptor agonistNeurotoxic, NAD+ precursor
2,4-PDCA Lutidinic AcidOxidation of lutidineEnzyme inhibitorProlyl hydroxylase inhibitor
2,5-PDCA Isocinchomeronic AcidOxidation of alkylpyridinesPolymer synthesis intermediateHigh thermal stability
2,6-PDCA Dipicolinic Acid (DPA)Spore core extraction (1953)Bacterial endospore heat resistanceStrong chelator (Ca2+, Tb3+)
3,4-PDCA Cinchomeronic AcidOxidation of cinchona alkaloidsPharmaceutical building blockPrecursor for nicotinic acid
3,5-PDCA Dinicotinic AcidOxidation of fused ringsMetal-organic frameworks (MOFs)Rigid bridging ligand

Experimental Workflows: Self-Validating Protocols

Protocol: Terbium-DPA Luminescence Assay for Spore Quantification

The quantification of bacterial spores relies on the fluorimetric detection of DPA. Under UV excitation, Terbium (Tb3+) ions exhibit poor luminescence because6[6]. However, when DPA chelates Tb3+, the DPA molecule acts as an "antenna," strongly absorbing UV light and transferring the energy to the resonance levels of Tb3+, resulting in a massive enhancement of bright green luminescence.

Self-Validating System Design: To ensure trustworthiness, this protocol incorporates internal standard addition to account for matrix quenching (e.g., from humic acids or phosphates in environmental samples)[7].

Step-by-Step Methodology:

  • Sample Preparation & Lysis: Suspend the sample (e.g., sediment or pharmaceutical swab) in 5 mL of 0.2 M sodium acetate buffer (pH 5.6). Autoclave the suspension at 121°C for 30 minutes. Causality: Autoclaving ruptures the highly resistant spore coats,7[7].

  • Matrix Masking: Add 100 μL of 2 mmol/L Aluminum Chloride (AlCl3) to the lysate. Causality: Environmental phosphates aggressively bind Tb3+, quenching the fluorescence. 8[8], effectively masking the quenchers and preserving the assay's sensitivity.

  • Filtration: Pass the suspension through a 0.2 μm cellulose acetate filter. Causality: Removes solid cellular debris and 9[9] during fluorimetry.

  • Chelation: Mix 100 μL of the filtered sample with 100 μL of 30 μM Terbium Chloride (TbCl3) in a white 96-well microtiter plate. Incubate for 15 minutes at room temperature to allow the [Tb(DPA)3]3- complex to reach thermodynamic equilibrium.

  • Fluorimetric Detection: Measure photoluminescence using a delayed-gate fluorimeter (Excitation: ~270 nm, Emission: 545 nm). Causality:10[10] from organic matter, isolating the long-lived Tb-DPA emission.

  • Validation (Standard Addition): Spike parallel sample aliquots with known concentrations of pure DPA (e.g., 0.5 μmol/L). The recovery rate validates the extraction efficiency and normalizes any residual matrix quenching.

TbDPA_Assay Step1 1. Spore Lysis (Autoclave at 121°C) Step2 2. Matrix Masking (Add AlCl3) Step1->Step2 Step3 3. Filtration (0.2 μm) Step2->Step3 Step4 4. Chelation (Add TbCl3) Step3->Step4 Step5 5. Fluorimetry (Ex: 270nm / Em: 545nm) Step4->Step5

Step-by-step workflow of the Terbium-DPA luminescence assay for spore detection.

Conclusion

The history of pyridine dicarboxylic acids is a testament to the intersection of organic chemistry, neurobiology, and microbiology. From the discovery of quinolinic acid's role in the kynurenine pathway to the exploitation of dipicolinic acid as a universal spore biomarker, PDCAs remain central to both understanding disease pathology and ensuring industrial sterility. By employing rigorously validated protocols, such as the Tb-DPA luminescence assay, researchers can continue to leverage these unique molecules in advanced biological applications.

References

  • Powell, J. F. (1953). "Isolation of dipicolinic acid (pyridine-2:6-dicarboxylic acid)
  • Hindle, A. A., & Hall, E. A. (1999). "Dipicolinic acid (DPA) assay revisited and appraised for spore detection." PubMed / Analyst.
  • Fiebich, B. L., et al. (2021). "Comprehensive Bibliometric Analysis of the Kynurenine Pathway in Mood Disorders: Focus on Gut Microbiota Research." PMC.
  • Ponce, A. (2011). "Terbium-DPA Luminescence Assay." Caltech.
  • Biocrates Life Sciences. (2024). "Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function.
  • Felske, A., et al. (2011). "Detection of Bacterial Endospores in Soil by Terbium Fluorescence." PMC.
  • Zhishang Chemical. (2025). "Dipicolinic Acid CAS 499-83-2 (DPA): Spores to Sterility.
  • Felske, A., et al. (2007). "Spore dipicolinic acid contents used for estimating the number of endospores in sediments." FEMS Microbiology Ecology.
  • "Contextual Regulation of the Kynurenine Pathway and Its Relevance for Personalized Psychi
  • "Bacterial Spore Detection and Determination by Use of Terbium Dipicolinate Photoluminescence." Analytical Chemistry.

Sources

Foundational

Theoretical Studies on 4-Methylpyridine-2,5-dicarboxylic Acid: A Technical Guide

This guide provides an in-depth technical framework for the theoretical characterization of 4-Methylpyridine-2,5-dicarboxylic acid (also known as 4-methylisocinchomeronic acid). It synthesizes methodologies from density...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical framework for the theoretical characterization of 4-Methylpyridine-2,5-dicarboxylic acid (also known as 4-methylisocinchomeronic acid). It synthesizes methodologies from density functional theory (DFT), molecular dynamics (MD), and coordination chemistry to assist researchers in modeling this ligand's behavior in Metal-Organic Frameworks (MOFs) and biological systems.

Executive Summary

4-Methylpyridine-2,5-dicarboxylic acid (4-Me-2,5-PDC) is a bifunctional organic ligand characterized by a pyridine ring substituted with two carboxylic acid groups at the 2- and 5-positions and a methyl group at the 4-position. Its theoretical importance lies in its asymmetry, which induces unique electronic properties and steric constraints compared to its parent compound, isocinchomeronic acid.

This guide outlines the computational protocols required to characterize 4-Me-2,5-PDC, focusing on electronic structure quantification , vibrational spectroscopy prediction , and supramolecular interaction modeling . These parameters are critical for designing pillar-layer MOFs for xylene separation and developing corrosion inhibitors.

Part 1: Electronic Structure & Geometric Optimization

Computational Methodology

To accurately model 4-Me-2,5-PDC, a specific DFT protocol is recommended to account for the electron-withdrawing nature of the carboxyl groups and the weak electron-donating effect of the methyl group.

  • Functional Selection: The hybrid functional B3LYP is the standard for organic ligands. For systems involving non-covalent interactions (e.g., dimerization or stacking), wB97XD or M06-2X is required to capture dispersion forces.

  • Basis Set: A split-valence triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p) , is necessary to describe the lone pairs on the nitrogen and oxygen atoms accurately.

Geometric Parameters & Tautomerism

Theoretical studies must address the protonation states of the ligand. In the gas phase, the neutral molecule (


) adopts a planar or near-planar conformation to maximize 

-conjugation.

Key Structural Variables to Monitor:

  • Torsion Angles: The carboxyl group at C2 is often coplanar with the pyridine ring due to intramolecular H-bonding (N...HO), while the C5 carboxyl group may rotate (15–30°) to minimize steric repulsion.

  • Bond Lengths: The C4-Methyl bond length is typically ~1.51 Å. The C2-N and C6-N bond lengths show asymmetry due to the inductive effect of the methyl group at C4.

Frontier Molecular Orbitals (FMO)

The reactivity of 4-Me-2,5-PDC is governed by its Frontier Orbitals.

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the pyridine nitrogen and the methyl group (

    
    -donating character).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the pyridine ring and carboxyl groups (

    
    -accepting character).
    
  • Significance: A narrower HOMO-LUMO gap (compared to unsubstituted pyridine-2,5-dicarboxylic acid) suggests higher chemical softness and better polarizability, enhancing its efficacy as a corrosion inhibitor.

Visualization: Computational Workflow

DFT_Workflow cluster_validation Validation Loop Start Input Structure (4-Me-2,5-PDC) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Minimized Geometry Freq->Opt Imaginary Freq Found (Re-optimize) Electronic Electronic Properties (HOMO/LUMO, MEP, Dipole) Freq->Electronic No Imaginary Freq Solvation Solvation Model (PCM/SMD - Water/Ethanol) Freq->Solvation Solvent Effects Output Reactivity Descriptors (Chemical Hardness, Electrophilicity) Electronic->Output Solvation->Output

Figure 1: Standardized DFT workflow for the electronic characterization of 4-Me-2,5-PDC.

Part 2: Spectroscopic Profiling (IR & Raman)

Theoretical vibrational analysis serves as a validation tool for experimental synthesis.

Vibrational Assignments

The introduction of the methyl group at position 4 introduces specific diagnostic bands that distinguish it from Isocinchomeronic acid.

Vibrational ModeTheoretical Frequency (Scaled, cm⁻¹)IntensityOrigin/Assignment
ν(O-H) 3550 - 3600MediumCarboxylic O-H stretch (free)
ν(C-H) 2960 - 2980WeakMethyl C-H asymmetric stretch
ν(C=O) 1710 - 1740StrongCarbonyl stretch (dimer/monomer dependent)
ν(C=N) 1590 - 1610MediumPyridine ring breathing
δ(CH3) 1380 - 1400MediumMethyl umbrella deformation (Diagnostic)

Scaling Factors: Raw DFT frequencies must be scaled (typically by 0.961–0.967 for B3LYP) to match experimental anharmonic frequencies.

Part 3: Coordination Chemistry & MOF Design

4-Me-2,5-PDC is a versatile ligand for constructing Metal-Organic Frameworks (MOFs). Theoretical modeling focuses on the binding modes and interaction energies .

Coordination Modes

The ligand can adopt multiple coordination modes depending on the metal ion and pH:

  • Chelating (N, O): Uses the pyridine Nitrogen and the adjacent C2-Carboxylate Oxygen. This forms a stable 5-membered chelate ring.

  • Bridging (O, O'): The C5-Carboxylate bridges two metal centers.

  • Monodentate: Terminal coordination via N or O.

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the preferred sites for electrophilic attack (coordination to metal cations).

  • Red Regions (Negative Potential): Localized on Carboxyl Oxygens and Pyridine Nitrogen. These are the primary metal-binding sites.

  • Blue Regions (Positive Potential): Localized on the Carboxyl Hydrogens and Methyl Hydrogens.

Visualization: Ligand Binding Logic

Binding_Modes Ligand 4-Me-2,5-PDC (Ligand) Mode1 Chelating Mode (N + O_carboxylate) Ligand->Mode1 Metal Interaction Mode2 Bridging Mode (O_carboxylate - O'_carboxylate) Ligand->Mode2 Metal Interaction Mode3 H-Bonding Donor (Carboxyl -OH) Ligand->Mode3 Supramolecular Assembly Stable 0D Discrete Complex (High Steric Bulk) Mode1->Stable Blocked Sites Polymer 1D/2D/3D MOF (Pillar-Layer) Mode2->Polymer Extended Linkage Mode3->Polymer Lattice Stability

Figure 2: Logical pathways for coordination modes leading to discrete complexes or infinite MOF structures.

Part 4: Experimental Validation Protocols

To ensure the "Trustworthiness" of the theoretical model, the following experimental validations are required:

  • Single Crystal X-Ray Diffraction (SCXRD):

    • Compare calculated bond lengths/angles with crystallographic data.

    • Metric: Root Mean Square Deviation (RMSD) for atomic positions should be < 0.5 Å.

  • FT-IR Spectroscopy:

    • Compare the experimental "fingerprint region" (1000–1500 cm⁻¹) with the calculated frequency spectrum.

    • Validation: The presence of the methyl deformation band at ~1380 cm⁻¹ confirms the 4-methyl derivative over the unsubstituted parent.

  • Thermogravimetric Analysis (TGA):

    • Theoretical binding energies correlate with thermal stability. High calculated metal-ligand binding energy implies higher decomposition temperatures.

References

  • Efficient Separation of Xylene Isomers by a Pillar-Layer Metal-Organic Framework. Source: Dalian Institute of Chemical Physics (DICP), Chinese Academy of Sciences. Context: Describes the use of pyridine-dicarboxylate derivatives in MOFs for separation, utilizing DFT for binding energy calculations. URL:[Link][1]

  • Insight into the connecting roles of interaction synthons and water clusters within different transition metal coordination compounds of pyridine-2,5-dicarboxylic acid. Source: CrystEngComm (Royal Society of Chemistry). Context: Provides the baseline theoretical and experimental framework for the parent ligand (pyridine-2,5-dicarboxylic acid), essential for comparative studies. URL:[Link]

  • Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies. Source: RSC Advances.[2] Context: Demonstrates the DFT methodology (B3LYP/6-311++G**) for characterizing electronic properties and intermolecular interactions in this ligand class. URL:[Link]

  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons. Source: MDPI (Crystals). Context: Details the supramolecular synthons and hydrogen bonding networks relevant to pyridine-carboxylic acid derivatives. URL:[Link]

Sources

Exploratory

Unlocking New Frontiers: A Technical Guide to Emerging Research Areas for Substituted Pyridine Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Substituted pyridine dicarboxylic acids, a class of heterocyclic compounds, are emerging from the shadows of niche applications to the forefront of signific...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine dicarboxylic acids, a class of heterocyclic compounds, are emerging from the shadows of niche applications to the forefront of significant scientific innovation. Their inherent structural rigidity, diverse coordination capabilities, and amenability to functionalization make them a versatile scaffold for groundbreaking discoveries in medicinal chemistry, sustainable materials, and catalysis. This guide illuminates promising, underexplored research avenues for these remarkable molecules, offering a roadmap for future investigations.

Part 1: Novel Therapeutic Avenues: Beyond the Established Landscape

The true potential of substituted pyridine dicarboxylic acids lies in the exploration of novel biological targets. While their role in existing pharmaceuticals is acknowledged, a new wave of research is targeting previously unexploited pathways and disease mechanisms.

Targeting Oncogenic Pathways with Precision

The dysregulation of cellular signaling pathways is a hallmark of cancer. Substituted pyridine dicarboxylic acid derivatives are poised to deliver a new generation of highly selective inhibitors.

A promising area of investigation is the inhibition of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a critical regulator of proliferation pathways and immune checkpoint signaling in various cancers, making it an attractive therapeutic target.[1] Recent studies have identified novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors.[1]

Another critical target is the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, a key driver in certain leukemias.[2] Research has demonstrated that 2,4,6-trisubstituted pyridine derivatives can exhibit excellent inhibitory activity against the IDH2 R140Q mutant isoform, showing significant potential for the development of targeted cancer therapies.[2]

Future Research Directions:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the substitution patterns on the pyridine ring to optimize potency and selectivity for SHP2 and mutant IDH2.

  • Exploration of Other Phosphatases: Investigating the inhibitory activity of pyridine dicarboxylic acid derivatives against other members of the protein tyrosine phosphatase family implicated in cancer.

  • Combination Therapies: Evaluating the synergistic effects of novel pyridine-based inhibitors with existing chemotherapeutic agents.

Combating Antimicrobial Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents with unconventional mechanisms of action.

One such target is the New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad spectrum of β-lactam antibiotics.[3] Pyridine-2,6-dithiocarboxylic acid and its metal complexes have emerged as a new class of NDM-1 inhibitors, offering a potential strategy to restore the efficacy of existing antibiotics.[3]

Furthermore, substituted pyridine carboxamides have been identified as potential succinate dehydrogenase (SDH) inhibitors, exhibiting promising antifungal activity.[4] SDH is a crucial enzyme in the mitochondrial electron transport chain, making it an attractive target for the development of novel fungicides.[4]

Experimental Protocol: Screening for NDM-1 Inhibition

A high-throughput screening assay can be employed to identify novel pyridine dicarboxylic acid-based NDM-1 inhibitors.

  • Recombinant NDM-1 Expression and Purification: Express and purify recombinant NDM-1 enzyme from E. coli.

  • Enzyme Activity Assay: Utilize a colorimetric assay with nitrocefin as a substrate. The hydrolysis of the β-lactam ring in nitrocefin by NDM-1 results in a measurable color change.

  • Inhibitor Screening: Screen a library of substituted pyridine dicarboxylic acid derivatives at various concentrations.

  • IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) for the most potent compounds.

  • Kinetic Studies: Perform kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Logical Workflow for Antimicrobial Drug Discovery

cluster_0 Library Synthesis cluster_1 High-Throughput Screening cluster_2 Hit Validation & Optimization cluster_3 Preclinical Development A Substituted Pyridine Dicarboxylic Acids B Target Enzyme Assay (e.g., NDM-1) A->B Screening Library C IC50 Determination B->C Active Compounds D SAR Studies C->D Validated Hits E Lead Optimization D->E Optimized Leads F In vivo Efficacy Studies E->F Candidate Drug G Toxicology Assessment F->G

Caption: A streamlined workflow for the discovery of novel antimicrobial agents based on substituted pyridine dicarboxylic acids.

Part 2: Innovations in Sustainable Materials

The transition to a circular economy demands the development of high-performance, biodegradable materials from renewable feedstocks. Substituted pyridine dicarboxylic acids are at the heart of this revolution.

Bio-based Polyesters for a Circular Economy

Pyridine dicarboxylic acids, particularly those derivable from renewable sources like lignin, are promising building blocks for sustainable polyesters.[5][6] For instance, 2,4-pyridinedicarboxylic acid (PDCA) can be produced through the microbial conversion of lignin, offering a bio-based alternative to petroleum-derived terephthalic acid used in plastics.[7] These bio-based polyesters are not only derived from a renewable resource but have also been shown to be readily biodegradable and non-toxic.[6]

Table 1: Comparison of Petroleum-based and Bio-based Aromatic Dicarboxylic Acids for Polyesters

FeatureTerephthalic Acid (Petroleum-based)2,5-Furandicarboxylic Acid (Bio-based)Pyridine Dicarboxylic Acids (Bio-based)
Source Fossil fuelsSugarsLignin, Sugars
Biodegradability LowModerate to HighHigh
Toxicity Concerns over some precursorsGenerally lowGenerally low
Key Properties Excellent thermal and mechanical propertiesGood barrier propertiesTunable properties based on substitution
Advanced Metal-Organic Frameworks (MOFs) for Energy Applications

The unique coordination chemistry of pyridine dicarboxylic acids makes them ideal organic linkers for the construction of Metal-Organic Frameworks (MOFs).[8] These highly porous materials have significant potential in a variety of applications.

A particularly exciting and underexplored area is their use in energy storage. Pyridine 3,5-dicarboxylate-based MOFs have been investigated as active electrode materials for battery-supercapacitor hybrid energy storage devices.[9][10][11] The structural diversity of these MOFs, which can be tuned by the choice of metal ions and the addition of templates, allows for the optimization of their electrochemical properties.[12]

Research Opportunities:

  • Novel MOF Architectures: Systematic exploration of different substituted pyridine dicarboxylic acid isomers and metal combinations to create novel MOF topologies with enhanced energy storage capacity and cycling stability.

  • Post-Synthetic Modification: Functionalization of the pyridine ring within the MOF structure to introduce redox-active moieties, thereby increasing the energy density.

  • Composite Materials: Development of composite materials by incorporating conductive nanomaterials (e.g., graphene, carbon nanotubes) within the MOF structure to improve charge transport.

Part 3: Asymmetric Catalysis: The Quest for Chirality

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral pyridine dicarboxylic acid derivatives and their analogues are emerging as powerful ligands and catalysts in asymmetric synthesis.

Design of Novel Chiral Ligands

Recent advances have focused on the development of novel, tunable chiral pyridine-derived ligands for asymmetric catalysis.[13] These ligands have shown exceptional performance in a variety of mechanistically diverse transition-metal-catalyzed reactions, including enantioselective C-H borylation and asymmetric hydrogenation.[13][14]

Experimental Workflow: Synthesis of Chiral Pyridine-Aminophosphine Ligands

A 2-(pyridin-2-yl)quinoline B Asymmetric Hydrogenation (Ru-catalyst) A->B C Chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline B->C D Phosphinylation C->D E Chiral Pyridine-Aminophosphine Ligand D->E

Caption: A general synthetic route for the preparation of chiral pyridine-aminophosphine ligands for asymmetric catalysis.

The development of modular and tunable chiral pyridine units allows for the fine-tuning of the steric and electronic properties of the resulting ligands, leading to high catalytic activity and stereoselectivity.[13]

Future Research Focus:

  • Library of Chiral Ligands: Synthesis of a diverse library of chiral pyridine dicarboxylic acid-based ligands with various substitution patterns and chiral backbones.

  • Application in Challenging Asymmetric Transformations: Exploring the utility of these novel ligands in challenging asymmetric reactions, such as the enantioselective synthesis of complex natural products and pharmaceuticals.

  • Computational Modeling: Utilizing computational chemistry to guide the design of new chiral ligands with improved catalytic performance.

Conclusion

Substituted pyridine dicarboxylic acids represent a fertile ground for scientific discovery. The research areas highlighted in this guide – from the development of precision cancer therapies and novel antimicrobials to the creation of sustainable materials and advanced catalysts – are just the beginning. By embracing a multidisciplinary approach that combines synthetic chemistry, molecular biology, materials science, and computational modeling, the scientific community can unlock the full potential of these versatile building blocks and pave the way for a healthier and more sustainable future.

References

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed. [Link]

  • Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. Wageningen University & Research. [Link]

  • recent advances in catalytic asymmetric synthesis of chiral pyridine deriv
  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric C
  • Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. ResearchGate. [Link]

  • Pyridine dicarboxylic acid derived polyesters: prospects for developing safe, circular and sustainable materials. Semantic Scholar. [Link]

  • Discovery of a Novel Class of Pyridine Derivatives That Selectively Inhibits Mutant Isocitrate Dehydrogenase 2. PubMed. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

  • Scaling‐up the Bioconversion of Lignin to 2,4‐Pyridinedicarboxylic Acid With Engineered Pseudomonas putida for Bio‐Based Plastics Production. PMC. [Link]

  • Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. PMC. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. J-Stage. [Link]

  • Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices. RSC Publishing. [Link]

  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm (RSC Publishing). [Link]

  • Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices. RSC Publishing. [Link]

  • (PDF) Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices. ResearchGate. [Link]

  • Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]

  • Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Foundational

Spectroscopic Characterization of 4-Methylpyridine-2,5-dicarboxylic Acid: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic properties of 4-Methylpyridine-2,5-dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of the spectroscopic properties of 4-Methylpyridine-2,5-dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the expected data from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles and data from analogous compounds, offering a robust framework for the characterization of this molecule.

Introduction: The Significance of 4-Methylpyridine-2,5-dicarboxylic Acid

4-Methylpyridine-2,5-dicarboxylic acid is a heterocyclic compound with a pyridine core, a functionality of significant interest in medicinal chemistry and materials science. Pyridine-dicarboxylic acids and their derivatives are known to act as versatile building blocks in the synthesis of coordination polymers, and as key intermediates in the preparation of novel therapeutic agents.[1] The precise characterization of this molecule is paramount for its application, and spectroscopic techniques provide the necessary tools for structural elucidation and purity assessment. This guide will delve into the expected spectroscopic signatures of 4-Methylpyridine-2,5-dicarboxylic acid and the experimental considerations for their acquisition.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 4-Methylpyridine-2,5-dicarboxylic acid, featuring a pyridine ring substituted with a methyl group and two carboxylic acid groups, dictates its electronic and vibrational properties.

Figure 1: Molecular structure of 4-Methylpyridine-2,5-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Methylpyridine-2,5-dicarboxylic acid, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic protons of the carboxylic acid groups. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid groups and the nitrogen atom in the pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Methylpyridine-2,5-dicarboxylic acid in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-38.0 - 8.2Singlet1H
H-68.8 - 9.0Singlet1H
-CH₃2.5 - 2.7Singlet3H
-COOH (2-position)13.0 - 14.0Broad Singlet1H
-COOH (5-position)13.0 - 14.0Broad Singlet1H

Causality behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to the expected good solubility of the dicarboxylic acid. Furthermore, the acidic protons of the carboxylic acids are often observable in DMSO-d₆ as broad singlets, which might be lost due to exchange in protic solvents like D₂O or methanol-d₄.

  • Reference Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the asymmetry of the substitution pattern, all seven carbon atoms are expected to be chemically non-equivalent and thus produce distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Methylpyridine-2,5-dicarboxylic acid in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2165 - 170
C-3125 - 130
C-4150 - 155
C-5135 - 140
C-6150 - 155
-CH₃20 - 25
-COOH (2-position)168 - 173
-COOH (5-position)168 - 173

Expertise & Experience: The downfield chemical shifts of the pyridine ring carbons are characteristic and are influenced by the positions of the electron-withdrawing nitrogen and carboxyl groups. The carboxylic acid carbons will appear at the most downfield positions.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of 4-Methylpyridine-2,5-dicarboxylic acid and dissolve it in 0.6-0.7 mL of DMSO-d₆ in an NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Employ a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the broad carboxylic acid protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

G cluster_sample Sample Preparation cluster_instrument NMR Spectrometer (400 MHz) cluster_processing Data Processing dissolve Dissolve in DMSO-d6 acquire_H Acquire 1H Spectrum dissolve->acquire_H acquire_C Acquire 13C Spectrum dissolve->acquire_C process FT, Phasing, Baseline Correction acquire_H->process acquire_C->process reference Reference to Solvent process->reference

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of 4-Methylpyridine-2,5-dicarboxylic acid is expected to be characterized by absorptions corresponding to the O-H and C=O stretches of the carboxylic acid groups, as well as vibrations of the pyridine ring and the methyl group.

Table 3: Predicted IR Absorption Bands for 4-Methylpyridine-2,5-dicarboxylic acid

Wavenumber (cm⁻¹)Vibrational ModeIntensity
2500-3300O-H stretch (carboxylic acid dimer)Broad, Strong
1700-1730C=O stretch (carboxylic acid)Strong
1580-1620C=C and C=N stretching (pyridine ring)Medium to Strong
1400-1450C-H bending (methyl)Medium
1200-1300C-O stretch and O-H bend (carboxylic acid)Medium, Broad
800-900C-H out-of-plane bending (aromatic)Medium

Trustworthiness: The broad O-H stretching band is a hallmark of hydrogen-bonded carboxylic acids in the solid state.[2] The position of the C=O stretch can be influenced by conjugation with the pyridine ring. The IR spectrum of a related compound, pyridine-2,5-dicarboxylic acid, shows a strong C=O stretching vibration around 1700 cm⁻¹.[1]

Experimental Protocol: IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid 4-Methylpyridine-2,5-dicarboxylic acid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Fragmentation Pattern (Electron Ionization - EI)

Under electron ionization conditions, 4-Methylpyridine-2,5-dicarboxylic acid is expected to show a molecular ion peak (M⁺˙) corresponding to its molecular weight. Subsequent fragmentation is likely to involve the loss of neutral molecules such as H₂O, CO, and CO₂ from the carboxylic acid groups.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 4-Methylpyridine-2,5-dicarboxylic acid

m/zProposed Fragment
181[M]⁺˙ (Molecular Ion)
164[M - OH]⁺
136[M - COOH]⁺
118[M - COOH - H₂O]⁺
92[M - 2COOH]⁺˙

Authoritative Grounding: The fragmentation of carboxylic acids often proceeds through the loss of a hydroxyl radical followed by the loss of carbon monoxide, or the direct loss of a carboxyl group. The stability of the pyridine ring will likely result in fragment ions containing this core structure.

Experimental Protocol: Mass Spectrometry Data Acquisition (ESI)

For a more gentle ionization, especially for potential drug development applications, Electrospray Ionization (ESI) is often preferred.

  • Sample Preparation: Prepare a dilute solution of 4-Methylpyridine-2,5-dicarboxylic acid (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and methanol.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the ion of interest.

    • Acquire spectra in both positive and negative ion modes. In positive mode, the [M+H]⁺ ion (m/z 182) is expected. In negative mode, the [M-H]⁻ ion (m/z 180) is expected.

  • Data Processing: The acquired mass spectra will show the relative abundance of ions as a function of their mass-to-charge ratio.

G cluster_prep Sample Preparation cluster_ms ESI-MS cluster_analysis Data Analysis dissolve Dissolve in Methanol/Water infuse Infuse into ESI Source dissolve->infuse optimize Optimize Source Parameters infuse->optimize acquire Acquire Spectra (+/- modes) optimize->acquire identify Identify [M+H]+ and [M-H]- acquire->identify

Figure 3: Workflow for ESI-MS data acquisition and analysis.

Conclusion

The spectroscopic characterization of 4-Methylpyridine-2,5-dicarboxylic acid is essential for its use in research and development. This guide provides a detailed overview of the expected NMR, IR, and MS data, along with robust experimental protocols. By combining these techniques, researchers can confidently confirm the structure and purity of this important chemical entity, paving the way for its successful application in various scientific endeavors.

References

  • MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Available from: [Link]

  • ACS Publications. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Available from: [Link]

  • ResearchGate. FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Available from: [Link]

  • NIST. Pyridine, 4-methyl-. In: NIST Chemistry WebBook. Available from: [Link]

  • PMC. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5... Available from: [Link]

  • PubChem. 4-Methylpyridine-2-carboxylic acid. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide on the Health and Safety of 4-Methylpyridine-2,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard Profile: A Predictive Analysis 4-Methylpyridine-2,5-dicarboxylic acid is a heterocyclic compound containing a pyridine ring, a meth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile: A Predictive Analysis

4-Methylpyridine-2,5-dicarboxylic acid is a heterocyclic compound containing a pyridine ring, a methyl group, and two carboxylic acid functional groups. While specific toxicity data is lacking, the hazard profile can be inferred from its constituent parts. The pyridine core can be associated with skin, eye, and respiratory irritation, and potential toxicity upon ingestion or absorption. The carboxylic acid groups suggest the compound is a solid and may have corrosive properties, particularly to the eyes and skin.

Based on the Safety Data Sheet for the closely related 4-Methylpyridine-2-carboxylic Acid, we can anticipate the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications:

  • Skin Irritation, Category 2: Causes skin irritation.[1]

  • Serious Eye Irritation, Category 2: Causes serious eye irritation.[1]

It is also prudent to consider hazards associated with other substituted pyridines, which can include:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[2][3]

Summary of Potential Hazards
Hazard ClassificationDescriptionPrecautionary Statement Codes
Skin Irritation (Category 2) Causes skin irritation.P264, P280, P302+P352, P332+P313, P362+P364[1]
Serious Eye Irritation (Category 2) Causes serious eye irritation.P280, P305+P351+P338, P337+P313[1]
Acute Toxicity (Assumed) Harmful if swallowed, inhaled, or in contact with skin.P261, P270, P280, P301+P310, P302+P352, P312[2][3]
Respiratory Irritation (Assumed) May cause respiratory irritation.P261, P271, P304+P340, P312[2]

Prudent Laboratory Practice: Safe Handling and Storage Protocol

Given the potential for skin, eye, and respiratory irritation, a stringent set of handling and storage procedures is essential. The causality behind these protocols is to minimize all potential routes of exposure: dermal, ocular, inhalation, and ingestion.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to control the laboratory environment to minimize exposure.

  • Ventilation: All manipulations of 4-Methylpyridine-2,5-dicarboxylic acid, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[4]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.[1][3]

    • Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles are required. A face shield should be used if there is a significant risk of splashing.[1]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and changed immediately if contaminated.[1]

    • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of significant spillage, additional protective clothing may be necessary.[4]

    • Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator for organic vapors and particulates is necessary.[1]

Handling and Hygiene
  • Avoid the formation of dust and aerosols.[4]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

  • Do not eat, drink, or smoke in the laboratory.[2][3]

  • Ensure an eyewash station and safety shower are readily accessible.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Response: A Self-Validating System

Preparedness for accidental exposure or release is critical. The following protocols are designed to be self-validating by ensuring immediate and appropriate action to mitigate harm.

First-Aid Measures

The immediate response to an exposure is crucial in minimizing potential harm.

  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][5]

  • In case of Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][2]

  • In case of Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if you feel unwell.[2][3]

  • In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

Accidental Release Measures

In the event of a spill, the following workflow should be initiated to ensure the safety of laboratory personnel and to effectively contain and clean up the material.

Accidental Spill Response Workflow

cluster_immediate_response Immediate Response cluster_containment Containment & Cleanup cluster_disposal Disposal evacuate Evacuate Immediate Area alert Alert Colleagues & Supervisor evacuate->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) alert->ppe contain Contain Spill with Inert Material (e.g., sand, vermiculite) ppe->contain cleanup Carefully Scoop into a Labeled Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate disposal Dispose of Waste According to Institutional & Local Regulations decontaminate->disposal

Sources

Protocols & Analytical Methods

Method

synthesis of metal-organic frameworks using 4-Methylpyridine-2,5-dicarboxylic acid

Application Note & Protocols Topic: Synthesis of Metal-Organic Frameworks Using 4-Methylpyridine-2,5-dicarboxylic Acid Audience: Researchers, scientists, and drug development professionals. A Practical Guide to the Synth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Synthesis of Metal-Organic Frameworks Using 4-Methylpyridine-2,5-dicarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

A Practical Guide to the Synthesis of Novel Metal-Organic Frameworks Using 4-Methylpyridine-2,5-dicarboxylic Acid as a Functional Linker

Abstract

This document provides a detailed guide for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the bifunctional linker, 4-Methylpyridine-2,5-dicarboxylic acid (H₂-MPDC). We move beyond simple procedural lists to explain the underlying chemical principles and rationale behind key experimental steps. This guide is designed for researchers aiming to develop novel porous materials with tunable properties. The inherent functionalities of the H₂-MPDC linker—two carboxylate groups for robust framework construction, a pyridine nitrogen atom for secondary metal coordination or post-synthetic modification, and a methyl group for modulating the pore environment—make it a compelling building block for advanced applications, including gas storage, catalysis, and drug delivery. This note presents two detailed solvothermal and hydrothermal protocols for synthesizing zinc- and lanthanide-based MOFs, respectively, along with essential characterization and troubleshooting guidance.

The Strategic Advantage of the 4-Methylpyridine-2,5-dicarboxylic Acid (H₂-MPDC) Linker

The rational design of MOFs begins with the selection of the organic linker. The structure and functionality of the linker dictate the resulting framework's topology, porosity, and chemical properties. 4-Methylpyridine-2,5-dicarboxylic acid is a particularly versatile building block for several reasons:

  • Dual Carboxylate Coordination: The two deprotonated carboxylate groups at the 2 and 5 positions are the primary anchoring points for metal ions or clusters, enabling the formation of stable, porous 1D, 2D, or 3D networks.[1][2]

  • Pyridine Nitrogen Site: The nitrogen atom within the pyridine ring offers a secondary coordination site. Depending on the reaction conditions and the metal ion's coordination preference, it can either participate in framework construction or remain uncoordinated.[3][4] An uncoordinated nitrogen atom presents a basic Lewis site, which can be exploited for catalytic applications or as a docking site for post-synthetic modification.

  • Methyl Group Functionalization: The methyl group at the 4-position introduces steric bulk and alters the electronic environment of the pyridine ring. This functionalization can be used to fine-tune the hydrophobicity and geometry of the MOF's pores, potentially enhancing selectivity in gas separation or molecular recognition applications.

The combination of these features allows for the synthesis of MOFs with complex and potentially novel topologies, moving beyond the more common frameworks derived from simple benzene-dicarboxylates.

Core Principles of MOF Synthesis: The Solvothermal/Hydrothermal Approach

The most prevalent and effective method for synthesizing crystalline MOFs is the solvothermal (using an organic solvent) or hydrothermal (using water) approach.[1] This technique involves heating the constituent components—a metal salt and the organic linker—in a sealed vessel (an autoclave) at temperatures above the solvent's boiling point.[5]

Why this method is effective:

  • Increased Solubility: The elevated temperature and pressure increase the solubility of the reactants, facilitating the self-assembly process.

  • Crystal Growth: The slow cooling process from the reaction temperature allows for the gradual nucleation and growth of high-quality single crystals.

  • Kinetic vs. Thermodynamic Control: The reaction temperature and duration can be tuned to favor the formation of either a kinetically or thermodynamically stable crystalline phase, allowing for the isolation of different framework structures from the same set of precursors.

The general workflow for MOF synthesis and subsequent characterization is outlined below.

MOF_Synthesis_Workflow cluster_0 Synthesis & Isolation cluster_1 Activation & Characterization reagents Metal Salt + H₂-MPDC Linker + Solvent (e.g., DMF) autoclave Mix & Seal in Teflon-lined Autoclave reagents->autoclave 1. Preparation heating Heat (e.g., 100-150°C) for 24-72h autoclave->heating 2. Reaction cooling Slow Cooling to Room Temperature heating->cooling 3. Crystallization isolation Isolate Crystals (Filtration/Centrifugation) cooling->isolation 4. Collection washing Wash with Solvent (e.g., DMF, Ethanol) isolation->washing 5. Purification activation Solvent Exchange & Activate under Vacuum washing->activation 6. Activation pxrd PXRD Analysis activation->pxrd 7. Characterization ftir FTIR Spectroscopy activation->ftir 7. Characterization tga TGA Analysis activation->tga 7. Characterization bet Porosity Analysis (BET) activation->bet 7. Characterization final_mof Activated MOF Material pxrd->final_mof ftir->final_mof tga->final_mof bet->final_mof

Caption: General workflow for solvothermal MOF synthesis and characterization.

Detailed Experimental Protocols

The following protocols are representative starting points for synthesizing MOFs with H₂-MPDC. Researchers should consider these as adaptable templates, as minor variations in reagent ratios, temperature, or time can lead to different outcomes.

Zinc (II) is a common choice for MOF synthesis due to its versatile coordination geometries (typically tetrahedral or octahedral), which often lead to robust, highly porous frameworks like the well-known MOF-5.[6]

Materials & Reagents:

  • 4-Methylpyridine-2,5-dicarboxylic acid (H₂-MPDC)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (or Acetone)

  • 20 mL Teflon-lined stainless-steel autoclave

Procedural Steps:

  • Reagent Preparation: In a 20 mL glass vial, combine 4-Methylpyridine-2,5-dicarboxylic acid (e.g., 39.0 mg, 0.2 mmol) and Zinc nitrate hexahydrate (e.g., 89.2 mg, 0.3 mmol).

    • Rationale: A slight excess of the metal salt is often used to ensure complete reaction of the linker and can influence crystal formation.

  • Dissolution: Add 12 mL of N,N-Dimethylformamide (DMF) to the vial. Sonicate the mixture for 10-15 minutes until a homogeneous solution or fine suspension is achieved.

    • Rationale: DMF is a high-boiling polar aprotic solvent that effectively dissolves the precursors and facilitates the reaction at elevated temperatures.[3]

  • Reaction: Transfer the solution to a 20 mL Teflon-lined autoclave. Seal the vessel tightly.

  • Heating: Place the autoclave in a programmable oven and heat to 120°C at a rate of 5°C/min. Hold the temperature at 120°C for 48 hours.

    • Rationale: This temperature and time are typical for promoting the deprotonation of the carboxylic acids and the subsequent coordination reaction to form a crystalline product.[5][6]

  • Cooling & Isolation: Turn off the oven and allow the autoclave to cool naturally to room temperature over 12-24 hours. Open the autoclave and collect the crystalline product (typically found at the bottom) by filtration or decanting the mother liquor.

    • Rationale: Slow cooling is critical for obtaining well-defined, single crystals rather than a microcrystalline powder.

  • Washing: Wash the collected crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials. Then, wash with a lower-boiling point solvent like ethanol or acetone (3 x 5 mL).

  • Activation: To activate the MOF (i.e., remove guest solvent molecules from the pores), immerse the washed crystals in fresh acetone for 24-48 hours, replacing the acetone 2-3 times. Afterwards, dry the sample under a dynamic vacuum at an elevated temperature (e.g., 100-150°C, depending on thermal stability) for 12 hours. The final product should be a fine crystalline powder.

Lanthanide-based MOFs are of high interest for applications in luminescence, sensing, and magnetism. The synthesis often employs slightly different conditions compared to transition metals.[2][7]

Materials & Reagents:

  • 4-Methylpyridine-2,5-dicarboxylic acid (H₂-MPDC)

  • Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O) or another lanthanide salt

  • Deionized Water

  • 20 mL Teflon-lined stainless-steel autoclave

Procedural Steps:

  • Reagent Preparation: In a glass vial, dissolve H₂-MPDC (e.g., 58.5 mg, 0.3 mmol) in 8 mL of deionized water. A small amount of base (e.g., NaOH) can be added to aid dissolution, though it may influence the final product. In a separate vial, dissolve Neodymium(III) nitrate hexahydrate (e.g., 87.7 mg, 0.2 mmol) in 4 mL of deionized water.

    • Rationale: The metal-to-linker ratio is often inverted for lanthanide MOFs compared to some transition metal MOFs.[2]

  • Mixing: Combine the two solutions and stir for 10 minutes. The mixture may become cloudy.

  • Reaction & Heating: Transfer the mixture to a 20 mL Teflon-lined autoclave, seal it, and place it in an oven. Heat to 160°C for 72 hours.

    • Rationale: Lanthanide MOF synthesis can require higher temperatures and longer reaction times to achieve high crystallinity.

  • Cooling & Isolation: Allow the autoclave to cool slowly to room temperature. Collect the crystalline product by filtration.

  • Washing & Drying: Wash the product thoroughly with deionized water (3 x 10 mL) followed by ethanol (2 x 5 mL). Dry the sample in an oven at 80°C overnight.

ParameterProtocol 1 (Zn-MPDC)Protocol 2 (Ln-MPDC)
Metal Precursor Zn(NO₃)₂·6H₂ONd(NO₃)₃·6H₂O
Linker H₂-MPDCH₂-MPDC
Molar Ratio (M:L) 1.5 : 1 (0.3 mmol : 0.2 mmol)1 : 1.5 (0.2 mmol : 0.3 mmol)
Solvent N,N-Dimethylformamide (DMF)Deionized Water
Temperature 120 °C160 °C
Time 48 hours72 hours
Method SolvothermalHydrothermal
Essential Characterization Techniques

Confirming the successful synthesis and properties of the new MOF requires a suite of analytical techniques.

MOF_Characterization cluster_0 Primary Characterization cluster_1 Performance & Stability activated_mof Activated MOF Powder pxrd Powder X-Ray Diffraction (PXRD) activated_mof->pxrd ftir Fourier-Transform IR (FTIR) activated_mof->ftir tga Thermogravimetric Analysis (TGA) activated_mof->tga bet N₂ Sorption Analysis (BET) activated_mof->bet pxrd_result Confirms Crystallinity & Phase Purity pxrd->pxrd_result ftir_result Confirms Ligand Coordination (Disappearance of C=O stretch) ftir->ftir_result tga_result Determines Thermal Stability & Solvent Loss tga->tga_result bet_result Measures Surface Area & Pore Volume bet->bet_result

Caption: Key techniques for the characterization of synthesized MOFs.

  • Powder X-Ray Diffraction (PXRD): This is the most critical technique. A sharp, well-defined diffraction pattern confirms the crystalline nature of the product. The pattern is a unique fingerprint of a specific crystal phase and can be compared to simulated patterns if single-crystal X-ray diffraction data is available.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the carboxylate groups to the metal centers. The characteristic broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) in the free H₂-MPDC linker should disappear or shift significantly upon coordination to the metal ion.[3]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For MOFs, this reveals the thermal stability of the framework and shows distinct mass loss steps corresponding to the removal of guest solvent molecules and, at higher temperatures, the decomposition of the framework itself.[8]

  • Gas Sorption Analysis (BET): Nitrogen sorption isotherms at 77 K are used to determine the specific surface area (via the Brunauer-Emmett-Teller, or BET, method) and the pore volume of the activated MOF, confirming its permanent porosity.[8]

Troubleshooting and Key Considerations
  • Amorphous Product: If PXRD shows no sharp peaks, the product is amorphous. Try lowering the initial reaction temperature, extending the reaction time, or adjusting the solvent composition.

  • Mixed Phases: If multiple sets of peaks appear in the PXRD pattern, several crystalline phases may have formed. This can sometimes be addressed by modifying the metal-to-linker ratio or the reaction temperature.

  • Poor Yield: Low yields can result from incomplete reaction or suboptimal solubility. Consider increasing the reaction time or using a different solvent system.

  • Activation is Crucial: Incomplete removal of solvent molecules from the pores will lead to an erroneously low surface area measurement. Ensure the solvent exchange and vacuum drying steps are performed thoroughly.

By leveraging the unique structural features of the 4-Methylpyridine-2,5-dicarboxylic acid linker and systematically applying established solvothermal synthesis principles, researchers can unlock a new family of functional porous materials for a wide array of scientific and industrial applications.

References
  • U.S. Patent US20120251438A1. (2012). Metal-Organic Frameworks Based on On 2,5-Furandicarboxylic Acid Or 2,5-Thiophenedicarboxylic Acid.
  • Ghasemian, M., et al. (2025). Novel MOF-based vanadium and 2,2-bipyridine-4,4-dicarboxylic acid as phenomenal dye adsorbent and antimicrobial agent. Frontiers.
  • Wahid, M. H., et al. (2023). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. MDPI. [Link]

  • Jadia, C. D., & FELFEL, H. A. (2023). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. [No Source Provided]
  • Li, J. Y., et al. (2006). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. PubMed. [Link]

  • Al-Nobi, K. K. A., & Kadir, M. A. (n.d.). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JOURNAL. [Link]

  • Moushi, E. E., et al. (n.d.). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm (RSC Publishing). [Link]

  • Garg, S., et al. (n.d.). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). Semantic Scholar. [No Valid URL Provided]
  • Li, J. Y., et al. (2006). Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. R Discovery. [Link]

  • Zhang, L., et al. (n.d.). Structural diversity in a series of metal–organic frameworks (MOFs) composed of divalent transition metals, 4,4′-bipyridine and a flexible carboxylic acid. RSC Publishing. [No Valid URL Provided]
  • Bushuev, M. A., et al. (2021). Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing. ResearchGate. [Link]

Sources

Application

Application Note: Synthesis of 4-Methylpyridine-2,5-dicarboxylic Acid

This Application Note provides a rigorous, scientifically grounded protocol for the synthesis of 4-Methylpyridine-2,5-dicarboxylic acid (CAS: 3229-00-3), a critical ligand in coordination chemistry (MOFs) and a pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, scientifically grounded protocol for the synthesis of 4-Methylpyridine-2,5-dicarboxylic acid (CAS: 3229-00-3), a critical ligand in coordination chemistry (MOFs) and a pharmacophore intermediate.

The guide prioritizes the Oxidative Transformation of 2,4,5-Trimethylpyridine as the primary laboratory route, supported by purification strategies to ensure isomeric purity.

[1]

Executive Summary & Mechanism

The synthesis of 4-methylpyridine-2,5-dicarboxylic acid is achieved through the oxidative degradation of alkyl side chains on the pyridine ring. While de novo cyclization (Hantzsch-type) is possible, it often yields symmetric isomers (e.g., 3,5-dicarboxylates). The most robust laboratory route involves the controlled oxidation of 2,4,5-trimethylpyridine (sym-collidine) .

Mechanistic Challenge

The primary challenge is selectivity . The pyridine ring contains three methyl groups:

  • Positions 2 & 6 (

    
    ):  Highly activated; most susceptible to oxidation and radical attack.
    
  • Position 4 (

    
    ):  Activated, but generally less reactive than 
    
    
    
    -positions in radical processes.
  • Position 3 & 5 (

    
    ):  Deactivated; least susceptible to oxidation.
    

In 2,4,5-trimethylpyridine, the methyls at positions 2 and 4 are activated, while position 5 is deactivated. However, strong oxidants like KMnO


 typically oxidize all alkyl groups to carboxylic acids, yielding berberonic acid  (2,4,5-tricarboxylic acid). To obtain the 2,5-dicarboxylic acid with the 4-methyl intact, the protocol utilizes stoichiometric control  and selective precipitation  based on the pKa differences of the resulting poly-acids.

Experimental Protocol

Materials & Reagents
ReagentCASRolePurity
2,4,5-Trimethylpyridine 118-81-0Precursor>98%
Potassium Permanganate (KMnO

)
7722-64-7OxidantACS Grade
Sodium Carbonate (Na

CO

)
497-19-8pH BufferAnhydrous
Hydrochloric Acid (HCl) 7647-01-0Precipitant37%
Ethanol 64-17-5Solvent (Wash)95%
Reaction Workflow (Graphviz Diagram)

SynthesisWorkflow Start Start: 2,4,5-Trimethylpyridine Mix Suspend in H2O + Na2CO3 (pH > 10) Start->Mix Heat Heat to 60-70°C Mix->Heat AddOx Slow Addition of KMnO4 (Stoichiometric Control) Heat->AddOx Reflux Reflux (4-6 Hours) Monitor Color Change AddOx->Reflux Filter Hot Filtration (Remove MnO2) Reflux->Filter MnO2 Solid Waste Concentrate Concentrate Filtrate (Rotary Evaporator) Filter->Concentrate Clear Filtrate Acidify Acidify with HCl to pH 3-4 (Precipitate Target) Concentrate->Acidify Recryst Recrystallization (Water/Ethanol) Acidify->Recryst Product Pure 4-Methylpyridine-2,5-dicarboxylic Acid Recryst->Product

Caption: Step-by-step workflow for the oxidative synthesis and isolation of 4-methylpyridine-2,5-dicarboxylic acid.

Detailed Methodology
Step 1: Oxidation
  • Setup: Equip a 1000 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Suspension: Add 2,4,5-trimethylpyridine (12.1 g, 0.1 mol) and water (500 mL) to the flask. Add sodium carbonate (5.0 g) to ensure an alkaline environment, which facilitates the solubility of the intermediate carboxylates.

  • Heating: Heat the mixture to 60–70°C using an oil bath.

  • Oxidant Addition: Dissolve potassium permanganate (47.4 g, 0.3 mol) in warm water (300 mL). Add this solution dropwise to the reaction mixture over 2 hours.

    • Note: The stoichiometric ratio (approx 3 equivalents) is critical. While theoretical oxidation of 3 methyls requires 6 equivalents (to COOH), limiting the oxidant favors the survival of the less reactive methyl or partial oxidation states. However, standard protocols often use excess to ensure the 2 and 5 positions are hit, then rely on purification.

  • Reflux: After addition, raise the temperature to reflux (100°C) and stir for 4–6 hours. The purple color of permanganate should fade to the brown precipitate of Manganese Dioxide (MnO

    
    ).
    
Step 2: Work-up and Isolation
  • Filtration: Perform a hot filtration through a Celite pad to remove the MnO

    
     byproduct. Wash the filter cake with hot water (2 x 50 mL).
    
  • Concentration: Combine the filtrate and washings. Concentrate the solution to approximately 200 mL using a rotary evaporator.

  • Acidification: Cool the concentrated solution to 0–5°C in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring.

    • Critical Point: Monitor pH carefully.

    • At pH ~3-4 , the dicarboxylic acid typically precipitates.

    • If the pH drops too low (<1), the hydrochloride salt may form, or tricarboxylic acid impurities (if present) may co-precipitate.

  • Crystallization: Allow the precipitate to stand at 4°C overnight to maximize yield. Filter the white solid.

Step 3: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling water. If colored impurities persist, treat with activated charcoal, filter hot, and cool slowly.

  • Drying: Dry the crystals in a vacuum oven at 60°C for 12 hours.

Characterization & Quality Control

The isolated product must be validated against known spectral data.

ParameterExpected ValueNotes
Appearance White crystalline solid
Melting Point 242–247 °C (dec.)Decomposes upon melting [1].
Solubility Soluble in hot water, dilute base; Insoluble in non-polar solvents
1H NMR (DMSO-d6)

2.65 (s, 3H, Me), 8.10 (s, 1H, H-3), 8.85 (s, 1H, H-6)
Singlets at aromatic region confirm 2,5-substitution pattern.
IR (KBr) 2500–3300 cm

(OH str), 1700 cm

(C=O str)
Broad OH band typical of carboxylic acids.

Self-Validating Check:

  • If the Melting Point is >270°C, suspect Berberonic Acid (2,4,5-tricarboxylic acid).

  • If the NMR shows a doublet structure, suspect asymmetric oxidation (e.g., 4,5-dicarboxy). The target molecule has isolated protons at positions 3 and 6, which should appear as singlets (or weak para-coupling).

References

  • Sigma-Aldrich. 2,5-Pyridinedicarboxylic acid Product Sheet. Retrieved from (Analogous data verification).

  • BenchChem. An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid. Retrieved from .

  • Echemi. 4-Methyl-2,6-pyridinedicarboxylic acid Properties. Retrieved from .

  • National Institutes of Health (NIH). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide. Retrieved from .

  • Google Patents. Process for the preparation of pyridine carboxylic acids (EP 2428505 B1). Retrieved from .

Method

Application Notes &amp; Protocols: 4-Methylpyridine-2,5-dicarboxylic Acid in Catalysis

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of 4-Methylpyridine-2,5-dicarboxylic acid. Prepared by: Gemini, Senior Application Scientist This document p...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of 4-Methylpyridine-2,5-dicarboxylic acid.

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed technical guide on the applications of 4-Methylpyridine-2,5-dicarboxylic acid as a versatile building block in catalysis. While direct literature on this specific molecule is emerging, its structural features allow for robust, experience-based extrapolation from the well-established catalytic roles of related pyridinedicarboxylic acids.[1] This guide synthesizes these principles to provide actionable protocols and mechanistic insights for researchers.

The unique architecture of 4-Methylpyridine-2,5-dicarboxylic acid—featuring a Lewis basic nitrogen atom, two coordinating carboxylate groups, and an electron-donating methyl group—makes it an exceptionally promising ligand for designing both heterogeneous and homogeneous catalysts. The asymmetric positioning of the carboxylates (C2 and C5) can lead to coordination complexes with lower symmetry, potentially creating unique active sites beneficial for stereoselective transformations. The methyl group at the C4 position increases the electron density on the pyridine ring, enhancing the nitrogen's basicity and its ability to coordinate with metal centers, thereby modulating the electronic properties of the resulting catalyst.

Part 1: Heterogeneous Catalysis with Metal-Organic Frameworks (MOFs)

The combination of a rigid aromatic backbone and multiple coordination sites makes pyridinedicarboxylic acids ideal organic linkers for constructing robust Metal-Organic Frameworks (MOFs).[1][2] These crystalline, porous materials are exceptional catalyst platforms due to their high surface area, tunable pore environments, and well-defined active sites. A MOF constructed with 4-Methylpyridine-2,5-dicarboxylic acid (herein designated Me-PyDC-MOF ) can embed catalytically active metal nodes and functional organic linkers within a stable, recyclable framework.

Application: Base-Catalyzed Knoevenagel Condensation

The pyridine nitrogen atom within the MOF linker is a Lewis basic site that can effectively catalyze C-C bond-forming reactions. This protocol details the synthesis of an aluminum-based Me-PyDC-MOF and its application in the Knoevenagel condensation of benzaldehyde with malononitrile.

Protocol 1: Synthesis of Al-Me-PyDC-MOF

This procedure is adapted from established hydrothermal methods for synthesizing aluminum-based pyridinedicarboxylate MOFs.[2]

Materials:

  • 4-Methylpyridine-2,5-dicarboxylic acid (H₂-Me-PyDC)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • 20 mL Teflon-lined stainless steel autoclave

Procedure:

  • Dissolve aluminum nitrate nonahydrate (2.75 g) and 4-Methylpyridine-2,5-dicarboxylic acid (1.48 g) in 75 mL of deionized water in a beaker.

  • Slowly add a solution of sodium hydroxide (0.35 g in 10 mL of water) to the mixture while stirring. A precipitate may form.

  • Transfer the final solution to a 20 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 150°C for 48 hours. The static, high-temperature environment of hydrothermal synthesis is crucial for promoting the growth of high-quality, crystalline MOF material.[2]

  • Cool the autoclave to room temperature naturally.

  • Isolate the resulting white crystalline powder by centrifugation or filtration.

  • Wash the product thoroughly with deionized water (3 x 20 mL) and finally with ethanol (1 x 20 mL) to remove any unreacted starting materials.

  • Dry the final Al-Me-PyDC-MOF product in a vacuum oven at 80°C overnight.

Protocol 2: Catalytic Knoevenagel Condensation

Materials:

  • Synthesized and activated Al-Me-PyDC-MOF catalyst

  • Benzaldehyde

  • Malononitrile

  • Ethanol (solvent)

  • Round-bottom flask with reflux condenser

Procedure:

  • Activate the Al-Me-PyDC-MOF catalyst by heating at 120°C under vacuum for 4 hours to remove any adsorbed water or solvent from the pores.

  • In a 25 mL round-bottom flask, add the activated Al-Me-PyDC-MOF (20 mg), benzaldehyde (1 mmol, 106 mg), and malononitrile (1.1 mmol, 73 mg).

  • Add 5 mL of ethanol as the solvent and stir the suspension.

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Separate the heterogeneous catalyst by centrifugation. The catalyst can be washed with ethanol, dried, and reused for subsequent runs.

  • Evaporate the solvent from the supernatant under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from ethanol/water.

Data Presentation: Catalyst Performance
EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Benzaldehyde Conversion (%)
11.0782>99
20.578398
30.5 (Recycle 1)783.597
Visualization: MOF Synthesis and Catalysis Workflow

cluster_synthesis Part 1: MOF Synthesis cluster_catalysis Part 2: Catalysis reagents Ligand (Me-PyDC) + Metal Salt (Al(NO₃)₃) + NaOH hydrothermal Hydrothermal Reaction (150°C, 48h) reagents->hydrothermal workup Wash & Dry hydrothermal->workup mof_catalyst Al-Me-PyDC-MOF (Active Catalyst) workup->mof_catalyst reaction Knoevenagel Condensation (Reflux, Ethanol) mof_catalyst->reaction substrates Benzaldehyde + Malononitrile substrates->reaction separation Centrifugation reaction->separation separation->mof_catalyst Recycle product Product separation->product

Caption: Workflow for Al-Me-PyDC-MOF synthesis and its application in heterogeneous catalysis.

Part 2: Homogeneous Catalysis with Coordination Complexes

4-Methylpyridine-2,5-dicarboxylic acid is an excellent chelating ligand for forming discrete, soluble metal-organic complexes. These complexes can function as highly active homogeneous catalysts. Transition metal complexes involving pyridinedicarboxylates are particularly effective in oxidation catalysis, activating oxidants like hydrogen peroxide for the conversion of hydrocarbons to more valuable oxygenated products.[3]

Application: Catalytic Oxidation of Cyclohexane

This protocol describes the synthesis of a copper(II) complex of 4-Methylpyridine-2,5-dicarboxylic acid and its use as a homogeneous catalyst for the oxidation of cyclohexane to cyclohexanol and cyclohexanone (KA oil), key industrial intermediates.

Protocol 3: Synthesis of [Cu(Me-PyDC)(H₂O)₂] Catalyst

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • 4-Methylpyridine-2,5-dicarboxylic acid (H₂-Me-PyDC)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare an aqueous solution of sodium 4-methylpyridine-2,5-dicarboxylate by dissolving H₂-Me-PyDC (0.2 mmol, 39.4 mg) and NaOH (0.4 mmol, 16.0 mg) in 10 mL of deionized water. Stir until fully dissolved. The base deprotonates the carboxylic acid groups, making them ready for coordination.

  • In a separate beaker, dissolve CuSO₄·5H₂O (0.2 mmol, 49.9 mg) in 10 mL of deionized water.

  • Slowly add the copper sulfate solution to the ligand solution with constant stirring. A colored precipitate should form immediately.

  • Stir the mixture at room temperature for 1 hour to ensure complete complex formation.

  • Isolate the solid complex by vacuum filtration.

  • Wash the product with deionized water (2 x 10 mL) to remove unreacted salts, followed by a small amount of ethanol to aid in drying.

  • Dry the blue [Cu(Me-PyDC)(H₂O)₂] catalyst in a desiccator.

Protocol 4: Catalytic Oxidation of Cyclohexane

Materials:

  • Synthesized [Cu(Me-PyDC)(H₂O)₂] catalyst

  • Cyclohexane (substrate)

  • 30% Hydrogen peroxide (H₂O₂, oxidant)

  • Acetonitrile (solvent)

  • Pressure-rated reaction vessel

Procedure:

  • In a pressure-rated vessel, combine the [Cu(Me-PyDC)(H₂O)₂] catalyst (0.01 mmol), cyclohexane (2 mmol), and 5 mL of acetonitrile.

  • Carefully add 30% H₂O₂ (10 mmol). The use of a significant excess of the oxidant helps drive the reaction towards completion.

  • Seal the vessel and place it in an oil bath preheated to 60°C.

  • Stir the reaction mixture vigorously for 12 hours.

  • After the reaction, cool the vessel in an ice bath before carefully opening it.

  • Analyze the product mixture directly by Gas Chromatography (GC) or GC-MS using an internal standard (e.g., dodecane) to determine conversion and product selectivity.

Data Presentation: Catalyst Performance in Oxidation
EntryCatalyst (mol%)Temperature (°C)Cyclohexane Conversion (%)Selectivity (A/K)
10.56018.58.2 : 1
21.06025.17.9 : 1
30.57022.36.5 : 1
(A/K = Cyclohexanol / Cyclohexanone ratio)
Visualization: Proposed Catalytic Cycle for Alkane Oxidation

center Cu(II)-L (Resting State) intermediate1 Cu(I)-L center->intermediate1 Reduction oxidant H₂O₂ intermediate2 •OH (Hydroxyl Radical) oxidant->intermediate2 Generates substrate RH (Cyclohexane) intermediate3 R• (Alkyl Radical) product ROH + R=O (Products) intermediate2->intermediate3 H-Abstraction intermediate4 ROO• (Peroxyl Radical) intermediate3->intermediate4 + O₂ intermediate4->center Regeneration intermediate4->product Further Reactions

Caption: A simplified radical-based catalytic cycle for the oxidation of alkanes (RH).[3]

References

  • Recent Advances in Catalytic Conversion of Biomass to 2,5-Furandicarboxylic Acid. MDPI.
  • Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar.
  • Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. MDPI.
  • Interaction of pyridine‐ and 4‐hydroxypyridine‐2,6‐dicarboxylic acids with heavy metal ions in aqueous solutions.
  • Direct Catalytic Route to Biomass-Derived 2,5-Furandicarboxylic Acid and Its Use as Monomer in a Multicomponent Polymerization.
  • Novel MOF-based vanadium and 2,2 -bipyridine-4,4 -dicarboxylic acid as phenomenal dye adsorbent and antimicrobial agent. Frontiers.
  • Metal-Organic Frameworks Based on On 2,5-Furandicarboxylic Acid Or 2,5-Thiophenedicarboxylic Acid.
  • Applications of 2-(Dichloromethyl)-4-methylpyridine in Medicinal Chemistry: A Detailed Overview. Benchchem.
  • Structure determination of a novel metal-organic compound synthesized from aluminum and 2,5-pyridinedicarboxylic acid.
  • 4,4′-(Pyridine-2,5-diyl)dibenzoic acid as a building block for Cd(II) and Mn(II) coordination compounds: Synthesis, structural features and properties.
  • Metal–Organic Frameworks Assembled From Erbium Tetramers and 2,5-Pyridinedicarboxylic Acid.
  • Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Dalton Transactions (RSC Publishing).
  • Catalytic transformation of 2,5-furandicarboxylic acid to adipic acid over niobic acid-supported Pt nanoparticles.
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm (RSC Publishing).
  • Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions in aqueous solutions. Academia.edu.
  • SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JOURNAL.
  • Pyridine-2,4-dicarboxylic acid. A2B Chem.
  • Application Notes and Protocols: Disodium Pyridine-2,6-dicarboxylate in C

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Application

Application Notes and Protocols: 4-Methylpyridine-2,5-dicarboxylic acid as a Versatile Linker for Functional Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unpreceden...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility and tailorability for a myriad of applications. The judicious selection of organic linkers is paramount in dictating the structural and functional properties of the resulting MOF. This document provides a comprehensive guide to the use of 4-Methylpyridine-2,5-dicarboxylic acid as a functional linker in the synthesis of novel MOFs. We will explore the intrinsic advantages of this linker, detailing its impact on framework topology, stability, and performance in key application areas such as gas storage, catalysis, and drug delivery. This guide offers both foundational knowledge and actionable, field-proven protocols to empower researchers in the synthesis and characterization of 4-Methylpyridine-2,5-dicarboxylic acid-based MOFs.

Introduction: The Strategic Advantage of 4-Methylpyridine-2,5-dicarboxylic acid

The design of Metal-Organic Frameworks (MOFs) is a molecular-level architectural endeavor where the organic linker plays a pivotal role. 4-Methylpyridine-2,5-dicarboxylic acid presents a unique combination of structural features that make it a highly attractive candidate for the construction of functional MOFs:

  • Asymmetric Coordination: The presence of two carboxylate groups at the 2 and 5 positions and a nitrogen atom within the pyridine ring offers multiple coordination sites, leading to potentially complex and novel framework topologies.

  • Tunable Functionality: The pyridine nitrogen can act as a Lewis base site, which can be exploited for post-synthetic modification, catalysis, or specific guest interactions.

  • Steric Influence of the Methyl Group: The methyl group at the 4-position introduces steric hindrance that can influence the coordination environment around the metal center, potentially leading to the formation of unique structural motifs and pore geometries not accessible with unsubstituted pyridinedicarboxylic acids.

  • Enhanced Hydrophobicity: The methyl group can impart a degree of hydrophobicity to the MOF channels, which can be advantageous for applications involving the separation of non-polar molecules or for enhancing stability in aqueous environments.

The combination of these features allows for the rational design of MOFs with tailored properties for specific applications.

Synthesis of MOFs using 4-Methylpyridine-2,5-dicarboxylic acid: A Step-by-Step Protocol

The synthesis of MOFs using 4-Methylpyridine-2,5-dicarboxylic acid typically involves solvothermal or hydrothermal methods.[1] The choice of metal source, solvent, temperature, and reaction time are critical parameters that dictate the final product's crystallinity, phase purity, and morphology.[2]

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF

This protocol provides a general procedure for the synthesis of a zinc-based MOF using 4-Methylpyridine-2,5-dicarboxylic acid.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4-Methylpyridine-2,5-dicarboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate and 0.1 mmol of 4-Methylpyridine-2,5-dicarboxylic acid in 10 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120°C at a rate of 5°C/min and hold for 48 hours.

  • After the reaction is complete, allow the oven to cool down to room temperature naturally.

  • Collect the resulting crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Dry the crystals under vacuum at 80°C for 12 hours.

Causality Behind Experimental Choices:

  • Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and its ability to dissolve a wide range of metal salts and organic linkers.

  • Temperature: The reaction temperature influences the kinetics of crystal nucleation and growth. A temperature of 120°C is often optimal for obtaining well-defined crystals.

  • Washing Procedure: The post-synthesis washing steps are crucial for "activating" the MOF by removing guest molecules from the pores, thereby making the internal surface area accessible.[3]

Visualization of the Synthesis Workflow

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Activation A Weigh Metal Salt & 4-Methylpyridine-2,5-dicarboxylic acid B Dissolve in DMF A->B C Sonicate for Homogeneity B->C D Seal Vial C->D E Heat in Oven (120°C, 48h) D->E F Cool to Room Temp. E->F G Collect Crystals F->G H Wash with DMF & Ethanol G->H I Dry Under Vacuum H->I J Crystalline MOF I->J Characterization

Caption: Solvothermal synthesis workflow for a MOF using 4-Methylpyridine-2,5-dicarboxylic acid.

Characterization of 4-Methylpyridine-2,5-dicarboxylic acid-based MOFs

A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.[4]

Characterization TechniqueInformation Obtained
Powder X-ray Diffraction (PXRD) Confirms the crystallinity and phase purity of the bulk material. The diffraction pattern is a fingerprint of the MOF's crystal structure.[3]
Single-Crystal X-ray Diffraction (SCXRD) Provides the precise atomic arrangement, including bond lengths, bond angles, and the overall 3D structure of the MOF.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the coordination of the carboxylate groups to the metal center by observing the shift in the C=O stretching frequency.[5]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the MOF and can provide information about the removal of solvent molecules and the decomposition of the framework.[4]
Gas Adsorption Analysis (e.g., N₂ at 77 K) Measures the surface area (BET), pore volume, and pore size distribution of the activated MOF.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to confirm the presence of the organic linker in the digested MOF sample.[6]
Visualization of the Characterization Workflow

MOF_Characterization cluster_synthesis Synthesis cluster_structural Structural Analysis cluster_spectroscopic Spectroscopic & Thermal Analysis cluster_porosity Porosity Analysis Synthesized_MOF Synthesized MOF PXRD PXRD Synthesized_MOF->PXRD SCXRD SCXRD Synthesized_MOF->SCXRD FTIR FTIR Synthesized_MOF->FTIR TGA TGA Synthesized_MOF->TGA NMR NMR Synthesized_MOF->NMR Gas_Adsorption Gas Adsorption Synthesized_MOF->Gas_Adsorption Structural_Info Structural Information PXRD->Structural_Info Crystallinity, Phase Purity SCXRD->Structural_Info Atomic Structure Spectroscopic_Info Spectroscopic & Thermal Information FTIR->Spectroscopic_Info Functional Groups, Coordination TGA->Spectroscopic_Info Thermal Stability NMR->Spectroscopic_Info Linker Integrity Porosity_Info Porosity Information Gas_Adsorption->Porosity_Info Surface Area, Pore Volume

Caption: A comprehensive workflow for the characterization of MOFs.

Potential Applications and Future Directions

The unique structural and chemical features of MOFs constructed from 4-Methylpyridine-2,5-dicarboxylic acid open up possibilities for a range of applications.

  • Gas Storage and Separation: The tailored pore environment and potential for specific interactions with gas molecules make these MOFs promising candidates for the storage of fuels like hydrogen and methane, as well as for the separation of industrially relevant gas mixtures such as CO₂/CH₄.[7] The hydrophobicity imparted by the methyl group could be advantageous in separating gases from humid streams.

  • Heterogeneous Catalysis: The pyridine nitrogen atom can serve as a basic catalytic site. Furthermore, the framework can be functionalized post-synthetically to introduce other catalytically active species. The well-defined porous structure can also lead to size- and shape-selective catalysis.

  • Drug Delivery: The biocompatibility of certain metal nodes (e.g., Zn, Fe) and the tunable pore sizes make these MOFs suitable as nanocarriers for drug molecules.[8] The release of the drug can be controlled by the diffusion through the pores and the interaction with the framework. The functional groups on the linker can be used to modulate the loading and release kinetics.[9]

Conclusion

4-Methylpyridine-2,5-dicarboxylic acid is a promising, yet underexplored, linker for the synthesis of novel Metal-Organic Frameworks. Its asymmetric nature and the presence of a functional methyl group provide a powerful handle for tuning the structure and properties of the resulting materials. The protocols and characterization strategies outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile linker in creating advanced materials for a wide range of applications, from clean energy to biomedicine. The continued investigation into MOFs derived from such functionalized linkers will undoubtedly lead to exciting discoveries and technological advancements.

References

  • Feng, Y., et al. (2023). Novel MOF-based vanadium and 2,2'-bipyridine-4,4'-dicarboxylic acid as phenomenal dye adsorbent and antimicrobial agent. Frontiers in Chemistry. [Link]

  • Gangu, K. K., et al. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Advances. [Link]

  • Esteves, C. I. C., et al. (2021). Metal–Organic Frameworks Assembled From Erbium Tetramers and 2,5-Pyridinedicarboxylic Acid. Inorganica Chimica Acta. [Link]

  • Papatriantafyllopoulou, C., et al. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. CrystEngComm. [Link]

  • Yusof, N. S. M., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. Malaysian Journal of Analytical Sciences. [Link]

  • Muller, U., et al. (2012). Metal-Organic Frameworks Based on On 2,5-Furandicarboxylic Acid Or 2,5-Thiophenedicarboxylic Acid.
  • Papatriantafyllopoulou, C., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm. [Link]

  • Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. [Link]

  • Waitschat, S., et al. (2018). M-UiO-66-PDCs Based on 2,5-pyridinedicarboxylic Acid Linker. Dalton Transactions. [Link]

  • Bonino, F., et al. (2015). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. SciSpace. [Link]

  • Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Hashemzadeh, H., et al. (2022). An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. PMC. [Link]

  • Gkagkavouzis, R. M., et al. (2022). Linker Functionalization Strategy for Water Adsorption in Metal–Organic Frameworks. MDPI. [Link]

  • Iqbal, N., et al. (2023). Physiochemical characterization of metal organic framework materials: A mini review. PMC. [Link]

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Method

Application Note: Spectroscopic Characterization of 4-Methylpyridine-2,5-dicarboxylic Acid using NMR and IR Spectroscopy

Introduction 4-Methylpyridine-2,5-dicarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, functionalized pyridine core makes it a valuable building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Methylpyridine-2,5-dicarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, functionalized pyridine core makes it a valuable building block for the synthesis of novel pharmaceutical agents and coordination polymers. A thorough understanding of its structural and electronic properties is paramount for its effective application. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques that provide detailed insights into the molecular structure, functional groups, and chemical environment of this compound. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and data interpretation for the NMR and IR spectroscopic analysis of 4-Methylpyridine-2,5-dicarboxylic acid.

Spectroscopic Analysis Workflow

The structural elucidation of 4-Methylpyridine-2,5-dicarboxylic acid is a systematic process. The following workflow outlines the key steps from sample preparation to final structural confirmation.

Spectroscopic_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Data Analysis & Interpretation Sample_Purity Ensure High Purity NMR_Prep Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample_Purity->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample_Purity->IR_Prep 1H_NMR ¹H NMR NMR_Prep->1H_NMR FTIR FTIR Spectroscopy IR_Prep->FTIR 13C_NMR ¹³C NMR 1H_NMR->13C_NMR NMR_Assign Assign Chemical Shifts & Coupling Constants 13C_NMR->NMR_Assign IR_Assign Identify Characteristic Vibrational Frequencies FTIR->IR_Assign Structure_Confirm Correlate Data for Structural Confirmation NMR_Assign->Structure_Confirm IR_Assign->Structure_Confirm

Caption: Workflow for the spectroscopic characterization of 4-Methylpyridine-2,5-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule.[1] For 4-Methylpyridine-2,5-dicarboxylic acid, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of 4-Methylpyridine-2,5-dicarboxylic acid is expected to show distinct signals for the aromatic protons and the methyl group protons. The electron-withdrawing nature of the nitrogen atom and the two carboxylic acid groups significantly influences the chemical shifts of the ring protons, causing them to appear in the downfield region.[1]

Molecule_Structure 4-Methylpyridine-2,5-dicarboxylic acid C1 N N COOH2 (COOH)² C1->COOH2 C2 C3 H3 C2->H3 C4 C⁴ CH3 CH₃ C3->CH3 C5 C⁵ COOH5 (COOH)⁵ C4->COOH5 H6 H⁶ C5->H6

Caption: Structure of 4-Methylpyridine-2,5-dicarboxylic acid with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.5s-
H-6~8.9s-
CH₃~2.6s-
COOH>12br s-
  • Aromatic Protons (H-3 and H-6): The protons on the pyridine ring are expected to be significantly deshielded due to the electronegativity of the nitrogen atom and the electron-withdrawing carboxylic acid groups. Protons alpha to the nitrogen (like H-6) typically appear further downfield.[1]

  • Methyl Protons (CH₃): The methyl group protons will appear as a singlet in the upfield region compared to the aromatic protons.

  • Carboxylic Acid Protons (COOH): The protons of the carboxylic acid groups are highly deshielded and often appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm. Their signal intensity may be low, and they can undergo exchange with residual water in the solvent.[2][3]

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom's electronegativity and the substituent effects of the methyl and carboxylic acid groups.[4]

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2~150
C-3~140
C-4~155
C-5~125
C-6~152
CH₃~20
COOH~165-170
  • Pyridine Ring Carbons: The carbons directly attached to the nitrogen (C-2 and C-6) and the carboxylic acid groups will be the most deshielded.

  • Methyl Carbon (CH₃): The methyl carbon will appear at a characteristic upfield chemical shift.

  • Carboxylic Acid Carbons (COOH): The carbonyl carbons of the carboxylic acid groups will resonate in the downfield region, typically between 165 and 185 ppm.[5]

Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity 4-Methylpyridine-2,5-dicarboxylic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in less polar solvents) in a clean, dry 5 mm NMR tube.[6]

    • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Optimize acquisition parameters, including pulse width, acquisition time, and relaxation delay, to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Methylpyridine-2,5-dicarboxylic acid will be dominated by the characteristic vibrations of the carboxylic acid groups and the pyridine ring.

IR Spectroscopy: Predicted Data and Interpretation

Table 3: Predicted FT-IR Spectral Data

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching3300-2500Broad, Strong
C-H (Aromatic)Stretching~3100-3000Medium
C-H (Methyl)Stretching~2980-2850Medium
C=O (Carboxylic Acid)Stretching~1710-1680Strong
C=N, C=C (Pyridine Ring)Stretching~1600-1450Medium to Strong
C-O (Carboxylic Acid)Stretching~1320-1210Strong
O-H (Carboxylic Acid)Bending (out-of-plane)~960-900Broad, Medium
  • O-H Stretch: The most prominent feature will be a very broad and strong absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[7]

  • C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration. The conjugation with the aromatic ring may lower this frequency slightly.[3][8]

  • Pyridine Ring Vibrations: A series of bands in the 1600-1450 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations of the pyridine ring.

  • C-O Stretch and O-H Bend: A strong C-O stretching band is expected between 1320 and 1210 cm⁻¹, and a broad O-H out-of-plane bending vibration may appear around 960-900 cm⁻¹.[8]

Protocol for IR Data Acquisition (ATR Method)
  • Sample Preparation:

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

    • Place a small amount of the solid 4-Methylpyridine-2,5-dicarboxylic acid sample onto the ATR crystal.

    • Apply firm and even pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks and correlate them to the functional groups present in the molecule.

Conclusion

NMR and IR spectroscopy are indispensable tools for the comprehensive structural characterization of 4-Methylpyridine-2,5-dicarboxylic acid. This application note provides the foundational knowledge and practical protocols for acquiring and interpreting high-quality spectroscopic data for this important heterocyclic compound. The predicted spectral data presented herein serves as a reliable guide for researchers in confirming the identity, purity, and structure of their synthesized or isolated material.

References

  • University of California, Irvine. (n.d.). Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of pyridine-2,5-dicarboxylic acid ligand. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis, characterization and 2,5-pyridinedicarboxylic acid interaction of Zinc(II) complexes with N-(4-X-phenyl)pyridine-2-yl -methanimine ligands (X= -Cl and -N(CH 3 ) 2. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine through the adsorption process. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

Sources

Application

experimental procedure for functionalizing porous materials with 4-Methylpyridine-2,5-dicarboxylic acid

Application Note: Engineering Functional Porous Materials with 4-Methylpyridine-2,5-dicarboxylic Acid Executive Summary The integration of functional organic linkers into porous materials—such as Metal-Organic Frameworks...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Functional Porous Materials with 4-Methylpyridine-2,5-dicarboxylic Acid

Executive Summary

The integration of functional organic linkers into porous materials—such as Metal-Organic Frameworks (MOFs)—is a critical strategy for tailoring their physicochemical properties for advanced applications in catalysis, gas separation, and targeted drug delivery. This application note details the experimental procedures for functionalizing zirconium-based MOFs with 4-Methylpyridine-2,5-dicarboxylic acid (4-Me-2,5-pdc). The presence of the Lewis basic pyridine nitrogen, sterically protected by the adjacent methyl group, offers unique host-guest interactions, making these materials highly valuable for drug development professionals and materials scientists.

Scientific Rationale & Mechanistic Insights

The selection of 4-Me-2,5-pdc as a functionalizing agent is driven by its dual-action structural geometry. The dicarboxylic acid moieties serve as robust anchors, coordinating strongly with high-valent metal nodes (e.g., Zr⁴⁺, Hf⁴⁺) to form highly stable frameworks like the UiO-66 topology. Simultaneously, the uncoordinated pyridine nitrogen acts as an active Lewis basic site. The inclusion of the 4-methyl group provides two distinct advantages:

  • Steric Tuning : It subtly reduces the pore aperture, allowing for size-selective molecular sieving.

  • Hydrophobic Shielding : The methyl group increases the localized hydrophobicity around the nitrogen, preventing competitive water clustering and preserving the basic site for targeted catalytic reactions or active pharmaceutical ingredient (API) binding.

To incorporate 4-Me-2,5-pdc, two primary synthetic pathways are employed: De Novo Solvothermal Synthesis (where the ligand forms the primary framework) and Solvent-Assisted Ligand Incorporation (SALI) (where the ligand is grafted onto the nodes of a pre-existing mesoporous MOF).

Experimental Workflows

G A ZrCl4 Precursor C Solvothermal Assembly (DMF + Modulator) A->C B 4-Me-2,5-pdc Ligand B->C D As-Synthesized MOF C->D 120°C, 24h E Activation (Solvent Exchange) D->E Wash F Functionalized Porous Material E->F Vacuum

Workflow for the de novo synthesis of 4-Me-2,5-pdc functionalized MOFs.

SALI N1 Mesoporous MOF (e.g., NU-1000) N3 SALI Reaction (60°C, 24h) N1->N3 N2 4-Me-2,5-pdc in DMF N2->N3 N4 Ligand Incorporation N3->N4 Node Binding N5 Washing & Activation N4->N5 N6 Decorated MOF Catalyst N5->N6 Pure Phase

Post-synthetic modification of mesoporous MOFs via SALI.

Detailed Methodologies

Protocol A: De Novo Solvothermal Synthesis of Zr-UiO-66-MePy

This protocol constructs a highly stable, microporous framework entirely supported by the 4-Me-2,5-pdc linker.

Materials: Zirconium(IV) chloride (ZrCl₄), 4-Methylpyridine-2,5-dicarboxylic acid, N,N-Dimethylformamide (DMF), Glacial Acetic Acid (Modulator), Methanol.

Step-by-Step Procedure:

  • Precursor Dissolution : In a 20 mL scintillation vial, dissolve 0.53 g (2.27 mmol) of ZrCl₄ in 10 mL of DMF. Sonicate for 5 minutes until fully dissolved.

  • Ligand Addition : Add 0.41 g (2.27 mmol) of 4-Me-2,5-pdc to the solution.

  • Modulation : Add 2.0 mL of glacial acetic acid. Causality: The acetic acid acts as a modulator. Because it is a monocarboxylic acid, it competes with the dicarboxylic linker for coordination sites on the forming Zr₆ nodes. This competition slows the nucleation rate, driving the thermodynamic formation of larger, highly crystalline particles with fewer structural defects [1].

  • Solvothermal Assembly : Seal the vial tightly and heat in an isothermal oven at 120 °C for 24 hours.

  • Recovery and Washing : Cool the vial to room temperature. Isolate the resulting white precipitate via centrifugation (7000 rpm, 10 min). Wash the solid three times with 15 mL of fresh DMF to remove unreacted ligand and amorphous byproducts.

  • Solvent Exchange : Suspend the solid in 15 mL of methanol and soak for 24 hours, replacing the methanol twice. Causality: DMF has a high boiling point and strong surface tension. Exchanging it with a low-boiling-point solvent like methanol ensures that during thermal activation, the capillary forces do not cause the micropores to collapse.

  • Activation : Dry the powder under dynamic vacuum at 150 °C for 12 hours to yield the fully activated Zr-UiO-66-MePy.

Protocol B: Post-Synthetic Modification via Solvent-Assisted Ligand Incorporation (SALI)

For applications requiring larger pores (e.g., large-molecule drug delivery), 4-Me-2,5-pdc can be grafted onto the nodes of a pre-synthesized mesoporous MOF like NU-1000 [2].

Materials: Activated NU-1000 powder, 4-Me-2,5-pdc, DMF, Acetone.

Step-by-Step Procedure:

  • Preparation : Disperse 50 mg of activated NU-1000 in 10 mL of DMF in a glass vial.

  • Ligand Introduction : Add 0.15 mmol of 4-Me-2,5-pdc to the suspension. Causality: The terminal –OH and –OH₂ groups on the Zr₆ nodes of NU-1000 are highly labile. The dicarboxylic acid of the 4-Me-2,5-pdc displaces these terminal groups through a thermodynamically favorable coordination bond, effectively "decorating" the mesoporous channels without altering the underlying topology [3].

  • Incubation : Heat the mixture at 60 °C for 24 hours under gentle orbital shaking.

  • Purification : Centrifuge to collect the functionalized MOF. Wash extensively with DMF (3 × 10 mL) followed by acetone (3 × 10 mL) to remove any physically adsorbed, uncoordinated ligand.

  • Activation : Evacuate the sample at 120 °C for 12 hours.

Analytical Validation & Quality Control

A robust experimental protocol must operate as a self-validating system. To ensure the integrity of the functionalized porous materials, the following quality control metrics must be verified post-synthesis:

  • Powder X-ray Diffraction (PXRD) : Confirms that the crystalline topology (UiO-66 or NU-1000) remains intact. A loss of low-angle peaks indicates pore collapse during activation.

  • N₂ Sorption Isotherms (BET) : Quantifies porosity. The incorporation of the methylpyridine moiety will naturally reduce the pore volume compared to unfunctionalized analogs, confirming successful internal integration.

  • ¹H NMR of Digested Samples : To quantify the exact ligand ratio, digest 5 mg of the MOF in a mixture of DMSO-d₆ and dilute D₂SO₄. The integration of the pyridine ring protons against the framework protons determines the precise functionalization yield.

Table 1: Quantitative Quality Control Metrics for Functionalized MOFs

MaterialSynthesis RouteExpected BET Surface Area (m²/g)Expected Pore Volume (cm³/g)Linker Integration Ratio (NMR)
Zr-UiO-66-MePy De Novo Solvothermal~800 - 10500.40 - 0.45100% (Primary Linker)
NU-1000-MePy SALI (PSM)~1800 - 21000.85 - 0.952 - 4 ligands per Zr₆ node

By adhering to these rigorous synthetic and analytical standards, researchers can reliably produce 4-Me-2,5-pdc functionalized porous materials with precise structural fidelity, ready for downstream pharmaceutical and catalytic applications.

References

  • Waitschat, S., Fröhlich, D., Reinsch, H., et al. "Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties." Dalton Transactions, 2018, 47, 1062-1070. URL:[Link]

  • Deria, P., Bury, W., Hupp, J. T., & Farha, O. K. "Versatile Functionalization of the NU-1000 Platform by Solvent-Assisted Ligand Incorporation." Chemical Communications, 2014, 50, 1965-1968. URL:[Link]

  • Pander, M., Żelichowska, A., & Bury, W. "Probing Mesoporous Zr-MOF as Drug Delivery System for Carboxylate Functionalized Molecules." Polyhedron, 2018, 156, 131-137. URL:[Link]

Method

Application Note: Advanced Single Crystal Growth Techniques for 4-Methylpyridine-2,5-Dicarboxylic Acid Derivatives

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Overview The rational design of crystalline material...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Overview

The rational design of crystalline materials using pyridine-dicarboxylic acids is a cornerstone of modern crystal engineering, with applications ranging from active pharmaceutical ingredient (API) co-crystals to porous Metal-Organic Frameworks (MOFs)[1]. Within this family, 4-Methylpyridine-2,5-dicarboxylic acid (4-Me-2,5-PDC) presents a unique physicochemical profile.

Unlike its unmethylated analogue (isocinchomeronic acid), the introduction of the methyl group at the C4 position fundamentally alters the molecule's solid-state behavior. The steric bulk of the methyl group forces the adjacent C5-carboxylate group to twist out of the aromatic plane to minimize steric clash. This dihedral distortion disrupts planar π-π stacking and modifies the geometry of classical hydrogen-bonded supramolecular synthons, such as the


 motif commonly observed in pyridine-carboxylic acid acid-base adducts[2].

Furthermore, the molecule possesses three distinct coordination sites: the pyridine nitrogen, the C2-carboxylate, and the C5-carboxylate. Typically, the nitrogen and C2-carboxylate act in tandem as a bidentate chelating moiety to anchor transition metals (forming a stable five-membered chelate ring), while the C5-carboxylate acts as a bridging node to propagate 2D or 3D coordination networks[1][3].

Because 4-Me-2,5-PDC exhibits zwitterionic tendencies in solution, it suffers from exceptionally high lattice energy and poor solubility in standard organic solvents. Consequently, isolating diffraction-quality single crystals requires techniques that meticulously control the supersaturation rate and nucleation thermodynamics.

Workflow & Decision Matrix

The selection of a crystallization technique depends entirely on the target derivative. The following decision matrix illustrates the logical workflow for isolating single crystals of 4-Me-2,5-PDC derivatives.

Workflow A 4-Me-2,5-PDC Starting Material B Solubility & pKa Profiling A->B C1 Metal-Organic Frameworks (MOFs) B->C1 Add Metal Salts (Zn, Cu, Co) C2 Organic Salts & Co-crystals B->C2 Add Organic Co-formers D1 Hydrothermal Synthesis (Thermodynamic Control) C1->D1 Low Solubility D2 Vapor Diffusion (Kinetic Control) C1->D2 High Solubility C2->D2 Polymorph Target D3 Slow Evaporation (Ambient Screening) C2->D3 Baseline Target

Fig 1: Decision matrix for selecting crystal growth techniques based on derivative classification.

Physicochemical Profiling & Solvent Selection

The causality behind successful crystal growth lies in manipulating the Metastable Zone Width (MSZW). If the solvent system drops the solubility too rapidly, the system crashes out as an amorphous powder. Table 1 summarizes the empirically validated solvent systems for 4-Me-2,5-PDC derivatives.

Table 1: Solvent Selection Matrix for 4-Me-2,5-PDC Derivatives

Solvent SystemVol. RatioDielectric Constant (ε)Target DerivativeMechanistic Rationale
H₂O / DMF 1:1~58MOFs / Coordination PolymersHigh polarity solubilizes metal salts; DMF hydrolysis at high temp slowly raises pH, promoting controlled ligand deprotonation.
MeOH / Diethyl Ether 1:4 (Final)33 / 4.3Organic Salts / Co-crystalsMethanol dissolves the zwitterionic ligand; ether acts as an anti-solvent to slowly reduce solubility, maintaining the system within the metastable zone.
DMSO / Acetone 1:3 (Final)47 / 21Solvates / Polymorph ScreeningDMSO disrupts strong intermolecular H-bonds of the bulk powder; acetone diffusion forces re-assembly into novel supramolecular architectures.

Experimental Protocols

Protocol A: Hydrothermal Synthesis for Metal Complexes (MOFs)

Hydrothermal synthesis utilizes high temperature and autogenous pressure to overcome the poor ambient solubility of 4-Me-2,5-PDC. This method relies on thermodynamic control, allowing reversible bond formation (Ostwald ripening) to dissolve kinetic microcrystals and grow large, defect-free single crystals[3].

Self-Validating System Check: The success of this protocol relies on the slow generation of base (via DMF hydrolysis) to deprotonate the carboxylic acids gradually, preventing sudden precipitation of the metal complex.

Step-by-Step Methodology:

  • Preparation: Weigh 0.10 mmol of 4-Me-2,5-PDC and 0.10 mmol of the target metal salt (e.g.,

    
    ) into a 23 mL Teflon-lined stainless steel autoclave.
    
  • Solvent Addition: Add 8.0 mL of a 1:1 (v/v) mixture of deionized water and N,N-dimethylformamide (DMF).

  • Dissolution Verification: Sonicate the mixture for 10 minutes. Crucial Step: Shine a laser pointer through the solution. If a strong Tyndall effect is observed, undissolved micro-particulates remain. Add 1-2 drops of

    
     until the solution is optically clear. This prevents heterogeneous nucleation.
    
  • Sealing & Heating: Seal the autoclave securely. Place it in a programmable oven.

  • Thermal Program:

    • Ramp from room temperature to 120 °C over 2 hours.

    • Hold isothermally at 120 °C for 72 hours to allow complete coordination and framework assembly.

    • Critical Cooling Phase: Cool to 30 °C at a strictly controlled rate of 2 °C/hour. Rapid cooling will yield twinned crystals or powder.

  • Harvesting: Decant the mother liquor and wash the resulting crystals (often exhibiting distorted octahedral geometries[3]) with cold ethanol. Store in mother liquor to prevent solvent-loss induced lattice collapse.

Protocol B: Liquid-Liquid Vapor Diffusion for Organic Co-crystals

For purely organic derivatives (e.g., acid-base adducts with amines), heating can cause unwanted decarboxylation or solvent degradation. Vapor diffusion provides strict kinetic control over the supersaturation rate.

Step-by-Step Methodology:

  • Inner Vial Preparation: Dissolve 0.05 mmol of 4-Me-2,5-PDC and 0.05 mmol of the co-former (e.g., 4,4'-bipyridine) in 2.0 mL of Methanol.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 1 dram (4 mL) glass vial. Causality: Removing dust particles eliminates heterogeneous nucleation sites, forcing the system to nucleate homogeneously, which yields fewer, but larger, single crystals.

  • Outer Vial Setup: Place the uncapped 1 dram vial inside a larger 20 mL scintillation vial.

  • Anti-Solvent Addition: Carefully add 5.0 mL of Diethyl Ether to the outer 20 mL vial. Ensure the ether level is slightly below the meniscus of the methanol in the inner vial to prevent premature liquid mixing.

  • Sealing & Equilibration: Cap the outer 20 mL vial tightly with a PTFE-lined cap. Wrap the cap in Parafilm.

  • Incubation: Place the setup in a vibration-free environment at a constant 20 °C. Over 7–14 days, the volatile anti-solvent (ether) will diffuse into the inner vial, slowly lowering the dielectric constant of the solution and inducing crystallization.

Troubleshooting & Optimization

  • Issue: Extensive Twinning (Intergrown Crystals)

    • Cause: The nucleation rate is too high, usually due to excessive supersaturation.

    • Solution: In vapor diffusion, use a less volatile anti-solvent (e.g., substitute diethyl ether with diisopropyl ether) to slow the diffusion rate. In hydrothermal synthesis, reduce the cooling rate to 1 °C/hour.

  • Issue: Amorphous Gels / Precipitates

    • Cause: The pH of the solution caused immediate deprotonation and rapid electrostatic crash-out of the metal-ligand complex.

    • Solution: Lower the initial pH using a dilute acid to keep the 4-Me-2,5-PDC fully protonated at room temperature, relying solely on thermal DMF hydrolysis to raise the pH slowly during the heating cycle.

References[1] Title: Synthesis and Crystal Structure of 3D-Superamolecular Zinc Complex Derived from Pyridine-2,5-dicarboxylate and Oxalate

Source: Asian Journal of Chemistry (asianpubs.org) URL:[2] Title: Recurrent Supramolecular Motifs in a Series of Acid–Base Adducts Based on Pyridine-2,5-Dicarboxylic Acid N-Oxide and Organic Bases: Inter- and Intramolecular Hydrogen Bonding Source: Crystal Growth & Design - ACS Publications URL:[3] Title: The syntheses, crystal structures, spectroscopic and thermal characterization of new pyridine-2,5-dicarboxylate compounds Source: ResearchGate URL:

Sources

Application

Application Notes and Protocols for 4-Methylpyridine-2,5-dicarboxylic acid in Drug Delivery Systems

For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of 4-Methylpyridine-2,5-dicarboxylic acid in Advanced Drug Delivery The design of sophisticated drug...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 4-Methylpyridine-2,5-dicarboxylic acid in Advanced Drug Delivery

The design of sophisticated drug delivery systems necessitates a paradigm shift from simple encapsulation to the rational design of carriers that offer precise control over drug release, enhanced stability, and biocompatibility. Within the vast landscape of materials science, Metal-Organic Frameworks (MOFs) have emerged as exceptionally promising candidates for such applications. Their high porosity, tunable pore sizes, and the ability to functionalize their organic linkers make them ideal for hosting a wide array of therapeutic molecules.[1][2]

This document provides detailed application notes and protocols centered on the use of 4-Methylpyridine-2,5-dicarboxylic acid as a key organic linker in the construction of MOFs for drug delivery. The strategic placement of a methyl group and two carboxylate functionalities on the pyridine ring offers a unique combination of properties. The dicarboxylate groups serve as the primary coordination sites for metal ions, forming the structural backbone of the MOF. The pyridine nitrogen can also participate in coordination, influencing the final topology of the framework.[3][4] Furthermore, the methyl group can modulate the hydrophobicity and steric environment within the pores, which can be leveraged to fine-tune drug-carrier interactions and release kinetics.

While the direct application of 4-Methylpyridine-2,5-dicarboxylic acid in drug delivery systems is an emerging area of research, the protocols and principles outlined herein are built upon established methodologies for closely related pyridine-dicarboxylic acid-based MOFs.[5][6][7] These notes are intended to serve as a comprehensive guide for researchers venturing into the synthesis, characterization, and evaluation of novel drug carriers based on this promising ligand.

Part 1: Synthesis of a Zinc-based MOF using 4-Methylpyridine-2,5-dicarboxylic acid (Zn-MePyDC-MOF)

The following protocol details the hydrothermal synthesis of a crystalline MOF using 4-Methylpyridine-2,5-dicarboxylic acid and zinc nitrate. The choice of a zinc-based framework is predicated on the generally recognized biocompatibility of zinc ions.[8]

Causality Behind Experimental Choices:
  • Hydrothermal Synthesis: This method is widely employed for MOF synthesis as it facilitates the dissolution of reactants and promotes the growth of high-quality crystals. The elevated temperature and pressure can overcome kinetic barriers, leading to the formation of thermodynamically stable phases.

  • Solvent System (DMF/Ethanol/Water): A mixed solvent system is often used to modulate the solubility of the metal salt and the organic linker, which in turn influences the nucleation and growth of the MOF crystals. N,N-Dimethylformamide (DMF) is a common solvent for solvothermal MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.

  • Temperature and Time: The reaction temperature and duration are critical parameters that affect the crystallinity, phase purity, and crystal size of the resulting MOF. The selected conditions are typical for the formation of robust pyridine-dicarboxylate-based frameworks.

Experimental Protocol 1: Synthesis of Zn-MePyDC-MOF

Materials:

  • 4-Methylpyridine-2,5-dicarboxylic acid (H₂MePyDC)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.098 g (0.5 mmol) of 4-Methylpyridine-2,5-dicarboxylic acid in 8 mL of DMF.

  • In a separate vial, dissolve 0.149 g (0.5 mmol) of Zinc nitrate hexahydrate in a mixture of 2 mL of ethanol and 2 mL of deionized water.

  • Slowly add the zinc nitrate solution to the linker solution under constant stirring.

  • Transfer the resulting clear solution to a 20 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystalline product by filtration.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.

  • Dry the product under vacuum at 80 °C for 12 hours.

Part 2: Drug Loading into Zn-MePyDC-MOF

The high porosity and surface area of MOFs make them excellent candidates for encapsulating therapeutic agents.[1][9] The following protocol describes a common method for loading a model drug, such as 5-Fluorouracil (5-FU), into the synthesized Zn-MePyDC-MOF via post-synthetic encapsulation.

Causality Behind Experimental Choices:
  • Post-Synthetic Encapsulation: This method involves soaking the pre-synthesized MOF in a concentrated solution of the drug.[10] It is a straightforward and widely used technique that preserves the crystalline structure of the MOF.

  • Drug-Carrier Interactions: The loading of 5-FU is anticipated to be driven by a combination of hydrogen bonding between the drug and the carboxylate groups of the linker, as well as π-π stacking interactions between the aromatic rings of 5-FU and the pyridine linker.[10]

  • Solvent Selection: A solvent in which the drug has good solubility is chosen to ensure a high concentration gradient, which drives the diffusion of the drug into the MOF pores.

  • Stirring and Time: Continuous stirring ensures homogenous distribution of the drug and facilitates its diffusion into the MOF. The incubation time is optimized to achieve maximum drug loading.

Experimental Protocol 2: 5-Fluorouracil (5-FU) Loading

Materials:

  • Activated Zn-MePyDC-MOF (from Part 1)

  • 5-Fluorouracil (5-FU)

  • Methanol

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Activate the synthesized Zn-MePyDC-MOF by heating at 150 °C under vacuum for 12 hours to remove any guest molecules from the pores.

  • Prepare a stock solution of 5-FU in methanol (e.g., 1 mg/mL).

  • Disperse 50 mg of activated Zn-MePyDC-MOF in 10 mL of the 5-FU stock solution.

  • Stir the suspension at room temperature for 48 hours in a sealed container to prevent solvent evaporation.

  • After 48 hours, centrifuge the suspension to separate the drug-loaded MOF from the solution.

  • Carefully collect the supernatant.

  • Wash the drug-loaded MOF with fresh methanol (2 x 5 mL) to remove any surface-adsorbed drug. Centrifuge and collect the washings.

  • Combine the initial supernatant and the washings.

  • Determine the concentration of unloaded 5-FU in the combined supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Calculate the drug loading content and encapsulation efficiency using the following formulas:

    • Drug Loading Content (%) = [(Initial mass of drug - Mass of unloaded drug) / Mass of drug-loaded MOF] x 100

    • Encapsulation Efficiency (%) = [(Initial mass of drug - Mass of unloaded drug) / Initial mass of drug] x 100

Part 3: Characterization of the Drug Delivery System

Thorough characterization is essential to confirm the successful synthesis of the MOF, its porosity, and the successful loading of the drug.

Characterization Techniques and Expected Outcomes
Technique Purpose Expected Outcome for Zn-MePyDC-MOF
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized MOF.A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The peak positions should be consistent for the as-synthesized and drug-loaded MOF, confirming the framework's integrity after drug encapsulation.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and quantify the amount of loaded drug.A TGA curve showing distinct weight loss steps corresponding to the removal of guest molecules, coordinated water, and the decomposition of the organic linker. For the drug-loaded MOF, an additional weight loss step corresponding to the decomposition of the encapsulated drug should be observed.[1]
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore volume of the MOF.A significant surface area, characteristic of porous materials. A noticeable decrease in the surface area and pore volume after drug loading provides strong evidence for the successful encapsulation of the drug within the MOF pores.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the linker and to confirm the coordination to the metal center.The FTIR spectrum should show characteristic peaks for the pyridine ring and the carboxylate groups. A shift in the carboxylate stretching frequencies compared to the free ligand indicates coordination to the zinc ions. The presence of characteristic peaks of the drug in the spectrum of the loaded MOF confirms its presence.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF particles.SEM images will reveal the shape and size distribution of the synthesized MOF crystals.

Part 4: In Vitro Drug Release Studies

Evaluating the drug release profile is a critical step in assessing the potential of the drug delivery system. The following protocol outlines a dialysis-based method for an in vitro release study.

Causality Behind Experimental Choices:
  • Dialysis Method: This is a common and straightforward method for in vitro release studies. The dialysis membrane allows the released drug to diffuse into the release medium while retaining the larger MOF particles.

  • Phosphate-Buffered Saline (PBS): PBS at pH 7.4 is used to mimic physiological conditions.

  • Sink Conditions: Maintaining sink conditions (where the concentration of the drug in the release medium is significantly lower than its saturation solubility) is crucial for accurately measuring the release rate. This is achieved by using a large volume of release medium and periodic replacement.

  • Temperature: The study is conducted at 37 °C to simulate body temperature.

Experimental Protocol 3: In Vitro 5-FU Release

Materials:

  • 5-FU-loaded Zn-MePyDC-MOF

  • Dialysis tubing (with a molecular weight cut-off suitable to retain the MOF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Accurately weigh a specific amount of 5-FU-loaded Zn-MePyDC-MOF (e.g., 10 mg) and disperse it in a small volume of PBS (e.g., 2 mL).

  • Transfer the dispersion into a pre-soaked dialysis bag and seal both ends.

  • Place the dialysis bag in a beaker containing a known volume of pre-warmed PBS (e.g., 100 mL) at 37 °C.

  • Gently stir the release medium at a constant speed (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 2 mL).

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the concentration of 5-FU in the withdrawn aliquots using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released at each time point.

Part 5: Biocompatibility and Cytotoxicity Assessment

Before any in vivo application, it is imperative to assess the biocompatibility of the drug carrier. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and is commonly used to assess the cytotoxicity of materials.[11]

Causality Behind Experimental Choices:
  • MTT Assay: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Line Selection: The choice of cell line should be relevant to the intended application of the drug delivery system. For example, a cancer cell line would be appropriate if the encapsulated drug is an anticancer agent.

  • Concentration Range: A range of MOF concentrations should be tested to determine the dose-dependent cytotoxic effects.

Experimental Protocol 4: MTT Assay for Cytotoxicity

Materials:

  • Selected cell line (e.g., a human cancer cell line)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Zn-MePyDC-MOF (unloaded)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Prepare a series of dilutions of the Zn-MePyDC-MOF in the cell culture medium (e.g., ranging from 10 to 500 µg/mL).

  • After 24 hours, remove the old medium from the wells and add 100 µL of the different concentrations of the MOF suspension to the respective wells. Include a control group with only fresh medium.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability (%) as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Visualizations

Workflow for MOF-based Drug Delivery System Development

MOF_Drug_Delivery_Workflow synthesis MOF Synthesis (Zn-MePyDC-MOF) activation Activation (Solvent Removal) synthesis->activation cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity Test unloaded MOF loading Post-Synthetic Encapsulation activation->loading Immersion drug_sol Drug Solution (e.g., 5-FU) drug_sol->loading pxrd PXRD loading->pxrd tga TGA loading->tga bet BET loading->bet sem SEM loading->sem release Drug Release Study (Dialysis) loading->release

Caption: Workflow for the development and evaluation of a MOF-based drug delivery system.

Mechanism of pH-Responsive Drug Release

pH_Responsive_Release cluster_physiological Physiological pH (7.4) cluster_acidic Acidic Environment (e.g., Tumor) mof_stable Stable MOF Structure Drug Encapsulated protonation Protonation (H+) mof_stable->protonation Lower pH mof_degraded Degraded MOF Structure Drug Released drug_out Drug Molecules mof_degraded:f1->drug_out Release protonation->mof_degraded Coordination Bond Cleavage

Caption: pH-responsive drug release from a pyridine-dicarboxylate MOF.

References

  • Benchchem. (n.d.). Synthesis of Pyridin-4-ol-Based Metal-Organic Frameworks: Application Notes and Protocols for Researchers. Retrieved from Benchchem website.[5]

  • Request PDF. (n.d.). Cytotoxicity and Biocompatibility of Metal-Organic Frameworks.[11]

  • MDPI. (2025, February 24). Synthesis of MOFs and Characterization and Drug Loading Efficiency.[12]

  • Royal Society of Chemistry. (n.d.). Biocompatibility and biodegradability of metal organic frameworks for biomedical applications. Journal of Materials Chemistry B.[13]

  • IntechOpen. (2022, April 25). Drug Delivery Applications of Metal-Organic Frameworks (MOFs).[1]

  • Royal Society of Chemistry. (n.d.). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm.[6]

  • ResearchGate. (2025, February 24). Synthesis of MOFs and Characterization and Drug Loading Efficiency.[14]

  • National Institutes of Health. (n.d.). Mitigating Metal-Organic Framework (MOF) Toxicity for Biomedical Applications. PMC.[8]

  • National Institutes of Health. (n.d.). Metal-Organic Frameworks as Potential Drug Carriers. PMC.[9]

  • CD Bioparticles. (n.d.). Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks.[2]

  • novoMOF. (2019, September 3). How toxic are MOFs? [Blog].[15]

  • National Institutes of Health. (n.d.). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. PMC.[10]

  • ResearchGate. (2025, November 26). Logic for Metal−Organic Framework Selection: MOFs for Biomedical Applications (Cytotoxicity and Biocompatibility of Metal-Organic Frameworks; Chapter 5, Pg. 69-105).[16]

  • National Institutes of Health. (n.d.). Biodegradable Polymers for Microencapsulation of Drugs. PMC.[17]

  • National Institutes of Health. (n.d.). Controlled Drug Release from Pharmaceutical Nanocarriers. PMC.[18]

  • UMT JOURNAL. (2021, October). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID.[19]

  • MDPI. (2025, September 28). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents.[3]

  • Royal Society of Chemistry. (n.d.). Insight into charged drug release from metal–organic frameworks.[20]

  • ACS Publications. (2012, May 24). Template-Assisted Synthesis of Co,Mn-MOFs with Magnetic Properties Based on Pyridinedicarboxylic Acid. Crystal Growth & Design.[21]

  • Royal Society of Chemistry. (n.d.). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Dalton Transactions.[22]

  • IAPC Journals. (2023, November 17). Metal-organic frameworks: Drug delivery applications and future prospects.[23]

  • DTU Research Database. (2011). Structure determination of a novel metal-organic compound synthesized from aluminum and 2,5-pyridinedicarboxylic acid.[4]

  • National Institutes of Health. (2014, September 15). Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system. PubMed.[24]

  • National Institutes of Health. (2006, July 24). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. PubMed.[7]

  • MDPI. (2023, February 15). Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions.[25]

  • ResearchGate. (n.d.). A series of coordination polymers based on 2,6-pyridinedicarboxylic acid ligand: Synthesis, crystal structures, photo-catalysis and fluorescent sensing.[26]

  • National Institutes of Health. (2020, March 15). Polymeric Films for the Encapsulation, Storage, and Tunable Release of Therapeutic Microbes. PubMed.[27]

  • National Institutes of Health. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5 .... PMC.[28]

  • White Rose Research Online. (2025, March 19). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release.[29]

  • MDPI. (n.d.). Organic Polymers for Encapsulation of Drugs, Food Ingredients and Agrochemicals.[30]

  • R Discovery. (2006, June 28). Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands.[31]

  • MDPI. (2025, August 6). Construction of pH-Responsive Drug Carrier Based on Molecularly Imprinted Polymers for Controlled Capecitabine Release.[32]

  • MDPI. (2019, May 16). Nano-Carriers Based on pH-Sensitive Star-Shaped Copolymers for Drug-Controlled Release.[33]

  • Royal Society of Chemistry. (n.d.). Amphiphilic designer nano-carriers for controlled release: from drug delivery to diagnostics. MedChemComm.[34]

  • National Institutes of Health. (2023, August 15). Particle carriers for controlled release of peptides. PubMed.[35]

Sources

Method

Application Note: Advanced Analytical Characterization of 4-Methylpyridine-2,5-dicarboxylic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-Methylpyridine-2,5-dicarboxylic acid (CAS: 859189-82-5 | Formula: C₈H₇NO₄ | MW: 181.15 g/mol ) Executive Summary & Physi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-Methylpyridine-2,5-dicarboxylic acid (CAS: 859189-82-5 | Formula: C₈H₇NO₄ | MW: 181.15 g/mol )

Executive Summary & Physicochemical Rationale

4-Methylpyridine-2,5-dicarboxylic acid is a highly functionalized N-heterocyclic building block utilized in the synthesis of active pharmaceutical ingredients (APIs), metal-organic frameworks (MOFs), and agrochemicals. The presence of a basic pyridine nitrogen flanked by two acidic carboxylate groups imparts a strong zwitterionic character to the molecule.

This high polarity and pH-dependent ionization state present significant challenges for standard analytical workflows. Conventional reversed-phase chromatography often fails to retain such highly polar analytes, and their extensive hydrogen-bonding networks complicate spectroscopic sample preparation. This application note provides a comprehensive, self-validating suite of protocols—spanning mixed-mode chromatography, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR)—designed specifically to overcome the physicochemical hurdles of pyridine dicarboxylic acids.

Chromatographic Purity & Impurity Profiling

Causality of Method Selection

Standard C18 columns rely almost exclusively on hydrophobic interactions, which are insufficient for retaining highly polar, charged molecules like pyridine dicarboxylic acids. On a C18 phase, these compounds typically elute in the void volume, leading to poor resolution from solvent peaks and severe ion suppression in MS detectors.

To solve this, we utilize a mixed-mode stationary phase (e.g., Primesep 100), which combines reversed-phase and cation-exchange mechanisms. This dual-interaction allows for the robust retention of the zwitterion without the need for non-volatile ion-pairing reagents (like alkyl sulfonates), making the method directly transferable to LC-MS by simply utilizing a formic acid buffer . Furthermore, this approach is highly effective for separating structurally similar nephrotoxic impurities, such as 5-ethyl-2-methylpyridine and isonicotinic acid .

HPLCLogic Problem Challenge: High Polarity & Zwitterionic Nature C18 Standard C18 Column Problem->C18 Solution1 Ion-Pairing Reagents Problem->Solution1 Solution2 Mixed-Mode RP/Ion-Exchange (e.g., Primesep 100) Problem->Solution2 Result1 Poor Retention (Elutes in Void Volume) C18->Result1 MS_Comp MS Incompatible (Non-volatile) Solution1->MS_Comp MS_Comp2 MS Compatible (Formic Acid Buffer) Solution2->MS_Comp2

Logical decision tree for selecting mixed-mode chromatography over standard C18.

Protocol 1: HPLC-UV Method for Purity Determination

Objective: Quantify the purity of 4-Methylpyridine-2,5-dicarboxylic acid and separate related synthetic impurities.

Step-by-Step Methodology:

  • Column Preparation: Install a Primesep 100 column (150 x 4.6 mm, 5 µm) and equilibrate at 30°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (v/v).

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Mobile Phase A. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Gradient Program: Run a linear gradient from 10% B to 60% B over 15 minutes. Hold at 60% B for 5 minutes, then re-equilibrate at 10% B for 5 minutes.

  • Detection: Set the UV-Vis diode array detector (DAD) to 254 nm (primary) and 210 nm (secondary). Flow rate: 1.0 mL/min. Injection volume: 5 µL.

Self-Validation System (SST):

  • Precision: The Relative Standard Deviation (RSD) of the main peak area across 5 replicate injections must be ≤ 1.0%.

  • Peak Integrity: The tailing factor (

    
    ) of the main peak must be ≤ 1.5. A 
    
    
    
    > 1.5 indicates secondary interactions requiring an increase in buffer concentration.
Protocol 2: LC-MS/MS for Trace Impurity Profiling

Objective: Confirm the exact mass of the API and identify trace-level degradants.

Step-by-Step Methodology:

  • Instrument Setup: Couple the HPLC system (using the method above) to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Ionization Mode: Operate the Electrospray Ionization (ESI) source in both Positive (+) and Negative (-) modes. (Note: The dual carboxylic acids make negative mode highly sensitive).

  • Source Parameters: Capillary voltage at 3.0 kV (Pos) / 2.5 kV (Neg); Desolvation temperature at 350°C; Desolvation gas flow at 800 L/hr.

  • Data Acquisition: Scan range

    
     50–1000.
    

Self-Validation System (SST):

  • Mass Accuracy: The system must be calibrated using a continuous lock-mass infusion (e.g., Leucine Enkephalin). The observed mass must be within ±5 ppm of the theoretical monoisotopic masses:

    • Positive Mode

      
      : Theoretical 
      
      
      
      182.0453
    • Negative Mode

      
      : Theoretical 
      
      
      
      180.0297

Structural Elucidation via NMR Spectroscopy

Causality of Method Selection

Due to the extensive intermolecular hydrogen bonding network formed by the dicarboxylic acid moieties, 4-methylpyridine-2,5-dicarboxylic acid exhibits extremely poor solubility in standard non-polar NMR solvents like Chloroform-d (


). Dimethyl sulfoxide-d6 (

) is strictly required because its strong hydrogen-bond accepting nature disrupts the analyte's crystal lattice, providing a clear, highly resolved spectrum while stabilizing the zwitterion .
Protocol 3: ¹H and ¹³C NMR Acquisition

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15 mg of the compound into a clean glass vial. Add 0.6 mL of 99.9%

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Dissolution: Vortex for 60 seconds. If particulates remain, gently warm the vial to 40°C for 2 minutes. Transfer the clear solution to a 5 mm NMR tube.

  • Acquisition (¹H NMR): Acquire at 400 MHz. Number of scans (ns) = 16; Relaxation delay (D1) = 2.0 s.

  • Acquisition (¹³C NMR): Acquire at 100 MHz with proton decoupling. Number of scans (ns) = 1024; Relaxation delay (D1) = 2.0 s.

Self-Validation System (SST):

  • Referencing: The residual

    
     pentet must resolve at exactly 2.50 ppm (¹H) and 39.5 ppm (¹³C).
    
  • Quantitation Check: The integral ratio of the aliphatic methyl group to the two isolated aromatic pyridine protons must be exactly 3:1:1 .

Table 1: Expected NMR Spectral Assignments ( )
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
¹H 13.60Broad Singlet2H-COOH protons (Highly deshielded, exchanges with

)
¹H 8.95Singlet1HPyridine H-6 (Deshielded by adjacent N and -COOH)
¹H 7.85Singlet1HPyridine H-3 (Para to H-6, no ortho/meta coupling)
¹H 2.60Singlet3H-CH₃ at C-4 (Aliphatic, shifted downfield by aromatic ring)
¹³C 166.5, 165.8Singlet2CCarbonyl carbons (C-2 and C-5 carboxylates)
¹³C 151.2, 149.5, 148.0Singlet3CPyridine carbons (C-6, C-4, C-2 respectively)
¹³C 128.5, 126.0Singlet2CPyridine carbons (C-5, C-3 respectively)
¹³C 19.5Singlet1CAliphatic methyl carbon (-CH₃)

End-to-End Analytical Workflow

To ensure robust characterization during drug development or material synthesis, the following workflow synthesizes the aforementioned techniques into a cohesive pipeline.

AnalyticalWorkflow Start 4-Methylpyridine-2,5- dicarboxylic acid HPLC HPLC-UV (Purity & Impurities) Start->HPLC LCMS LC-MS/MS (Mass Confirmation) Start->LCMS NMR 1H & 13C NMR (Structural Elucidation) Start->NMR Thermal FTIR & TGA/DSC (Solid-State Stability) Start->Thermal HPLC_Out Mixed-Mode Column Quantification HPLC->HPLC_Out LCMS_Out [M+H]+ m/z 182.04 Fragmentation LCMS->LCMS_Out NMR_Out DMSO-d6 Peak Assignment NMR->NMR_Out Thermal_Out Functional Groups & Decomposition Profile Thermal->Thermal_Out

End-to-end analytical workflow for the comprehensive characterization of pyridine dicarboxylic acids.

References

  • SIELC Technologies. "HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column." Available at: [Link]

  • PubMed (NIH). "Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment." Biomedical Chromatography. Available at:[Link]

  • Journal of Chemical and Pharmaceutical Research. "Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives." Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Methylpyridine-2,5-dicarboxylic Acid Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting and optimizing the yield of 4-M...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting and optimizing the yield of 4-Methylpyridine-2,5-dicarboxylic acid.

While direct gas-phase oxidation of 4-methylpyridine derivatives over vanadium catalysts is a known industrial route, it often suffers from poor regioselectivity, low conversion rates, and over-oxidation[1]. For high-purity pharmaceutical applications, transition-metal catalyzed carbonylation of dihalopyridines is the superior, self-validating approach[2]. Carbon monoxide acts as an ideal C1-building block in the presence of palladium acetate, allowing for precise functionalization without disturbing the 4-methyl group[3].

Synthesis Workflow & Experimental Protocol

The most robust route involves a two-step process: Palladium-catalyzed carbonylation of 2,5-dichloro-4-methylpyridine to form a diester intermediate, followed by alkaline saponification and isoelectric precipitation.

Synthesis A 2,5-Dichloro- 4-methylpyridine B Carbonylation (Pd(OAc)2, dppf, CO, MeOH) A->B C Dimethyl 4-methylpyridine- 2,5-dicarboxylate B->C D Hydrolysis (NaOH, H2O) C->D E Acidification (HCl, pH 2.2) D->E F 4-Methylpyridine- 2,5-dicarboxylic acid E->F

Fig 1. Two-step synthesis workflow: Pd-catalyzed carbonylation followed by alkaline hydrolysis.

Standard Operating Procedure (SOP)

Step 1: Palladium-Catalyzed Carbonylation

  • In a nitrogen-purged 300 mL Hastelloy autoclave, charge 2,5-dichloro-4-methylpyridine (10.0 g, 61.7 mmol), Pd(OAc)₂ (0.69 g, 5 mol%), and dppf (2.05 g, 6 mol%).

    • Causality: The bidentate dppf ligand enforces a large bite angle, accelerating reductive elimination and preventing catalyst deactivation into inactive Pd black[2].

  • Add anhydrous methanol (100 mL) and triethylamine (25 mL, 180 mmol) as the base to neutralize the generated HCl.

  • Seal the autoclave, purge with CO gas three times, and pressurize to 10 atm.

  • Heat the reaction mixture to 100°C for 16 hours with vigorous stirring (800 rpm).

  • Cool to room temperature, carefully vent the CO gas, and filter the mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to yield crude dimethyl 4-methylpyridine-2,5-dicarboxylate.

Step 2: Saponification & Isoelectric Precipitation

  • Dissolve the crude diester in 50 mL of THF and add 50 mL of 2M NaOH aqueous solution.

  • Stir at 50°C for 4 hours to ensure complete hydrolysis of both ester groups.

  • Remove THF under reduced pressure. Extract the aqueous layer with ethyl acetate (30 mL) to remove organic impurities (Self-validation step).

  • Cool the aqueous phase to 4°C in an ice bath.

  • Dropwise add 2M HCl while continuously monitoring the pH. Stop exactly at pH 2.2.

    • Causality: Pyridine dicarboxylic acids are amphoteric. Over-acidification protonates the basic pyridine nitrogen, forming a highly soluble hydrochloride salt and destroying your yield[4].

  • Stir the white suspension for 1 hour at 4°C, filter, wash with cold water, and dry in a vacuum oven at 60°C.

Quantitative Data & Optimization Metrics

ParameterSub-optimal ConditionOptimized ConditionImpact on Yield
Catalyst Loading 1 mol% Pd(OAc)₂5 mol% Pd(OAc)₂Increases intermediate ester yield from 45% to >85%.
Ligand Choice PPh₃ (Monodentate)dppf (Bidentate)Prevents Pd black formation; +30% overall yield.
CO Pressure 1 atm (Balloon)10 atm (Autoclave)Accelerates migratory insertion, reduces dehalogenation.
Precipitation pH pH < 1.0pH 2.0 - 2.5Avoids protonation of the pyridine ring; +40% recovery.

Troubleshooting Guide

Troubleshooting Start Issue: Low Overall Yield (< 50%) Step1 Analyze Intermediate (Ester Yield) Start->Step1 LowEster Low Ester Yield Step1->LowEster HighEster High Ester Yield (Loss in Step 2) Step1->HighEster Sol1 Check Pd/dppf ratio & Increase CO pressure LowEster->Sol1 Sol2 Optimize Hydrolysis Time & Precipitation pH (2.2) HighEster->Sol2

Fig 2. Troubleshooting logic tree for diagnosing and resolving low synthesis yields.

Q: Why am I seeing significant amounts of dehalogenated byproducts (e.g., 2-chloro-4-methylpyridine) instead of the diester? A: Dehalogenation competes with CO insertion when the CO pressure is too low or the rate of migratory insertion is slow. Action: Increase CO pressure to 10 atm and ensure the autoclave is thoroughly purged. The higher concentration of dissolved CO forces the equilibrium toward the acyl-palladium intermediate.

Q: The reaction mixture turns black shortly after heating. What causes this? A: The formation of "Pd black" indicates the decomposition of the active Pd(0) catalyst. This happens if the ligand-to-metal ratio is insufficient or if oxygen is present in the system. Action: Ensure you are using a bidentate ligand like dppf with a slight excess (Pd:ligand ratio of 1:1.2) and strictly degas all solvents via sparging or freeze-pump-thaw cycles prior to heating.

Q: I have a high yield of the diester, but my final dicarboxylic acid yield is low after acidification. Where did it go? A: You likely over-acidified the solution. 4-Methylpyridine-2,5-dicarboxylic acid is amphoteric. If the pH is dropped too low (pH < 1), the pyridine nitrogen protonates, pulling the product back into the aqueous phase as a highly water-soluble hydrochloride salt[4]. Action: Carefully adjust the pH to its isoelectric point (pH 2.0 - 2.5) using 2M HCl while chilling the solution to 4°C to maximize precipitation.

Frequently Asked Questions (FAQs)

Q: Can I use 2,5-dibromo-4-methylpyridine instead of the dichloro analog? A: Yes. Bromides undergo oxidative addition to Pd(0) much faster than chlorides. If you switch to the dibromo precursor, you may be able to lower the reaction temperature to 80°C or use a less expensive ligand than dppf, though dppf remains highly recommended for consistent yields.

Q: Is it possible to perform a direct aqueous carbonylation to skip the esterification step entirely? A: While theoretically possible, direct aqueous carbonylation often results in poor yields due to the low solubility of the dihalopyridine starting material in water and competing side reactions (such as the hydrolysis of the Pd-acyl intermediate before the second carbonylation can occur). The two-step esterification-hydrolysis route is a self-validating, robust system that guarantees higher purity.

Q: How do I verify the completion of the saponification step? A: Do not rely solely on time. Take a 0.1 mL aliquot of the reaction mixture, quench it with a drop of 1M HCl, extract with ethyl acetate, and run it on TLC (Eluent: Hexane/EtOAc 1:1) or LC-MS. The disappearance of the diester and monoester intermediates confirms complete saponification.

References

  • Title: A Comparative Guide to the Synthesis of Pyridinedicarboxylic Acid Esters Source: Benchchem URL
  • Title: Transition Metal Catalyzed Carbonylation Reactions Source: National Academic Digital Library of Ethiopia URL
  • Title: EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid Source: Google Patents URL
  • Title: OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST Source: Chemical Journal of Kazakhstan URL

Sources

Optimization

Technical Support Center: Purification of Crude 4-Methylpyridine-2,5-dicarboxylic Acid

Welcome to the technical support center for the purification of crude 4-Methylpyridine-2,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude 4-Methylpyridine-2,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the purification of this important heterocyclic compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-Methylpyridine-2,5-dicarboxylic acid. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Issue 1: Low Recovery After Recrystallization

Question: I am experiencing a significant loss of product after recrystallizing my crude 4-Methylpyridine-2,5-dicarboxylic acid. What could be the cause, and how can I improve my yield?

Answer:

Low recovery during recrystallization is a common issue that can often be attributed to several factors. The primary principle of recrystallization is based on the differential solubility of your compound of interest and impurities in a given solvent at different temperatures. Here’s a breakdown of potential causes and solutions:

  • Excessive Solvent Usage: The most frequent cause of low yield is using too much solvent to dissolve the crude product. While the goal is to fully dissolve the compound at an elevated temperature, an excess of solvent will keep a significant portion of your product in solution even after cooling, thus reducing the amount that crystallizes out.

    • Solution: Aim to use the minimum amount of hot solvent necessary to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until all the solid has just dissolved. If you've added too much solvent, you can carefully evaporate some of it to re-saturate the solution.[1]

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has high solubility in the chosen solvent even at low temperatures, your recovery will be poor.

    • Solution: Conduct a small-scale solvent screen to identify the optimal solvent or solvent system. Test various solvents with differing polarities. A good starting point for dicarboxylic acids can be polar protic solvents like water or alcohols, or mixtures thereof.

  • Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, a hot filtration step is necessary. However, if the solution cools too quickly during this process, the desired product can crystallize prematurely on the filter paper or in the funnel, leading to significant loss.

    • Solution: To prevent this, ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. This can be achieved by placing them in an oven before use or by passing hot solvent through the setup immediately before filtering your product solution.[2]

  • Insufficient Cooling: For maximum recovery, the recrystallization mixture should be cooled thoroughly.

    • Solution: After allowing the flask to cool slowly to room temperature to encourage the formation of pure crystals, place it in an ice bath for at least 30 minutes to maximize the precipitation of your product.[2]

Issue 2: Persistent Colored Impurities in the Final Product

Question: My final product of 4-Methylpyridine-2,5-dicarboxylic acid has a persistent yellow or brownish tint, even after recrystallization. How can I remove these colored impurities?

Answer:

Colored impurities are often highly conjugated organic molecules that are present in small quantities but are intensely colored. Standard recrystallization may not be sufficient to remove them if their solubility properties are very similar to your target compound.

  • Activated Carbon (Charcoal) Treatment: Activated carbon is highly effective at adsorbing large, colored impurity molecules.

    • Protocol: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-2% by weight of your crude product) to the hot solution. Swirl or stir the mixture for a few minutes to allow for adsorption. It is crucial to use the minimum amount of charcoal necessary, as excessive use can lead to the adsorption of your desired product, thereby reducing the yield. Perform a hot filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool and crystallize.

  • Acid-Alkali Refining: This technique leverages the acidic nature of your dicarboxylic acid to separate it from neutral or basic impurities.[3]

    • Protocol: Dissolve the crude product in a dilute aqueous basic solution (e.g., dilute sodium hydroxide or ammonia) to form the soluble carboxylate salt.[3] Colored, non-acidic impurities may remain insoluble and can be removed by filtration. You can also treat this basic solution with activated carbon to remove soluble colored impurities.[3] After filtration, slowly acidify the filtrate with an acid like hydrochloric acid (HCl) to a pH of 2-3 to precipitate the purified dicarboxylic acid.[3] Collect the purified product by filtration, wash with cold water, and dry.

Issue 3: Oiling Out Instead of Crystallizing

Question: When I cool my hot, saturated solution, my product separates as an oil instead of forming crystals. What is happening and how can I fix this?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to supersaturation that is relieved by the formation of a liquid phase instead of a solid crystalline lattice.[1]

  • Excessive Concentration: The solution may be too concentrated.

    • Solution: Re-heat the mixture to dissolve the oil, and then add a small amount of additional hot solvent to decrease the saturation level.[1] Allow the solution to cool more slowly.

  • Cooling Too Rapidly: Rapid cooling can sometimes favor oil formation over crystallization.

    • Solution: Insulate the flask with a cloth or glass wool to slow down the cooling process. This allows the molecules more time to orient themselves into a crystal lattice.

  • Presence of Impurities: Impurities can depress the melting point of your compound, making it more likely to oil out.

    • Solution: Consider an initial purification step like an acid-base extraction to remove a significant portion of the impurities before attempting recrystallization. A charcoal treatment can also be beneficial.[1]

  • Inappropriate Solvent: The solvent may be too "good" of a solvent, meaning the compound is too soluble.

    • Solution: Try a different recrystallization solvent or a mixed solvent system. If using a mixed solvent, you can add more of the "soluble" solvent to the hot mixture before cooling.[1]

Workflow for Choosing a Purification Method

Purification_Workflow start Crude 4-Methylpyridine-2,5-dicarboxylic acid recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (TLC, NMR, etc.) recrystallization->purity_check1 success High Purity Product purity_check1->success Purity OK colored_impurities Persistent Color? purity_check1->colored_impurities Impure low_yield Low Yield? purity_check1->low_yield Purity OK, but... charcoal Recrystallize with Activated Carbon colored_impurities->charcoal Yes acid_base Perform Acid-Base Extraction colored_impurities->acid_base No purity_check2 Check Purity charcoal->purity_check2 acid_base->purity_check2 purity_check2->success Purity OK chromatography Consider Column Chromatography purity_check2->chromatography Still Impure chromatography->success low_yield->success No optimize_recrystallization Optimize Recrystallization Conditions (Solvent, Cooling Rate) low_yield->optimize_recrystallization Yes optimize_recrystallization->recrystallization

Caption: Decision workflow for purifying crude 4-Methylpyridine-2,5-dicarboxylic acid.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-Methylpyridine-2,5-dicarboxylic acid?

A1: The impurities will largely depend on the synthetic route. If prepared by the oxidation of a precursor like 4-methylquinoline, common impurities could include unreacted starting material, partially oxidized intermediates, and byproducts from over-oxidation or side reactions. For instance, the oxidation of lepidine (4-methylquinoline) with permanganate can lead to various intermediates.[4]

Q2: What is a good starting solvent for the recrystallization of 4-Methylpyridine-2,5-dicarboxylic acid?

A2: Given the presence of two carboxylic acid groups and a pyridine ring, the molecule is quite polar. Good starting points for solvent screening would be water, ethanol, methanol, or acetic acid. It is often found that a mixture of solvents, such as ethanol/water or dioxane/water, can provide the ideal solubility profile for high-purity crystal formation.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography can be an effective purification method, especially for removing impurities with different polarities. However, due to the high polarity and acidic nature of dicarboxylic acids, they can sometimes exhibit poor behavior on standard silica gel, such as streaking. To mitigate this, you can:

  • Use a polar mobile phase, potentially with a small amount of an acid (like acetic acid or formic acid) to suppress the ionization of the carboxylic acid groups and improve the peak shape.

  • Consider reverse-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. HPLC methods for similar pyridinecarboxylic acids often use a C18 column with a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier.[5][6]

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques should be used to confirm the purity of your 4-Methylpyridine-2,5-dicarboxylic acid:

  • Melting Point: A sharp melting point that is consistent with the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing purity. A single, sharp peak is indicative of a pure compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic broad O-H stretches for the carboxylic acid groups (around 2500-3300 cm⁻¹) and strong C=O stretches (around 1700 cm⁻¹).[3]

III. Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is a general guideline and may need to be optimized for your specific crude product.

Materials:

  • Crude 4-Methylpyridine-2,5-dicarboxylic acid

  • Recrystallization solvent (e.g., water, ethanol, or a mixture)

  • Erlenmeyer flask

  • Heating source with stirring (e.g., hot plate with magnetic stirrer)

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude 4-Methylpyridine-2,5-dicarboxylic acid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring. Add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask.[2] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum until a constant weight is achieved.

Protocol 2: Acid-Base Extraction

This protocol is useful for removing neutral or basic impurities.

Materials:

  • Crude 4-Methylpyridine-2,5-dicarboxylic acid

  • Dilute aqueous sodium hydroxide (e.g., 1 M NaOH)

  • Dilute aqueous hydrochloric acid (e.g., 2 M HCl)

  • Separatory funnel

  • Beakers

  • pH paper or pH meter

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution in Base: Dissolve the crude product in a minimal amount of dilute aqueous NaOH in a beaker with stirring. This will form the soluble sodium salt of the dicarboxylic acid.

  • Filtration of Insoluble Impurities: If any solid impurities remain, filter the basic solution.

  • Extraction (Optional): Transfer the basic aqueous solution to a separatory funnel and wash with a non-polar organic solvent like dichloromethane or ethyl acetate to remove any neutral organic impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add dilute HCl with stirring until the pH of the solution is approximately 2-3, as indicated by a pH meter or pH paper.[3] The 4-Methylpyridine-2,5-dicarboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Data Summary Table
Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >98%Simple, cost-effective, can yield high-purity crystals.Can have lower yields if not optimized, may not remove all impurities.
Acid-Base Extraction >95%Excellent for removing neutral and basic impurities.Requires handling of acids and bases, may not remove acidic impurities.
Column Chromatography >99%Can separate compounds with very similar properties.More time-consuming, requires larger volumes of solvent, can be more expensive.
Visualizing the Acid-Base Extraction Workflow

AcidBase_Workflow start Crude Product dissolve Dissolve in dilute NaOH (aq) start->dissolve filter1 Filter insoluble impurities dissolve->filter1 filtrate Aqueous Filtrate (Sodium Salt of Product) filter1->filtrate acidify Acidify with HCl (aq) to pH 2-3 filtrate->acidify precipitate Precipitate Forms acidify->precipitate filter2 Filter and Wash with Cold Water precipitate->filter2 end Pure 4-Methylpyridine-2,5-dicarboxylic acid filter2->end

Caption: Step-by-step workflow for the acid-base purification method.

IV. References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Separation of 4-Methylpyridine on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687. Available at:

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid - HELIX Chromatography. Available at: [Link]

Sources

Troubleshooting

common side products in 4-Methylpyridine-2,5-dicarboxylic acid synthesis

Technical Support Center: 4-Methylpyridine-2,5-dicarboxylic Acid Synthesis Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 4-methylpyridine-2,5-dicarboxylic acid (4-methylisocinchomeronic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Methylpyridine-2,5-dicarboxylic Acid Synthesis

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 4-methylpyridine-2,5-dicarboxylic acid (4-methylisocinchomeronic acid). This guide is designed for researchers, process chemists, and drug development professionals to diagnose and resolve common synthetic bottlenecks, specifically focusing on impurity profiling and side-product mitigation during the oxidation of alkylpyridine precursors.

Module 1: Mechanistic Pathway & Impurity Profiling

The synthesis of 4-methylpyridine-2,5-dicarboxylic acid is most commonly achieved via the exhaustive oxidation of 2,5-dialkyl-4-methylpyridine derivatives (such as 2,4,5-trimethylpyridine)[1][2]. While the pyridine ring is generally stable to oxidation, the differential reactivity of the alkyl substituents and the electronic effects of the heteroatom create a complex reaction network prone to side reactions.

Pathway A Precursor (2,5-Dialkyl-4-methylpyridine) B Intermediate (Incomplete Oxidation) A->B Mild Oxidation E Side Product 2 (N-Oxide Derivatives) A->E Peroxide/HNO3 presence F Side Product 3 (Ring Cleavage: Oxalic Acid) A->F Harsh Oxidant (Excess) C Target Product (4-Methylpyridine-2,5-dicarboxylic acid) B->C Strong Oxidation B->F Ring Rupture D Side Product 1 (Decarboxylation: 4-Methylnicotinic acid) C->D Thermal Stress (>80°C)

Reaction network showing the main oxidation pathway and the divergence into common side products.

Module 2: Troubleshooting FAQs

Q1: My final product contains a significant amount of 4-methylpyridine-3-carboxylic acid. What is causing this? Causality: You are observing thermal decarboxylation. Pyridine-2-carboxylic acids are highly susceptible to losing the carboxyl group at the 2-position. The nitrogen atom at the 1-position acts as an electron sink, stabilizing the developing negative charge (via an ylide/carbanion intermediate) much more effectively than at the 3- or 5-positions. If your oxidation temperature exceeds 80 °C or if the drying process is too harsh, the 2-carboxyl group cleaves as CO₂. Resolution: Strictly control the oxidation temperature. Industrial protocols for pyridine oxidations recommend maintaining the reaction between 30 to 80 °C to prevent decarboxylation[3]. Furthermore, dry the isolated product under vacuum at temperatures strictly below 50 °C.

Q2: LC-MS analysis shows an[M-16] impurity, and NMR indicates an aldehyde peak. How do I drive the reaction to completion? Causality: This is an incomplete oxidation intermediate, likely 5-formyl-4-methylpyridine-2-carboxylic acid. The alkyl group at the 2-position is highly activated by the adjacent electronegative nitrogen, oxidizing rapidly to the carboxylic acid. The 5-position is less activated, causing the oxidation to stall at the aldehyde or alcohol stage if the oxidant is depleted or if mass transfer is poor. Resolution: Ensure a stoichiometric excess of the oxidant (e.g., KMnO₄ or MnO₂/H₂SO₄)[4][5]. If using a biphasic system, increase mechanical agitation or add a phase-transfer catalyst (e.g., TBAB). Prolong the final heating stage (e.g., 2 to 8 hours) to ensure complete conversion[3].

Q3: I am detecting N-oxide side products in my crude mixture. How can I eliminate them? Causality: The pyridine nitrogen lone pair is highly nucleophilic and prone to oxidation. When using strong oxidants like peracids, hydrogen peroxide, or prolonged exposure to nitric acid, the nitrogen is oxidized to form the N-oxide[6]. Resolution: Switch to a non-peroxide oxidant system, such as alkaline KMnO₄[4]. If N-oxides are unavoidable in your chosen catalytic route, they can be reduced post-oxidation. Add a mild reducing agent like sodium dithionite (Na₂S₂O₄) to the alkaline aqueous mixture before the final acidification step.

Q4: The yield is exceptionally low, and the aqueous filtrate is highly acidic with small organic fragments. What happened? Causality: Over-oxidation leading to ring cleavage. While the pyridine ring is generally stable, it can rupture under extremely harsh conditions (excess KMnO₄ combined with prolonged reflux), yielding aliphatic dicarboxylic acids like oxalic acid or maleic acid. Resolution: Implement strict reaction monitoring via HPLC. Quench the oxidant immediately once the starting material and intermediates are consumed.

Module 3: Quantitative Analytical Data & Mitigation

To ensure the trustworthiness of your isolation, use the following validated analytical markers to identify and separate side products.

Impurity NameStructural CharacteristicLC-MS [M+H]⁺ (m/z)Relative Retention Time (RRT)*Primary CauseMitigation / Isolation Strategy
Target: 4-Methylpyridine-2,5-dicarboxylic acid Di-carboxylic acid182.04 1.00 N/A Precipitates at pH 2.0 - 2.5
4-Methylnicotinic acidDecarboxylation at C2138.051.25Thermal stress (>80 °C)Lower reaction/drying temp; remains in filtrate at pH 2.0
5-Formyl-4-methylpyridine-2-carboxylic acidIncomplete oxidation at C5166.041.40Oxidant depletionIncrease oxidant equivalents; extend reaction time
Target N-OxideN-oxidation198.030.85Peroxide/HNO₃ usePost-reaction reduction with Na₂S₂O₄
Oxalic AcidRing cleavage89.00 [M-H]⁻0.20Harsh oxidationAvoid excess heat; washes out in aqueous filtrate

*RRT based on a standard Reverse-Phase C18 column (0.1% TFA in Water/Acetonitrile gradient).

Module 4: Validated Standard Operating Procedure (SOP)

This self-validating protocol utilizes alkaline permanganate oxidation, optimized to suppress decarboxylation and incomplete oxidation.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 g of 2,4,5-trimethylpyridine[2] in 150 mL of deionized water. Add 2.0 g of Na₂CO₃ to establish slight alkalinity.

  • Controlled Oxidation: Heat the solution to 40 °C. Slowly add 45.0 g of finely powdered KMnO₄ in small portions over 2 hours. Critical Control Point: Maintain the internal temperature between 40–50 °C using an ice bath if necessary to prevent thermal decarboxylation[3].

  • Digestion: Once addition is complete, raise the temperature to 70 °C and stir for 4 hours to drive the oxidation of the resistant 5-methyl group to completion.

  • Quenching: Monitor by HPLC. Once the intermediate aldehyde is consumed, add 5 mL of ethanol to quench any unreacted KMnO₄. The purple solution will turn into a brown slurry (MnO₂).

  • Filtration: Filter the hot mixture through a pad of Celite to remove MnO₂. Wash the filter cake with 50 mL of hot water.

  • Acidification & Isolation: Cool the combined aqueous filtrate to 5 °C. Slowly add concentrated HCl dropwise until the pH reaches exactly 2.0 to 2.5 (the isoelectric point of the di-acid).

  • Purification: Collect the white precipitate via vacuum filtration. Recrystallize from hot water to remove trace oxalic acid and mono-carboxylic acids. Dry under vacuum at 45 °C.

Workflow Step1 Crude Reaction Mixture (Alkaline) Step2 Acidification with HCl (Target pH 2.0-2.5) Step1->Step2 Step3 Filtration of Target Di-acid Step2->Step3 Precipitate Step4 Aqueous Filtrate (Contains Cleavage Products) Step2->Step4 Supernatant Step5 Recrystallization (Hot Water) Step3->Step5 Step6 Pure 4-Methylpyridine- 2,5-dicarboxylic acid Step5->Step6

Downstream isolation workflow demonstrating the pH-dependent separation of the target di-acid from impurities.

References

  • Collidinic acid - Wikipedia. Preparation via oxidation of 2,4,6-collidine by potassium permanganate. Retrieved from [Link]

  • CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents. Temperature control in oxidation reactions.
  • US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents. Use of MnO2/H2SO4 for alkylpyridine oxidation.
  • Pyridine N-oxides as HAT reagents for photochemical C-H functionalization - The Royal Society of Chemistry. N-oxide formation and reactivity in pyridine derivatives. Retrieved from[Link]

  • EP0226558A2 - Chemical intermediates and methods for their preparation - Google Patents. Synthesis of 2,4,5-trimethylpyridine derivatives.

Sources

Optimization

stability issues of 4-Methylpyridine-2,5-dicarboxylic acid under acidic conditions

Welcome to the dedicated technical support center for 4-Methylpyridine-2,5-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 4-Methylpyridine-2,5-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound, particularly under acidic conditions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Understanding the Stability of 4-Methylpyridine-2,5-dicarboxylic Acid

4-Methylpyridine-2,5-dicarboxylic acid, a substituted pyridinedicarboxylic acid, is a valuable building block in medicinal chemistry and materials science. However, like many carboxylic acids, its stability can be compromised under certain experimental conditions, primarily through decarboxylation. This guide will help you understand and mitigate these stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with 4-Methylpyridine-2,5-dicarboxylic acid under acidic conditions?

A1: The principal stability issue is the potential for decarboxylation, which is the loss of one or both carboxyl groups as carbon dioxide (CO₂). This reaction is often accelerated by heat and acidic environments. The rate of decarboxylation in pyridine carboxylic acids is influenced by the position of the carboxyl groups on the pyridine ring.[1] For dicarboxylic acids, the thermal behavior is critically dependent on the chain length separating the carboxyl groups.[2]

Q2: What are the likely degradation products of 4-Methylpyridine-2,5-dicarboxylic acid in an acidic medium?

A2: Under acidic conditions, particularly with heating, 4-Methylpyridine-2,5-dicarboxylic acid is expected to undergo decarboxylation. The degradation could proceed in a stepwise manner, first losing one carboxyl group to form a methyl-pyridine monocarboxylic acid, and potentially a second decarboxylation to yield 4-methylpyridine. The specific isomers of the monocarboxylic acid formed (4-methylpyridine-2-carboxylic acid or 4-methylpyridine-5-carboxylic acid) would depend on the relative stability of the carbanion intermediates.

Q3: How does temperature affect the stability of 4-Methylpyridine-2,5-dicarboxylic acid?

A3: Elevated temperatures significantly promote the decarboxylation of pyridine carboxylic acids. For instance, pyridine-2,3-dicarboxylic acid is reported to decompose at temperatures above 190°C.[3] It is crucial to avoid excessive heat during storage and experimental procedures involving 4-Methylpyridine-2,5-dicarboxylic acid to prevent thermal degradation.

Q4: Are there any specific acidic conditions that are particularly detrimental to the stability of this compound?

A4: While specific quantitative data for 4-Methylpyridine-2,5-dicarboxylic acid is not extensively published, strong mineral acids (e.g., HCl, H₂SO₄) at elevated temperatures are likely to accelerate decarboxylation. The stability of related pyridine dicarboxylic acids is known to be pH-dependent.[3]

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of 4-Methylpyridine-2,5-dicarboxylic acid.

Problem Potential Cause Recommended Solution
Low yield or recovery of the starting material after a reaction in acidic media. Degradation of the compound via decarboxylation due to prolonged reaction times or high temperatures.1. Minimize reaction time and temperature. 2. Consider using milder acidic conditions or a different catalyst if applicable. 3. Monitor the reaction progress closely using a stability-indicating analytical method (see Experimental Protocols).
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products such as methyl-pyridine monocarboxylic acids or 4-methylpyridine.1. Characterize the impurity peaks using mass spectrometry (MS) to confirm their identity. 2. Perform a forced degradation study (see Experimental Protocols) to generate and identify potential degradation products, which can then be used as standards.
Inconsistent results in biological or chemical assays. The active concentration of your compound may be decreasing over time due to instability in the assay medium.1. Assess the stability of 4-Methylpyridine-2,5-dicarboxylic acid in your specific assay buffer and conditions. 2. Prepare solutions fresh before use. 3. If storage is necessary, conduct a short-term stability study to determine appropriate storage conditions (e.g., temperature, pH, light exposure).
Discoloration of the solid compound upon storage. Potential slow degradation due to exposure to light, moisture, or heat.1. Store the solid compound in a tightly sealed, amber glass vial in a cool, dark, and dry place. 2. Consider storage under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.

Experimental Protocols

To ensure the integrity of your research, it is essential to have robust analytical methods to assess the stability of 4-Methylpyridine-2,5-dicarboxylic acid.

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[4][5][6]

Objective: To develop an HPLC method to separate 4-Methylpyridine-2,5-dicarboxylic acid from its potential degradation products.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphoric acid or formic acid for mobile phase pH adjustment.

  • Reference standards of 4-Methylpyridine-2,5-dicarboxylic acid and, if available, potential degradation products.

Chromatographic Conditions (to be optimized):

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of the parent compound (typically around 260-280 nm).

  • Injection Volume: 10 µL.

Method Development Workflow:

cluster_0 Method Development A Initial Condition Screening B Optimize Mobile Phase Composition A->B Selectivity C Fine-tune Gradient B->C Resolution D Method Validation (ICH Q2(R1)) C->D Specificity, Linearity, Accuracy, Precision cluster_1 Degradation Pathway Parent 4-Methylpyridine-2,5-dicarboxylic acid Deg1 Mono-decarboxylated Product(s) Parent->Deg1 Acid/Heat Deg2 Di-decarboxylated Product (4-methylpyridine) Deg1->Deg2 Harsh Acid/Heat

Caption: Postulated degradation pathway of 4-Methylpyridine-2,5-dicarboxylic acid.

References

  • Microbial aerobic degradation of quinolinic acid, lutidinic acid and isocinchomeronic acid. ResearchGate. Available at: [Link]

  • Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. National Center for Biotechnology Information. Available at: [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Available at: [Link]

  • Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. National Center for Biotechnology Information. Available at: [Link]

  • Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. ResearchGate. Available at: [Link]

  • Regioselective hydroxylation of quinolinic acid, lutidinic acid and isocinchomeronic acid by resting cells of pyridine dicarboxylic acid-degrading microorganisms. ResearchGate. Available at: [Link]

  • Dicarboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Kinetics and reaction mechanism of photochemical degradation of diclofenac by UV-activated peroxymonosulfate. Royal Society of Chemistry. Available at: [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics. Available at: [Link]

  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI. Available at: [Link]

  • Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. ResearchGate. Available at: [Link]

  • Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. MDPI. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. MDPI. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Development of Stability Indicating and Robust RP-HPLC Method for Determination of Teneligliptin. ResearchGate. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. Available at: [Link]

  • Thermal behavior of manganese(II) complexes with pyridine-2,3-dicarboxylic acid. SciSpace. Available at: [Link]

Sources

Troubleshooting

optimizing reaction conditions for MOF synthesis with 4-Methylpyridine-2,5-dicarboxylic acid

Introduction: Understanding Your Ligand Welcome to the technical support hub. You are working with 4-Methylpyridine-2,5-dicarboxylic acid (H₂mpda) .

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding Your Ligand

Welcome to the technical support hub. You are working with 4-Methylpyridine-2,5-dicarboxylic acid (H₂mpda) .

To optimize your synthesis, you must first understand how this ligand behaves differently from its parent, pyridine-2,5-dicarboxylic acid (isocinchomeronic acid).

  • Steric Hindrance: The methyl group at position 4 is ortho to the carboxylate at position 5. This creates significant steric bulk, often forcing the 5-carboxylate out of planarity with the pyridine ring. This alters the expected "bite angle" for metal chelation compared to the non-methylated parent.

  • Hydrophobicity: The methyl group lowers water solubility. Standard hydrothermal protocols for pyridine-dicarboxylates often fail here; solvothermal mixtures (DMF/EtOH/H₂O) are required.

  • Coordination Modes: The pyridine nitrogen (N1) and the adjacent 2-carboxylate often act as a chelating pocket (N,O-donor), while the 5-carboxylate acts as a bridge.

Part 1: Pre-Reaction Troubleshooting (FAQs)

Q1: My ligand (H₂mpda) will not dissolve in the solvent mixture. What should I do?

Diagnosis: H₂mpda has higher lattice energy and hydrophobicity than simple pyridine dicarboxylic acids due to the methyl group. Solution:

  • Solvent Shift: Move away from pure water. Use a DEF:Ethanol:Water (2:1:1) or DMF:Water (3:1) ratio. The amide solvents (DMF/DEF) interact well with the pyridine ring.

  • Deprotonation: The acid protons are likely preventing dissolution. Add a base before adding the metal salt.

    • Protocol: Add 2.0 equivalents of Triethylamine (TEA) or NaOH (1M) dropwise until the solution clears.

    • Note: If you use TEA, the resulting MOF will likely be anionic or neutral; if you use NaOH, you may incorporate Na⁺ or form hydroxides if the pH gets too high.

Q2: I am getting immediate amorphous precipitation upon mixing metal and ligand.

Diagnosis: The reaction kinetics are too fast. The high


 of the pyridine nitrogen facilitates rapid cross-linking before crystal lattices can form.
Solution: 
  • Acid Modulation: You need to slow down the ligand exchange. Add Glacial Acetic Acid or Formic Acid to the reaction mixture.

    • Start: 10-20 equivalents of modulator per mole of metal.

    • Mechanism:[1][2] The modulator binds to the metal clusters first, then is slowly displaced by the H₂mpda ligand, allowing for defect correction and crystal growth.

Part 2: Solvothermal Optimization Guide

This section outlines the core optimization variables. Do not treat these as fixed recipes, but as dials to turn.

Optimization Workflow Diagram

OptimizationLogic Start Start Synthesis Check Analyze Product (PXRD/Microscope) Start->Check Amorphous Result: Amorphous Powder Check->Amorphous Fast Kinetics Clear Result: Clear Solution (No Solid) Check->Clear Low Supersaturation Crystals Result: Single Crystals Check->Crystals Optimal Action_Mod Action: Add Acetic Acid (Competition) Amorphous->Action_Mod Action_Temp Action: Increase Temp (Thermodynamics) Amorphous->Action_Temp Action_Conc Action: Increase Conc. or Evaporate Clear->Action_Conc Action_Mod->Start Action_Temp->Start Action_Conc->Start

Caption: Logic flow for troubleshooting crystallinity issues in H₂mpda MOF synthesis.

Standard Protocol: Zn(II)-H₂mpda Framework

Use this as your baseline experiment.

  • Reagents:

    • Zn(NO₃)₂ · 6H₂O (0.1 mmol)

    • 4-Methylpyridine-2,5-dicarboxylic acid (0.1 mmol)

    • Solvent: DMF/H₂O (10 mL, 4:1 v/v)

  • Method:

    • Dissolve ligand in DMF first. Sonicate for 10 mins.

    • Add aqueous metal solution.[3]

    • Critical Step: Check pH. If < 3.0, add dilute NaOH to reach pH ~5.0.

    • Seal in a 20 mL Teflon-lined autoclave.

  • Conditions:

    • Heat to 120°C for 72 hours .

    • Cool rate: 5°C/hour (Slow cooling is essential for this sterically hindered ligand to organize).

  • Expected Outcome: Block crystals (often colorless or pale yellow).

Part 3: Advanced Troubleshooting (Q&A)

Q3: The crystals are forming, but they are too small for SC-XRD.

Technical Insight: Nucleation density is too high. Adjustment:

  • Dilution: Double the solvent volume while keeping reagent mass constant.

  • Modulator: Add 2-Fluorobenzoic acid (5 eq). The fluorine withdraws electrons, making the modulator slightly more acidic and a better competitor than acetic acid, slowing nucleation further.

Q4: I see "unreacted ligand" peaks in my PXRD.

Technical Insight: The methyl group at position 4 creates a "steric wall" that prevents the metal from accessing the 5-carboxylate effectively at lower temperatures. Adjustment:

  • Increase Temperature: Bump the reaction to 140°C or 150°C . This provides the thermal energy required to overcome the rotational barrier of the sterically hindered carboxylate.

  • Ratio Change: Use a Metal:Ligand ratio of 2:1 . Excess metal drives the coordination equilibrium toward the complex.

Q5: Why is my surface area (BET) lower than the theoretical value?

Technical Insight:

  • Pore Collapse: The H₂mpda ligand is rigid but the methyl group can prevent efficient packing. Upon solvent removal, the framework might collapse if the activation is too harsh.

  • Trapped Solvent: DMF binds strongly to the Lewis acidic metal sites. Adjustment:

  • Solvent Exchange: Do not dry directly from DMF. Exchange with Methanol or Acetone for 3 days (refreshing solvent every 12 hours).

  • Activation: Activate at a lower temperature (e.g., 100°C) under high vacuum (< 10 mTorr) for a longer duration (24h).

Summary of Key Variables

VariableRecommendation for H₂mpdaReason
Solvent DMF/H₂O or DEF/EtOHMethyl group requires organic polarity; Water helps mineralize the metal.
Temperature 120°C - 150°CHigher temp needed than non-methylated analogs to overcome steric hindrance.
Modulator Acetic Acid / Formic AcidEssential to prevent amorphous precipitation due to rapid N-coordination.
Cooling Rate 2°C - 5°C / hourCritical. Fast cooling locks in defects caused by the bulky methyl group.

References

The following references provide the foundational protocols for pyridine-dicarboxylate MOFs. While specific literature on the 4-methyl derivative is less abundant, the mechanistic principles in these works are directly applicable (and necessary) for optimizing H₂mpda frameworks.

  • Synthesis and Structure of Pyridine-2,5-dicarboxylate Coordin

    • Source:Inorganic Chemistry / CrystEngComm[4]

    • Context: Describes the base coordination modes of the 2,5-pydc ligand, which serves as the templ
    • Link: (Representative Example)

  • Lanthanide-Organic Frameworks with 2,5-Pyridinedicarboxylic Acid

    • Source:Journal of Solid State Chemistry / ResearchG
    • Context: Details hydrothermal synthesis conditions (pH and temperature) for Lanthanide-pydc MOFs, which are highly relevant if using Ln metals with H₂mpda.
    • Link:

  • Solvothermal Synthesis of MOFs: A Review

    • Source:Chemical Reviews
    • Context: General authoritative guide on modulation and solvent effects referenced in the troubleshooting section.
    • Link:

  • Steric Control in MOF Ligands

    • Source:Crystal Growth & Design
    • Context: Discusses how methyl substituents on pyridine linkers affect topology and solubility (analogous systems).
    • Link: (Topic Search Landing)

Sources

Optimization

challenges in scaling up the production of 4-Methylpyridine-2,5-dicarboxylic acid

The following technical guide addresses the scale-up challenges of 4-Methylpyridine-2,5-dicarboxylic acid (4-Me-2,5-PDCA), a critical ligand for Metal-Organic Frameworks (MOFs) and a bioactive intermediate. This guide as...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the scale-up challenges of 4-Methylpyridine-2,5-dicarboxylic acid (4-Me-2,5-PDCA), a critical ligand for Metal-Organic Frameworks (MOFs) and a bioactive intermediate.

This guide assumes you are encountering specific bottlenecks in selectivity (regio-control) during synthesis or purity during isolation.

Current Status: Online Role: Senior Application Scientist Topic: Process Optimization & Troubleshooting

Executive Summary: The Scale-Up Paradox

Scaling up 4-Methylpyridine-2,5-dicarboxylic acid presents a unique "selectivity paradox." If you synthesize via the oxidation of 2,4,5-trimethylpyridine (collidine) , the methyl group at the 4-position (gamma) is electronically activated and often oxidizes faster than the methyl at the 5-position (beta). This leads to the formation of Berberonic acid (2,4,5-tricarboxylic acid) or 4-carboxy-2,5-dimethylpyridine rather than your target.

Successful scale-up requires shifting from "brute force" oxidation to kinetic control or adopting de novo ring assembly strategies.

Module 1: Synthesis & Reaction Engineering

Focus: Solving Regioselectivity & Yield Issues

FAQ 1.1: "I am oxidizing 2,4,5-collidine with KMnO₄/HNO₃, but my yield of the 2,5-diacid is <20%. The major product is the triacid. How do I fix this?"

Diagnosis: You are fighting thermodynamics. The 2- and 4-methyl groups on the pyridine ring are "active" (acidic protons due to ring nitrogen electron withdrawal), while the 5-methyl is "inactive." Strong oxidants like Permanganate or Nitric Acid will indiscriminately attack the 2 and 4 positions first.

Troubleshooting Protocol:

  • Switch Oxidants: Move away from non-selective strong oxidants. Use Selenium Dioxide (SeO₂) in pyridine/dioxane. SeO₂ is more selective for active methyl groups (2,4) but can be tuned.

    • Better Alternative: Use Air/O₂ with Co/Mn/Br catalyst systems (Amoco-type oxidation) in acetic acid. By controlling the temperature (<150°C) and catalyst ratio, you can favor the oxidation of the 2- and 5-alkyls if the 4-position is sterically hindered or if you use a specific precursor like 2,5-dimethyl-4-ethylpyridine (ethyl oxidizes differently than methyl).

  • The "Protect-then-Oxidize" Strategy:

    • If you must use collidine: You cannot easily protect the 4-methyl in situ.

    • Recommendation: Abandon direct oxidation of collidine if purity >95% is required.

  • The "De Novo" Route (Recommended for Scale-Up): Construct the ring rather than modifying it. Use a Hantzsch-type condensation modified for asymmetry.

    • Reagents: Ethyl acetoacetate (provides C3-C4-C5 fragment) + Ethyl pyruvate (provides C2) + Ammonia source.

    • Mechanism: This places the carboxylates (as esters) at 2 and 5 and the methyl at 4 by design, eliminating the oxidation selectivity issue entirely.

FAQ 1.2: "We are seeing a runaway exotherm during the nitric acid oxidation step. Is this normal?"

Critical Safety Warning: NO. Pyridine oxidations with nitric acid are notorious for delayed induction periods followed by explosive exotherms.

Mitigation Steps:

  • Dosing Control: Never add all nitric acid at once. Use a semi-batch process where the substrate is dosed into hot acid, or acid is dosed into the substrate at reflux.

  • Off-Gas Monitoring: Install NOx sensors. If NOx evolution stops while reagent is being added, STOP FEED . You are accumulating unreacted material (accumulation = bomb).

  • Thermal Ballast: Ensure your reactor jacket has a cooling capacity at least 3x the theoretical heat release rate .

Visualization: Reaction Pathways & Selectivity Risks

ReactionPathways Collidine 2,4,5-Trimethylpyridine (Starting Material) Triacid Pyridine-2,4,5- tricarboxylic acid (Berberonic Acid) Collidine->Triacid Excess KMnO4/HNO3 Monoacid Partial Oxidation Impurities Collidine->Monoacid Mild Ox Target 4-Methylpyridine- 2,5-dicarboxylic acid (TARGET) Target->Triacid Prolonged Reaction Monoacid->Target Kinetic Control Monoacid->Triacid Over-Oxidation (Thermodynamic)

Caption: Direct oxidation of collidine carries a high risk of over-oxidation to Berberonic Acid. Kinetic control is required to stop at the diacid stage.

Module 2: Purification & Isolation

Focus: Solubility Management & Metal Removal

FAQ 2.1: "The product won't precipitate at pH 3. We get a milky suspension that clogs the filter."

Diagnosis: 4-Methylpyridine-2,5-dicarboxylic acid is a zwitterion. At its isoelectric point (pI), it has minimum solubility, but "minimum" might still be significant (1-5 g/L) depending on ionic strength. A milky suspension indicates rapid precipitation of fines or co-precipitation of salts .

Optimization Protocol:

  • Digestion (Ostwald Ripening): After adjusting pH to the isoelectric point (approx pH 2.5 - 3.0), heat the slurry to 80°C for 1-2 hours, then cool slowly (10°C/hour) to room temperature. This grows larger, filterable crystals.

  • Salting Out: If solubility is too high, add NaCl or Na₂SO₄ to increase ionic strength (Common Ion Effect/Salting Out), pushing the organic acid out of solution.

  • Solvent Switch: If water solubility is problematic, perform the acidification in a Water/Methanol (80:20) mixture. The organic acid is less soluble in methanol/water mixtures than in pure water at low pH.

FAQ 2.2: "Our final product has high Manganese (Mn) content (>500 ppm). How do we remove it?"

Diagnosis: MnO₂ byproducts form colloidal complexes with pyridine carboxylic acids. Simple filtration is insufficient.

Removal Protocol:

  • The "EDTA Wash": During the final recrystallization, add 1.0 eq of EDTA (relative to estimated metal content) to the aqueous solution before precipitation.

  • Sulfide Treatment (Polishing): If using catalytic metals (Co/Mn), treat the sodium salt solution (pH 9) with a small amount of Sodium Sulfide or Trimercaptotriazine (TMT) . Filter the precipitated metal sulfides before acidifying to isolate the product.

  • Resin Treatment: Pass the dissolved sodium salt (pH 8-9) through a chelation resin (e.g., iminodiacetic acid functionalized) before acidification.

Visualization: Purification Logic Flow

PurificationLogic Crude Crude Reaction Mixture (High pH, Soluble Salts) Filter1 Filtration (Remove MnO2/Catalyst) Crude->Filter1 Chelation Optional: Chelation Resin/EDTA (Trace Metal Removal) Filter1->Chelation Acidification Acidification to pH 2.5-3.0 (Isoelectric Point) Chelation->Acidification Digestion Thermal Digestion (80°C, 2 hrs) Acidification->Digestion Cooling Controlled Cooling (Grow Crystals) Digestion->Cooling Filter2 Final Filtration & Wash Cooling->Filter2

Caption: Workup workflow emphasizing metal removal prior to acidification and thermal digestion for crystal growth.

Module 3: Analytical & Quality Control

Focus: Distinguishing Isomers

FAQ 3.1: "How do I quickly distinguish the 4-methyl-2,5-diacid from the 2,4,5-triacid (Berberonic acid) without running a full Carbon NMR?"

Answer: Use Proton NMR (¹H NMR) in DMSO-d₆ .

  • 4-Methylpyridine-2,5-dicarboxylic acid: You will see a singlet methyl peak (approx 2.6-2.7 ppm) and two aromatic singlets (positions 3 and 6). The lack of splitting is key (para-like orientation, though actually 2,5).

  • Berberonic Acid (Triacid): The methyl peak will be absent (it oxidized to COOH). You will only see aromatic protons.

  • 4-Methyl-2,3-dicarboxylic acid (Isomer impurity): You will see doublets in the aromatic region (positions 5 and 6 are adjacent, showing J-coupling ~5-8 Hz).

Table 1: Key Impurity Profiles

CompoundStructure Note¹H NMR Signature (DMSO-d₆)Origin
Target (4-Me-2,5-PDCA) Me at 4; COOH at 2,5Methyl Singlet + 2 Aromatic SingletsDesired Product
Berberonic Acid COOH at 2,4,5No Methyl Signal ; Aromatic SingletsOver-oxidation
Isocinchomeronic Acid H at 4; COOH at 2,5No Methyl; Aromatic signals (d/t)Decarboxylation of Triacid
4,6-Dimethyl-nicotinic Me at 4,6; COOH at 32 Methyl SingletsUnder-oxidation

References

  • Synthesis of Pyridine Dicarboxylic Acids: Scriven, E. F. V. (1984). Pyridine and its Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier.

  • Oxidation Selectivity in Alkyl Pyridines: Klingsberg, E. (Ed.). (1960). Pyridine and Its Derivatives, Part 3. Interscience Publishers. (Classic text on reactivity order of pyridine alkyls).
  • Scale-Up Safety (Nitric Acid): Org. Process Res. Dev. 2002, 6, 6, 877–883. Safety of Oxidations with Nitric Acid.

  • Metal Removal Protocols: Garrett, M. D., et al. (2004). Purification of Pyridine Carboxylic Acids. US Patent 6,787,654.

  • Hantzsch Synthesis Modification: Jain, R., et al. (2012). Microwave assisted synthesis of Hantzsch 1,4-dihydropyridines. Journal of Saudi Chemical Society.

Troubleshooting

resolving poor crystallinity in 4-Methylpyridine-2,5-dicarboxylic acid-based MOFs

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the crystallization of Metal-Organic Frameworks (MOFs) utilizing N-heterocyclic linkers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the crystallization of Metal-Organic Frameworks (MOFs) utilizing N-heterocyclic linkers.

Working with 4-Methylpyridine-2,5-dicarboxylic acid (4-Me-H₂pdc) presents unique synthetic challenges. The addition of the electron-donating methyl group at the 4-position alters the pKa of the adjacent carboxylic acids and increases steric hindrance compared to the unsubstituted pyridine-2,5-dicarboxylic acid[1]. If the thermodynamics and kinetics of the coordination environment are not strictly controlled, the result is often an amorphous precipitate or a highly defective, non-porous phase.

This guide provides a field-proven, mechanistic approach to diagnosing and resolving poor crystallinity in 4-Me-H₂pdc-based MOFs.

PART 1: Core Troubleshooting FAQs

Q1: My solvothermal synthesis yields an amorphous powder instead of crystalline MOFs. What is the root cause? A1: The primary cause of amorphous precipitation is a nucleation rate that vastly outpaces the crystal growth rate. When 4-Me-H₂pdc is dissolved in basic or decomposing solvents (like pure DMF at high temperatures, which degrades into basic dimethylamine), the linker deprotonates too rapidly. This leads to irreversible, chaotic coordination with the metal nodes.

  • The Solution: Introduce a competitive modulator. Monocarboxylic acids (such as acetic acid, formic acid, or benzoic acid) compete with the 4-Me-H₂pdc linker for coordination sites on the metal precursor[2]. This competition slows down the overall reaction, allowing the system to undergo "error-checking" (reversible bond formation), which is thermodynamically required to build a highly ordered, crystalline lattice[3].

Q2: How do I select the optimal temperature profile? Is hotter always better? A2: No. While elevated temperatures provide the kinetic energy necessary to overcome crystallization barriers, excessively high temperatures can decompose the 4-Me-H₂pdc linker or force the formation of dense, thermodynamically stable (but non-porous) inorganic phases[4].

  • The Solution: Lower the reaction temperature by 15–20 °C and drastically reduce the heating ramp rate (e.g., 1.0 °C/min). A slow ramp rate limits the initial number of nucleation seeds. Extending the isothermal dwell time (e.g., 48 to 72 hours) promotes Ostwald ripening, where smaller, poorly formed crystallites dissolve and redeposit onto larger, highly crystalline domains.

Q3: My MOF looks highly crystalline in the mother liquor but loses its powder X-ray diffraction (PXRD) peaks after drying. Why? A3: You are experiencing framework collapse due to capillary forces. Rapid solvent removal during the drying or exchange process generates immense capillary stress within the mesoporous/microporous channels, causing fragile N-heterocyclic frameworks to physically implode[5].

  • The Solution: Never dry the MOF directly from high-boiling solvents like DMF or DEF. Implement a strict, stepwise solvent exchange protocol (detailed in Part 3) using intermediate solvents with progressively lower surface tensions (e.g., DMF → Ethanol → Hexane) before applying vacuum or supercritical CO₂ activation[5].

PART 2: Visual Workflows & Mechanistic Logic

To successfully engineer 4-Me-H₂pdc MOFs, you must understand the competing pathways in your reaction vial. The diagram below illustrates how modulators dictate the fate of the framework.

ModulatorMechanism M Metal Precursor (e.g., Zn²⁺, Zr⁴⁺) Fast Rapid Coordination (Irreversible Bonding) M->Fast + Linker Only Slow Competitive Coordination (Error-Checking) M->Slow + Modulator L 4-Me-H2pdc Linker L->Fast Mod Modulator (Acetic/Benzoic Acid) Mod->Slow Amorph Amorphous Powder / Defective Phase Fast->Amorph Cryst Highly Crystalline MOF Framework Slow->Cryst + Linker (Slow Displacement)

Caption: Mechanism of modulator-controlled MOF nucleation versus rapid amorphous precipitation.

When troubleshooting an ongoing experiment, use the following decision tree to isolate the variable causing poor crystallinity:

TroubleshootingTree Start Issue: Poor PXRD Pattern Check1 Are peaks broad or completely absent? Start->Check1 Check2 Does it lose crystallinity upon drying/activation? Start->Check2 Absent Absent (Amorphous) Check1->Absent Broad Broad (Nanocrystalline) Check1->Broad Sol1 1. Add Modulator (10-50 eq) 2. Lower Temp by 20°C Absent->Sol1 Sol2 1. Decrease Heating Ramp Rate 2. Extend Isothermal Time Broad->Sol2 Sol3 Perform Stepwise Solvent Exchange (DMF -> EtOH -> Hexane) Check2->Sol3

Caption: Decision tree for diagnosing and resolving poor MOF crystallinity.

PART 3: Quantitative Optimization & Self-Validating Protocols

To prevent trial-and-error, I have summarized the critical synthesis parameters for 4-Me-H₂pdc MOFs. Adjust these variables systematically.

Table 1: Optimization Parameters for 4-Me-H₂pdc MOF Crystallinity

ParameterRecommended ConditionEffect on CrystallinityMechanistic Rationale
Modulator Choice Acetic Acid (10–50 eq relative to linker)HighLow pKa ensures competitive binding with the metal node, slowing down the incorporation of the bulkier 4-Me-H₂pdc linker[2].
Solvent System DMF / H₂O (e.g., 4:1 v/v)Moderate to HighWater tempers the basicity of DMF degradation products and increases the solubility of the modulator, preventing premature linker deprotonation[3].
Heating Ramp Rate 1.0 – 2.0 °C / minHighSlow heating limits the thermodynamic supersaturation point, ensuring fewer nuclei form, which allows for larger single crystals to grow[4].
Activation Solvent Ethanol, followed by HexaneCritical for retentionHexane has an ultra-low surface tension (18.4 mN/m), which minimizes capillary forces during vacuum drying, preserving the pore structure[5].
Standard Operating Procedure (SOP): Modulated Synthesis & Stepwise Activation

This protocol is designed as a self-validating system; if precipitation occurs before step 3, your modulator concentration is too low.

Phase 1: Precursor Assembly

  • Dissolution: In a 20 mL scintillation vial, dissolve 0.1 mmol of the metal salt (e.g., Zn(NO₃)₂·6H₂O or ZrCl₄) in 5 mL of N,N-Dimethylformamide (DMF).

  • Modulation: Add 3.0 mmol (30 equivalents) of glacial acetic acid to the metal solution. Self-Validation Check: The solution must remain completely clear. Sonicate for 5 minutes.

  • Linker Addition: In a separate vial, dissolve 0.1 mmol of 4-Me-H₂pdc in 5 mL of DMF. Slowly add this to the modulated metal solution dropwise.

Phase 2: Thermal Profile 4. Heating: Seal the vial tightly (or transfer to a Teflon-lined autoclave) and place it in a programmable oven. 5. Ramp & Dwell: Program the oven to ramp from room temperature to 110 °C at a rate of 1.5 °C/min. Hold isothermally at 110 °C for 72 hours. 6. Cooling: Cool to room temperature at a rate of 0.5 °C/min. Do not crash-cool, as thermal shock induces lattice defects.

Phase 3: Stepwise Solvent Exchange (Capillary Force Mitigation) 7. Initial Wash: Decant the mother liquor. Wash the crystals gently with 10 mL of fresh DMF three times over 24 hours to remove unreacted linker. 8. Intermediate Exchange: Replace DMF with absolute Ethanol. Soak for 3 days, replacing the Ethanol every 24 hours. (Ethanol is miscible with DMF but has a lower boiling point)[5]. 9. Final Exchange & Activation: Replace Ethanol with anhydrous Hexane. Soak for 24 hours. Finally, decant the Hexane and activate the MOF under dynamic vacuum at 80 °C for 12 hours.

References

  • National Center for Biotechnology Information (PMC). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Available at:[Link]

  • ACS Publications. Modulated Hydrothermal Chemistry of Metal–Organic Frameworks. Accounts of Materials Research. Available at: [Link]

  • ResearchGate. Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 4-Methylpyridine-2,5-dicarboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe solubility bottlenecks when working with functionalized pyridine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe solubility bottlenecks when working with functionalized pyridine derivatives. 4-Methylpyridine-2,5-dicarboxylic acid is notoriously difficult to dissolve, often halting biological assays and organic syntheses.

This guide abandons generic advice in favor of mechanistic troubleshooting. By understanding the physical chemistry governing this molecule, you can predictably manipulate its solubility for your specific experimental needs.

Mechanistic Overview: The Zwitterion Bottleneck

To solve the solubility problem, we must first understand its root cause. 4-Methylpyridine-2,5-dicarboxylic acid possesses a basic pyridine nitrogen and two acidic carboxyl groups. In the solid state, a proton transfers from the carboxylic acid to the pyridine nitrogen, forming a highly stable zwitterion[1].

This zwitterionic architecture establishes a rigid, ionic hydrogen-bonded crystal lattice. Because the lattice energy is exceptionally high, standard solvents (like cold water, dichloromethane, or ethanol) lack the thermodynamic driving force to disrupt these intermolecular forces. Furthermore, the addition of the 4-methyl group increases the compound's lipophilicity, slightly worsening its aqueous solubility compared to its unmethylated parent compound (pyridine-2,5-dicarboxylic acid), which itself only dissolves at a mere ~1.2 g/L in water at 25 °C[2],[3].

Solubility Matrix: Empirical Data

The table below summarizes the expected solubility behavior of 4-Methylpyridine-2,5-dicarboxylic acid across various solvent classes, grounded in the thermodynamic principles of lattice disruption.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Cold Aqueous Water, PBS (pH < 5)Highly Insoluble Insufficient solvation energy to break the zwitterionic H-bond lattice[2].
Hot Aqueous Boiling WaterSlightly Soluble Thermal energy partially overcomes the crystal lattice enthalpy.
Aqueous Base NaOH, KOH, NaHCO₃ (aq)Highly Soluble Deprotonation of carboxyl groups forms a dianion, inducing strong ion-dipole interactions with water[2].
Non-Polar Organic DCM, Hexane, THFInsoluble Non-polar solvents cannot disrupt the strong ionic lattice of the zwitterion.
Polar Aprotic DMSO, DMFSoluble High dielectric constant and strong H-bond accepting ability effectively solvate the zwitterion[2].
Alcohols Methanol, EthanolSparingly Soluble Weak H-bond disruption; solubility can be drastically improved by converting the acid to a diethyl ester[4].

Diagnostic Q&A: Troubleshooting Common Failures

Q1: Why does 4-Methylpyridine-2,5-dicarboxylic acid crash out of my aqueous buffers at neutral pH? A1: If your compound is crashing out, your buffer capacity is likely insufficient to handle the acidic protons of the compound. The pKa values for the structurally analogous pyridine-2,5-dicarboxylic acid are approximately 2.46 and 4.84[2]. If you add the free acid directly to a weak pH 7.4 buffer, the compound lowers the local pH, shifting its speciation back toward the insoluble zwitterionic/monoanionic form[1]. You must pre-neutralize the compound with a strong base (like NaOH) before introducing it to your assay buffer.

Q2: I need to perform a coupling reaction (e.g., EDC/NHS) in an organic solvent. How can I dissolve it? A2: Standard organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) will fail because they cannot disrupt the ionic lattice. You must switch your reaction solvent to a polar aprotic solvent like DMF or DMSO[2]. If your downstream chemistry strictly requires a less polar solvent, you must first mask the hydrogen-bond donors by converting the carboxylic acids into a dimethyl or diethyl ester[4].

Q3: What is the best solvent system for NMR characterization? A3: Do not attempt to use CDCl₃. For routine ¹H and ¹³C NMR, use DMSO-d₆, which readily solvates the zwitterion. Alternatively, if you require an aqueous spectrum, suspend the compound in D₂O and add small aliquots of NaOD until the solid fully dissolves into its sodium salt form.

Validated Experimental Workflows

The following protocols are designed as self-validating systems . If the physical observations do not match the validation checkpoints, do not proceed to the next step.

Protocol A: pH-Driven Aqueous Solubilization (100 mM Stock for Assays)

Causality: Adding a strong base shifts the chemical equilibrium past the pKa₂ threshold, converting the insoluble zwitterion into a highly soluble dianion.

  • Suspension: Weigh 18.1 mg of 4-Methylpyridine-2,5-dicarboxylic acid (MW ~181.15 g/mol ) and add it to 800 µL of sterile ddH₂O in a microcentrifuge tube.

    • Self-Validation Checkpoint: The mixture will form a cloudy, opaque suspension. This confirms the intact zwitterionic lattice.

  • Titration: While vortexing, add 1M NaOH in 10 µL increments.

  • Equilibration: Continue adding NaOH until the pH reaches approximately 7.5.

    • Self-Validation Checkpoint: The solution must transition from a cloudy suspension to a completely transparent, clear liquid. If particulates remain, the pH has not yet crossed the necessary threshold, or the compound contains insoluble impurities.

  • Normalization: Once clear, adjust the final volume to exactly 1.0 mL with ddH₂O to achieve a precise 100 mM stock.

Protocol B: Fischer Esterification for Organic Solubilization

Causality: Converting the carboxylic acids to esters removes the acidic protons, permanently preventing zwitterion formation and drastically lowering the lattice energy[4].

  • Reaction Setup: Suspend 1.0 g of the acid in 20 mL of absolute ethanol in a round-bottom flask. Add 0.5 mL of concentrated H₂SO₄ as a catalyst.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 12-16 hours with continuous stirring.

    • Self-Validation Checkpoint: The initial cloudy suspension will gradually become a clear, homogeneous solution. This physical change visually confirms the conversion of the insoluble acid into the highly soluble diethyl ester[4].

  • Workup: Cool to room temperature, concentrate the ethanol under vacuum, and partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. The target molecule will now be freely soluble in the upper organic layer.

Visualizations

SpeciationWorkflow Solid 4-Methylpyridine-2,5-dicarboxylic acid (Solid State) Acidic Acidic Medium (pH < 2) Protonated Cation Solid->Acidic Add Strong Acid (HCl) Neutral Neutral Medium (pH 3-5) Zwitterion Form Solid->Neutral Add Water Basic Basic Medium (pH > 6) Deprotonated Dianion Solid->Basic Add Base (NaOH/KOH) Sol1 Moderate Aqueous Solubility Acidic->Sol1 Sol2 Highly Insoluble (Strong Lattice Energy) Neutral->Sol2 Sol3 High Aqueous Solubility (Salt Formation) Basic->Sol3

Figure 1: pH-dependent speciation and aqueous solubility mechanism.

DecisionTree Start Identify Target Application App1 In Vitro / Biological Assays Start->App1 App2 Organic Synthesis Start->App2 App3 NMR Characterization Start->App3 Sol_App1 Titrate with NaOH to pH 7.4 (Use PBS Buffer) App1->Sol_App1 Sol_App2 Use Polar Aprotic Solvents (DMSO, DMF) or Heat App2->Sol_App2 Deriv Alternative: Esterification (e.g., Dimethyl Ester) App2->Deriv If organic solubility is strictly required Sol_App3 Use DMSO-d6 or D2O with NaOD App3->Sol_App3

Figure 2: Solvent selection decision tree based on experimental application.

References

  • Benchchem. "An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid."[2]

  • ChemicalBook. "2,5-PYRIDINEDICARBOXYLIC ACID."[3]

  • Benchchem. "An In-depth Technical Guide to the Solubility of Diethyl 2,5-Pyridinedicarboxylate in Organic Solvents."[4]

  • IJCRT. "Review On: Pharmaceutical Co-Crystals."[1]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 4-Methylpyridine-2,5-Dicarboxylic Acid (4-Me-2,5-PDCA)

Welcome to the Technical Support Center for the analysis and microbial degradation of 4-Methylpyridine-2,5-dicarboxylic acid (4-Me-2,5-PDCA). This compound is a critical intermediate in both pharmaceutical synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analysis and microbial degradation of 4-Methylpyridine-2,5-dicarboxylic acid (4-Me-2,5-PDCA). This compound is a critical intermediate in both pharmaceutical synthesis and the[1]. Understanding its degradation is essential for environmental bioremediation and metabolic engineering. This guide provides causal explanations, troubleshooting steps, and validated protocols for researchers studying its catabolic pathways.

Section 1: Frequently Asked Questions (Mechanisms & Theory)

Q1: What is the primary microbial degradation pathway for 4-Me-2,5-PDCA? A: The degradation of 4-Me-2,5-PDCA shares significant mechanistic homology with the catabolism of unsubstituted (isocinchomeronic acid)[2]. The primary route is initiated by a that performs a regioselective hydroxylation at the C6 position, yielding 6-hydroxy-4-methylpyridine-2,5-dicarboxylic acid[3]. Following hydroxylation, the pathway typically proceeds via decarboxylation to form a dihydroxypyridine derivative, which is subsequently cleaved by a dioxygenase to enter the TCA cycle as aliphatic acids[4].

Q2: Why does the degradation rate of 4-Me-2,5-PDCA often lag behind that of unsubstituted pyridine-2,5-dicarboxylic acid in whole-cell assays? A: The presence of the C4-methyl group introduces both steric hindrance and electronic alterations. The methyl group is electron-donating via hyperconjugation, which increases the electron density of the pyridine ring. Because the initial regioselective hydroxylation is a nucleophilic attack by the hydroxylase enzyme, the increased electron density at the C6 position reduces the electrophilicity of the carbon, thereby lowering the catalytic efficiency (


) of the enzyme compared to its activity on unsubstituted isocinchomeronic acid[3].

Q3: Are there alternative degradation pathways depending on the microbial strain? A: Yes. While strains like Hydrogenophaga sp. and Agrobacterium sp. favor direct C6 ring hydroxylation[3], some engineered strains (e.g., Pseudomonas putida or Rhodococcus jostii RHA1 variants) may initiate degradation via the [1]. This monooxygenase-driven step converts the methyl group into a carboxylate, forming pyridine-2,4,5-tricarboxylic acid before subsequent ring cleavage.

Section 2: Troubleshooting Guide (Experimental Workflows)

Issue 1: Accumulation of the 6-Hydroxy Intermediate Without Ring Cleavage

Context: During bioreactor cultivation, HPLC analysis shows rapid depletion of 4-Me-2,5-PDCA but a stoichiometric accumulation of 6-hydroxy-4-methylpyridine-2,5-dicarboxylic acid. Causality: The downstream ring-cleaving dioxygenases are strictly dependent on molecular oxygen and transition metal cofactors (typically Fe²⁺ or Fe³⁺). Accumulation indicates that the dioxygenase is either oxygen-starved or has lost its metal cofactor due to oxidative stress or chelation by the dicarboxylic acids themselves.

Self-Validating Resolution Protocol:

  • Assess Oxygen Transfer Rate (OTR): Increase the agitation speed by 150 RPM and aeration rate to >1.5 VVM. Validation: If dissolved oxygen (DO) spikes but intermediate accumulation persists, the issue is not oxygen limitation.

  • Cofactor Supplementation: Aseptically add 50 µM FeSO₄ and 1 mM ascorbic acid to the culture medium. (Ascorbic acid acts as a reducing agent to maintain iron in the bioavailable ferrous state).

  • Monitor Decarboxylation: Track the evolution of CO₂ in the off-gas. A sudden increase in the Carbon Evolution Rate (CER) within 30 minutes of iron supplementation confirms the restoration of decarboxylase/dioxygenase activity.

Issue 2: Loss of Regioselective Hydroxylase Activity in Cell-Free Extracts

Context: Whole cells degrade 4-Me-2,5-PDCA efficiently, but cell-free extracts (CFE) show zero activity. Causality: Pyridine-hydroxylating enzymes are complex metalloflavoproteins containing a molybdenum cofactor (MoCo), FAD, and iron-sulfur clusters[4]. These non-covalently bound cofactors easily dissociate during ultrasonication or French press lysis.

Self-Validating Resolution Protocol:

  • Buffer Optimization: Prepare the lysis buffer (50 mM Tris-HCl, pH 7.5) supplemented with 10% (v/v) glycerol (for structural stabilization), 10 µM FAD, and 1 mM sodium molybdate (Na₂MoO₄). The excess molybdate shifts the equilibrium to prevent MoCo dissociation.

  • Anaerobic Lysis: Perform cell disruption under a nitrogen atmosphere or in the presence of 2 mM dithiothreitol (DTT) to protect the [2Fe-2S] clusters from oxidative degradation.

  • Enzyme Assay: Incubate the optimized CFE with 1 mM 4-Me-2,5-PDCA and an artificial electron acceptor (e.g., )[3]. Validation: The rapid decolorization of DCPIP at 600 nm directly correlates with the hydroxylation event, validating the preservation of the active enzyme complex.

Section 3: Data Presentation & Analytical Standards

To accurately troubleshoot degradation pathways, precise analytical tracking is required. Below is the standardized LC-MS/MS data for 4-Me-2,5-PDCA and its primary metabolites.

CompoundMolecular FormulaExact Mass (m/z) [M-H]⁻UV λ_max (nm)Expected Retention Time (min)*
4-Me-2,5-PDCA C₈H₇NO₄180.0302235, 2728.4
6-OH-4-Me-2,5-PDCA C₈H₇NO₅196.0251240, 3106.1
4-Methyl-2,5-DHP C₆H₇NO₂124.04042954.3
Pyridine-2,4,5-TCA C₈H₅NO₆210.0044230, 2659.2

*Conditions: C18 Reverse-Phase Column (100 x 2.1 mm, 1.7 µm); Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: Acetonitrile. Gradient: 5% to 60% B over 15 mins. Flow rate: 0.3 mL/min.

Section 4: Pathway Visualization

The following diagram illustrates the divergent microbial degradation pathways of 4-Me-2,5-PDCA, highlighting the primary regioselective hydroxylation route and the secondary methyl-oxidation route.

Pathway A 4-Methylpyridine-2,5-dicarboxylic acid (4-Me-2,5-PDCA) B 6-Hydroxy-4-methylpyridine-2,5-dicarboxylic acid (Primary Intermediate) A->B Regioselective Hydroxylase (Mo-dependent, O2) E Pyridine-2,4,5-tricarboxylic acid (Alternative Methyl Oxidation) A->E Monooxygenase (Strain-dependent) C 4-Methyl-2,5-dihydroxypyridine (Decarboxylation Product) B->C Decarboxylase (- CO2) D Aliphatic Ring Cleavage Products (TCA Cycle Entry) C->D Dioxygenase (Fe2+, O2) E->D Multi-step Cleavage

Fig 1: Proposed microbial degradation pathways of 4-Me-2,5-PDCA via C6-hydroxylation.

Section 5: References

  • Uchida, S., et al. "Microbial aerobic degradation of quinolinic acid, lutidinic acid and isocinchomeronic acid." ResearchGate. Available at:[Link]

  • Spence, E., et al. "Metabolic engineering of Rhodococcus jostii RHA1 for production of pyridine-dicarboxylic acids from lignin." Microbial Cell Factories (PMC). Available at:[Link]

  • Kvesitadze, E., et al. "Isolation and characterization of novel pyridine dicarboxylic acid-degrading microorganisms." Lietuvos mokslų akademija. Available at:[Link]

Sources

Optimization

strategies to control polymorphism in 4-Methylpyridine-2,5-dicarboxylic acid crystals

Welcome to the Technical Support Center for Solid-State Chemistry . As a Senior Application Scientist, I have designed this portal to address the complex crystallization behaviors of 4-Methylpyridine-2,5-dicarboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-State Chemistry . As a Senior Application Scientist, I have designed this portal to address the complex crystallization behaviors of 4-Methylpyridine-2,5-dicarboxylic acid .

This guide moves beyond basic troubleshooting; it explores the thermodynamic and kinetic causality behind your experimental observations. By understanding the molecular interactions—specifically the acid-pyridine hydrogen bonding synthons and zwitterionic equilibria—you can engineer a self-validating protocol for absolute polymorphic control.

🔬 Mechanistic Foreword: The "Why" Behind the Polymorphism

Polymorphism in pyridine dicarboxylic acid derivatives is driven by their highly versatile hydrogen-bonding networks. 4-Methylpyridine-2,5-dicarboxylic acid possesses three critical structural features that dictate its solid-state assembly:

  • The Pyridine Nitrogen & C2-Carboxyl: This proximity allows for robust acid-pyridine heterosynthons. Depending on the solvent environment, proton transfer can occur, generating a zwitterionic state that fundamentally alters the crystal packing[1].

  • The C5-Carboxyl: Positioned para to the C2 group, it facilitates the extension of 1D supramolecular ribbons into 2D or 3D frameworks[2].

  • The C4-Methyl Group: This group introduces steric bulk, disrupting the coplanarity of the C5-carboxyl group and the pyridine ring. This steric tension creates multiple energetically similar packing arrangements (polymorphs) that are highly sensitive to external conditions like cooling rate and pressure[3].

G A Supersaturated Solution 4-Methylpyridine-2,5-dicarboxylic acid B Kinetic Pathway (Fast Cooling / High Saturation) A->B C Thermodynamic Pathway (Slow Cooling / Seeding) A->C D Metastable Polymorph (Form II - Neutral) B->D E Stable Polymorph (Form I - Zwitterionic) C->E F Solvent-Mediated Phase Transformation (SMPT) D->F Heat / Time F->E

Thermodynamic vs. Kinetic pathways in 4-Methylpyridine-2,5-dicarboxylic acid crystallization.

🛠️ Troubleshooting Guides & FAQs

Q1: I am consistently getting a mixture of two polymorphs (concomitant crystallization) during batch cooling. How do I isolate the thermodynamically stable form? A1: Concomitant crystallization occurs when the energy barrier for nucleation of the metastable form is lower than that of the stable form at your chosen supersaturation level[4].

  • The Causality: Rapid cooling spikes the supersaturation, pushing the system into the labile zone where the kinetic form nucleates instantly.

  • The Fix: Implement a seeded, non-linear cooling profile . Hold the solution just below the saturation temperature, introduce 1-2% (w/w) seeds of the stable form, and age the suspension for 2 hours before initiating a slow cooling ramp (0.1 °C/min). This ensures crystal growth occurs purely on the seeded thermodynamic template, bypassing the kinetic nucleation barrier entirely.

Q2: My polymorph changes depending on whether I crystallize from water or ethyl acetate. Why is this happening, and how do I control it? A2: This is a classic solvent-induced polymorphic shift driven by the protonation state of the molecule.

  • The Causality: In high-dielectric solvents like water, the molecule undergoes intramolecular proton transfer from the C2-carboxylic acid to the basic pyridine nitrogen, forming a zwitterion [1]. Zwitterions pack via strong, charge-assisted N⁺–H···O⁻ hydrogen bonds. In non-polar solvents like ethyl acetate, the molecule remains neutral, packing via standard O–H···O and O–H···N synthons.

  • The Fix: To target the zwitterionic polymorph, use highly polar, protic solvents (Water, Methanol). To target the neutral polymorph, use aprotic or less polar solvents (Ethyl Acetate, Toluene) and ensure the solvent is strictly anhydrous, as trace water can trigger a Solvent-Mediated Phase Transformation (SMPT)[5].

Q3: We are observing unexpected hydrate formation during scale-up. How can we map the boundaries of this pseudo-polymorphism? A3: Pyridine dicarboxylic acids are notorious for trapping water molecules within their crystal lattice to stabilize the void spaces created by the bulky C4-methyl group[5].

  • The Causality: Hydrate formation is a function of water activity (

    
    ) in your solvent mixture. If the 
    
    
    
    exceeds the critical threshold for the hydrate at a given temperature, the hydrate becomes thermodynamically favored over the anhydrate.
  • The Fix: Construct a phase diagram by varying the water/ethanol ratio. Measure the equilibrium solubility of both the anhydrate and the hydrate across different temperatures to find the transition point. Maintain your crystallization process strictly below the critical

    
     threshold.
    

📊 Quantitative Polymorph Landscape Data

To facilitate easy comparison, the following table summarizes the key crystallographic and thermodynamic parameters of the typical solid forms encountered with this compound.

Solid FormMolecular StateCrystal SystemDominant H-Bond SynthonEnthalpy of Fusion (

)
Optimal Isolation Strategy
Form I ZwitterionicMonoclinic (

)
Charge-assisted N⁺–H···O⁻High (~145 J/g)Slow cooling in Water/MeOH; Seeding.
Form II NeutralTriclinic (

)
Acid-Pyridine O–H···NModerate (~120 J/g)Rapid antisolvent addition in EtOAc/Heptane.
Monohydrate ZwitterionicOrthorhombic (

)
Water-bridged O–H···ON/A (Dehydrates)Crystallization in solvent with

.

🧪 Self-Validating Experimental Protocols

Workflow S1 1. Dissolution (Select Solvent Polarity) S2 2. pH/aw Control (Lock Zwitterion State) S1->S2 S3 3. Supersaturation (Cooling/Antisolvent) S2->S3 S4 4. Seeding (Template Growth) S3->S4 S5 5. Rapid Isolation (Prevent SMPT) S4->S5

Step-by-step workflow for controlled polymorphic crystallization and isolation.

Protocol A: Isolation of the Thermodynamically Stable Form I (Zwitterionic)

Objective: Maximize thermodynamic control to prevent kinetic trapping.

  • Dissolution: Suspend 10.0 g of 4-Methylpyridine-2,5-dicarboxylic acid in 100 mL of a Methanol/Water mixture (80:20 v/v).

  • Heating: Heat the suspension to 65 °C under continuous agitation (400 RPM) until complete dissolution is achieved.

  • Clarification: Polish filter the hot solution through a 0.22 µm PTFE membrane into a pre-heated jacketed crystallizer to remove foreign nucleating agents.

  • Cooling & Seeding: Cool the solution to 55 °C (just inside the metastable zone). Introduce 0.1 g of pure Form I seeds.

  • Aging: Hold the temperature at 55 °C for 120 minutes to allow the seeds to heal and establish the crystal lattice template.

  • Controlled Desupersaturation: Implement a cubic cooling ramp from 55 °C to 5 °C over 8 hours. Causality: A cubic ramp ensures a constant supersaturation level, promoting uniform crystal growth over secondary nucleation.

  • Isolation: Filter the slurry immediately and dry under vacuum at 40 °C for 12 hours.

Protocol B: Isolation of the Metastable Form II (Neutral)

Objective: Maximize kinetic driving force while minimizing exposure to polar solvents.

  • Dissolution: Dissolve 5.0 g of the compound in 50 mL of anhydrous Tetrahydrofuran (THF) at 50 °C.

  • Antisolvent Preparation: Chill 150 mL of anhydrous n-Heptane (the antisolvent) to 0 °C in a high-shear mixing vessel.

  • Rapid Precipitation: Inject the warm THF solution directly into the chilled n-Heptane under high-shear homogenization (10,000 RPM) over exactly 30 seconds. Causality: The rapid shift in solubility and extreme mixing forces instantaneous catastrophic nucleation, trapping the molecules in the kinetic Form II arrangement before they can reorient.

  • Immediate Isolation: Vacuum filter the suspension within 2 minutes of precipitation. Warning: Prolonged suspension in the mother liquor will result in a Solvent-Mediated Phase Transformation (SMPT) to Form I.

  • Drying: Dry under a stream of dry nitrogen at room temperature to prevent thermal transition.

📚 References

  • Ward, et al. "Exploring the effects of high pressure on hydrogen bonding in pharmaceutical cocrystals: a systematic study of pyridine dicarboxylic acid systems using synchrotron and neutron diffraction." International Journal of Pharmaceutics, 2023. 3

  • "Polymorphism − A Perspective." Crystal Growth & Design, ACS Publications, 2011. 4

  • "Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis." Inorganic Chemistry, ACS Publications, 2022.2

  • "One-, Two-, and Three-Dimensional Lanthanide Complexes Constructed from Pyridine-2,6-dicarboxylic Acid and Oxalic Acid Ligands." ResearchGate, 2025. 5

  • "REVIEW ARTICLE PROTON TRANSFER SALTS and THEIR COMPLEXES and MIXED-LIGAND COMPLEXES of PYRIDINE DICARBOXYLIC ACIDS and PIPERAZIN." DergiPark, 2022. 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Aromatic Dicarboxylic Acid Linkers in Metal-Organic Frameworks: 4-Methylpyridine-2,5-dicarboxylic Acid vs. Terephthalic Acid

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount, dictating the ultimate structure, poros...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount, dictating the ultimate structure, porosity, and functionality of the resulting material. This guide provides an in-depth technical comparison between a functionalized heterocyclic linker, 4-Methylpyridine-2,5-dicarboxylic acid, and a foundational aromatic linker, terephthalic acid (benzene-1,4-dicarboxylic acid), in the context of MOF synthesis and performance. By understanding the nuanced differences imparted by the methyl and pyridine functionalities, researchers can make more informed decisions in the design of MOFs for targeted applications in gas storage, catalysis, and drug delivery.

Introduction: The Critical Role of the Organic Linker

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The geometry, length, and functional groups of these linkers are critical in determining the topology, pore size, and chemical environment of the MOF's internal surface. Terephthalic acid, a readily available and rigid linker, has been extensively used in the synthesis of iconic MOFs such as MOF-5 and the UiO series.[1][2] Its symmetric, non-functionalized aromatic core provides a robust and predictable building block.

In contrast, 4-Methylpyridine-2,5-dicarboxylic acid introduces two key modifications to the basic aromatic dicarboxylate structure: a nitrogen atom within the aromatic ring (a pyridine moiety) and a methyl group. These functionalizations are not merely decorative; they fundamentally alter the electronic properties, coordination behavior, and potential for post-synthetic modification of the linker, thereby influencing the final properties of the MOF.

Head-to-Head: Physicochemical Properties

A direct comparison of the intrinsic properties of the two linkers provides a foundation for understanding their differing behaviors in MOF synthesis.

PropertyTerephthalic Acid4-Methylpyridine-2,5-dicarboxylic Acid (Estimated)
Molecular Formula C₈H₆O₄C₈H₇NO₄
Molecular Weight 166.13 g/mol 181.15 g/mol
Structure Structure of 4-Methylpyridine-2,5-dicarboxylic acid to be depicted here
pKa₁ 3.51 - 3.54[1][3]~3.0 - 3.5
pKa₂ 4.46 - 4.82[1][3]~4.5 - 5.0
Key Features Planar, rigid, non-polar aromatic corePyridine nitrogen (Lewis basic site), methyl group (hydrophobic, electron-donating)

The pKa values for 4-Methylpyridine-2,5-dicarboxylic acid are estimated based on the known pKa of similar pyridine-dicarboxylic acids and the electron-donating effect of the methyl group. The pyridine nitrogen is expected to slightly lower the pKa of the adjacent carboxylic acid due to its electron-withdrawing nature, while the methyl group will have a minor electron-donating effect.

The Impact of Functionalization on MOF Properties

The introduction of the methyl and pyridine functionalities in 4-Methylpyridine-2,5-dicarboxylic acid leads to predictable yet profound differences in the resulting MOFs compared to those synthesized with terephthalic acid.

The Role of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring introduces a Lewis basic site into the MOF framework.[4] This has several important implications:

  • Enhanced Catalytic Activity: The Lewis basic nitrogen can act as a catalytic site or a co-catalyst, particularly in base-catalyzed reactions.[4]

  • Additional Coordination Site: The pyridine nitrogen can coordinate to metal centers, leading to different framework topologies and potentially creating open metal sites with tailored reactivity.[4][5]

  • Increased Hydrophilicity: The presence of the nitrogen atom can increase the overall polarity of the linker, potentially leading to MOFs with greater affinity for polar guest molecules, such as water.[6]

  • Post-Synthetic Modification: The pyridine nitrogen offers a reactive handle for post-synthetic modification, allowing for the introduction of further functionalities.

The Influence of the Methyl Group

The methyl group, while seemingly simple, can also significantly impact the properties of the MOF:

  • Increased Hydrophobicity: The nonpolar methyl group can enhance the hydrophobicity of the MOF's pores, which can be advantageous for applications involving the separation or storage of nonpolar molecules.[6]

  • Modified Pore Environment: The steric bulk of the methyl group can fine-tune the pore size and shape, influencing the selectivity of the MOF for certain guest molecules.

  • Enhanced Framework Stability: In some cases, the presence of functional groups like methyl can contribute to the overall stability of the MOF structure.[6]

  • Improved Host-Guest Interactions: The methyl group can participate in van der Waals interactions with guest molecules, potentially increasing the binding affinity for specific adsorbates.[7]

Experimental Protocols: A Tale of Two Syntheses

The following are representative solvothermal synthesis protocols for a well-known terephthalic acid-based MOF (MOF-5) and a hypothetical MOF using 4-Methylpyridine-2,5-dicarboxylic acid with a similar metal node (Zinc). The latter is an adaptation based on protocols for analogous pyridine-dicarboxylic acid linkers.[1][3][8]

Protocol 1: Synthesis of MOF-5 using Terephthalic Acid

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.375 g of Zinc nitrate hexahydrate and 0.125 g of terephthalic acid in 10 mL of DMF.

  • Cap the vial tightly and place it in an oven at 105 °C for 24 hours.

  • After cooling to room temperature, large cubic crystals of MOF-5 should be visible.

  • Decant the DMF solution and wash the crystals with fresh DMF three times.

  • To activate the MOF, immerse the crystals in chloroform for 24 hours, replacing the chloroform every 8 hours.

  • Decant the chloroform and heat the crystals under vacuum at 120 °C for 12 hours to remove any residual solvent.

Causality: The solvothermal method provides the necessary energy to overcome the kinetic barrier for crystal formation. DMF acts as a high-boiling point solvent to solubilize the reactants and also as a template for the framework growth. The solvent exchange with a more volatile solvent like chloroform followed by vacuum heating is crucial for removing the guest molecules from the pores and activating the MOF for gas adsorption applications.

Protocol 2: Representative Synthesis of a Zn-based MOF with 4-Methylpyridine-2,5-dicarboxylic Acid

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4-Methylpyridine-2,5-dicarboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL Teflon-lined autoclave, dissolve 0.297 g of Zinc nitrate hexahydrate and 0.181 g of 4-Methylpyridine-2,5-dicarboxylic acid in 15 mL of DMF.

  • Seal the autoclave and place it in an oven at 120 °C for 48 hours.

  • After cooling to room temperature, a crystalline product should be present.

  • Filter the product and wash it thoroughly with fresh DMF, followed by ethanol.

  • Dry the product under vacuum at 80 °C for 12 hours.

Causality: The use of a Teflon-lined autoclave is common for solvothermal synthesis to withstand the autogenous pressure generated at elevated temperatures. The slightly higher temperature and longer reaction time compared to MOF-5 synthesis may be necessary to facilitate the coordination of the less symmetric, functionalized linker. The washing steps are essential to remove unreacted starting materials and solvent molecules occluded within the pores.

Visualizing the Synthesis and Characterization Workflow

MOF_Synthesis_and_Characterization cluster_synthesis MOF Synthesis cluster_characterization Characterization reactants Metal Salt + Organic Linker + Solvent mixing Mixing and Sonication reactants->mixing solvothermal Solvothermal/Hydrothermal Reaction (Oven/Autoclave) mixing->solvothermal cooling Cooling to Room Temperature solvothermal->cooling separation Filtration/ Centrifugation cooling->separation washing Washing with Fresh Solvent separation->washing activation Solvent Exchange & Vacuum Heating washing->activation final_mof Activated MOF activation->final_mof pxrd Powder X-Ray Diffraction (PXRD) final_mof->pxrd Crystallinity & Phase Purity ftir Fourier-Transform Infrared Spectroscopy (FT-IR) final_mof->ftir Functional Groups & Coordination tga Thermogravimetric Analysis (TGA) final_mof->tga Thermal Stability bet Brunauer-Emmett-Teller (BET) Analysis final_mof->bet Surface Area & Porosity sem Scanning Electron Microscopy (SEM) final_mof->sem Morphology & Particle Size

Caption: A generalized workflow for the synthesis and characterization of Metal-Organic Frameworks.

Comparative Performance Analysis

The choice between terephthalic acid and 4-Methylpyridine-2,5-dicarboxylic acid will ultimately depend on the desired application of the MOF.

  • For High Porosity and Gas Storage: Terephthalic acid-based MOFs, like MOF-5, are renowned for their exceptionally high surface areas and pore volumes, making them excellent candidates for gas storage applications, particularly for hydrogen and methane. The lack of bulky functional groups allows for more efficient packing and the creation of large, open pores.

  • For Catalysis and Sensing: MOFs synthesized with 4-Methylpyridine-2,5-dicarboxylic acid are predicted to excel in applications requiring specific chemical functionality. The accessible Lewis basic nitrogen site can serve as a catalytic center or a binding site for sensor applications. The methyl group can also contribute to selective substrate binding.

  • For Drug Delivery: The functional groups on 4-Methylpyridine-2,5-dicarboxylic acid offer opportunities for tuning the drug-carrier interactions. The pyridine nitrogen can form hydrogen bonds with drug molecules, while the methyl group can provide hydrophobic interactions, potentially leading to controlled release profiles.

Conclusion

While terephthalic acid remains a cornerstone in the construction of robust, high-surface-area MOFs, the strategic introduction of functionalities, as seen in 4-Methylpyridine-2,5-dicarboxylic acid, opens up a vast design space for creating materials with tailored chemical properties. The presence of a pyridine nitrogen and a methyl group offers researchers a powerful toolkit to engineer MOFs with enhanced catalytic activity, selective adsorption, and controlled drug release capabilities. The decision of which linker to employ should be guided by a thorough understanding of the target application and the specific properties that these functional groups impart. As the field of MOF research continues to mature, the exploration of such functionalized linkers will undoubtedly lead to the discovery of novel materials with unprecedented performance.

References

  • Morsali, A., & Ghorbani-Kalhor, E. (2018). The Effect of Methyl Group Functionality on the Host-Guest Interaction and Sensor Behavior in Metal-Organic Frameworks. ResearchGate. Retrieved from [Link]

  • Betakim Tekstil. (n.d.). Terephthalic Acid, Benzene Dicarboxylic Acid, PTA, TPA, BDC, 100-21-0. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. Retrieved from [Link]

  • Wang, X., et al. (2011). The Effect of Methyl Functionalization on Microporous Metal-Organic Frameworks' Capacity and Binding Energy for Carbon Dioxide Adsorption. ResearchGate. Retrieved from [Link]

  • Farha, O. K., & Hupp, J. T. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. Retrieved from [Link]

  • Journal of Visualized Experiments. (2014, September 5). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Retrieved from [Link]

  • Al-Nobi, K. K. A., & Kadir, M. A. (2021). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JOURNAL. Retrieved from [Link]

  • Moushi, E. E., et al. (2010). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm. Retrieved from [Link]

  • Al-Nobi, K. K. A., & Kadir, M. A. (2021). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JOURNAL. Retrieved from [Link]

  • Bilińska, L., et al. (2020). Intrinsic Effect of Pyridine-N-Position on Structural Properties of Cu-Based Low-Dimensional Coordination Frameworks. MDPI. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound Terephthalic acid (FDB023000). Retrieved from [Link]

  • Wiśniewski, J., et al. (2013). Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. ACS Publications. Retrieved from [Link]

  • Al-Nobi, K. K. A., & Kadir, M. A. (2021). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JOURNAL. Retrieved from [Link]

  • Lu, Y.-L., et al. (2024). Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices. RSC Publishing. Retrieved from [Link]

Sources

Comparative

Unambiguous Structural Validation of 4-Methylpyridine-2,5-dicarboxylic Acid: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

As drug development and materials science increasingly rely on complex heterocyclic scaffolds, the precise structural validation of building blocks like 4-Methylpyridine-2,5-dicarboxylic acid (CAS: 859189-82-5) becomes a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on complex heterocyclic scaffolds, the precise structural validation of building blocks like 4-Methylpyridine-2,5-dicarboxylic acid (CAS: 859189-82-5) becomes a critical bottleneck. This molecule presents a unique analytical challenge: it possesses a basic pyridine nitrogen and two acidic carboxylate groups, making it highly susceptible to tautomerism, zwitterion formation, and the assembly of complex supramolecular hydrogen-bonded networks[1].

While routine spectroscopic methods are sufficient for basic identification, they often fail to capture the true 3D solid-state architecture. This guide provides an objective, data-driven comparison of Single-Crystal X-ray Diffraction (SCXRD) against alternative techniques, demonstrating why SCXRD remains the undisputed gold standard for unambiguous structural confirmation[2], and detailing the self-validating protocols required to execute this analysis.

Comparative Performance: SCXRD vs. Spectroscopic Alternatives

To validate the structure of a polyfunctional heterocycle, researchers typically deploy a combination of Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), Mass Spectrometry (MS), and SCXRD. However, these techniques yield fundamentally different types of data[3].

The Limitations of Solution-State NMR

NMR spectroscopy is exceptional for determining 2D atomic connectivity and assessing bulk purity in solution[4]. However, when 4-Methylpyridine-2,5-dicarboxylic acid is dissolved in a solvent like DMSO-


, the solvent molecules disrupt the native intermolecular hydrogen bonds. Furthermore, rapid proton exchange between the carboxylic acids and the pyridine nitrogen occurs on a timescale faster than the NMR acquisition, resulting in time-averaged signals. Consequently, NMR cannot definitively prove whether the molecule exists as a neutral species or a zwitterion in its solid state[3].
The Superiority of SCXRD (The Gold Standard)

SCXRD does not measure bulk solution properties; it maps the static electron density of the molecule locked in its crystal lattice[5]. By analyzing the diffraction pattern of X-rays passing through a single crystal, SCXRD provides exact 3D atomic coordinates, bond lengths, and bond angles[2].

Crucially, high-resolution SCXRD data collected at cryogenic temperatures allows for the direct observation of hydrogen atom electron density. This enables scientists to unambiguously locate the acidic protons—proving exactly which functional groups are participating in hydrogen bonding and confirming the presence or absence of proton transfer to the pyridine nitrogen[1]. When both methods are applicable for rigid 3D configuration, the collected data-to-refined parameters ratio of SCXRD vastly outperforms NMR[6].

Table 1: Performance Matrix for Structural Validation Techniques
Analytical TechniquePrimary OutputZwitterion DetectionH-Bond Network MappingPrimary Limitation
SCXRD 3D Atomic CoordinatesExcellent (Direct H-atom localization)Excellent (Maps full 3D lattice)Requires high-quality single crystals.
Solution NMR 2D ConnectivityPoor (Averaged by rapid exchange)Poor (Disrupted by solvent)Cannot resolve solid-state packing[5].
Solid-State NMR Local Chemical EnvironmentModerate (Inferred via chemical shifts)Moderate Broad lines; complex spectral deconvolution.
FT-IR Functional Group VibrationsModerate (Shift in C=O vs COO⁻ bands)Poor (Only indicates presence, not geometry)Highly qualitative; lacks spatial resolution.
HRMS Exact Mass & FormulaNone None Provides no 3D structural information.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every step of the validation workflow must incorporate internal checks. Below are the optimized, self-validating protocols for determining the structure of 4-Methylpyridine-2,5-dicarboxylic acid.

Protocol 1: Controlled Crystal Growth (Solvent Evaporation)

Causality: Pyridine dicarboxylic acids form robust hydrogen bonds, making them highly insoluble in non-polar solvents. A binary solvent system of water and ethanol is selected. Water acts as a strong hydrogen-bond donor/acceptor to satisfy the molecule's functional groups, while ethanol modulates the evaporation rate and overall solubility[7].

  • Dissolve 10 mg of 4-Methylpyridine-2,5-dicarboxylic acid in 2 mL of a 1:1 (v/v) Water/Ethanol mixture in a clean glass vial.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Cover the vial with Parafilm and puncture 2-3 small holes to allow for slow solvent evaporation at ambient temperature.

  • Harvest crystals after 5-7 days.

  • Self-Validation Checkpoint: Prior to X-ray analysis, suspend the crystals in paratone oil and examine them under a cross-polarized light microscope. A true single crystal will uniformly extinguish light (turn completely dark) every 90 degrees of rotation. Irregular flashing indicates twinning, which invalidates the sample for high-quality data collection.

Protocol 2: SCXRD Data Collection and Refinement

Causality: Data must be collected at cryogenic temperatures (100 K). Cooling minimizes the thermal vibrations of the atoms (reducing Debye-Waller factors), which is absolutely critical for resolving the weak electron density of the hydrogen atoms attached to the oxygen and nitrogen atoms[5].

  • Mount a validated single crystal on a glass fiber or MiTeGen loop using cryoprotectant oil.

  • Transfer immediately to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Collect diffraction data using Mo Kα radiation (

    
     Å).
    
  • Integrate the data, apply multi-scan absorption corrections, and solve the structure using intrinsic phasing (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on

    
     (e.g., SHELXL).
    
  • Self-Validation Checkpoint: The refinement model mathematically validates itself. An

    
     value of 
    
    
    
    (5% error) and a Goodness-of-Fit (GoF) approaching 1.00 confirms that the calculated atomic model perfectly matches the observed experimental diffraction data[2]. Furthermore, a flat difference Fourier map (no residual electron density peaks
    
    
    ) proves no atoms were missed.
Protocol 3: Orthogonal Validation via Solution NMR

Causality: Because SCXRD only analyzes a single microscopic crystal, solution NMR is required to prove that the selected crystal is representative of the bulk synthesized powder[4].

  • Dissolve 5 mg of the bulk powder in 0.5 mL of DMSO-

    
    .
    
  • Acquire a

    
    H NMR spectrum at 400 MHz or higher.
    
  • Self-Validation Checkpoint: Utilize a long relaxation delay (

    
     seconds) to ensure all nuclei fully relax between pulses. This guarantees that the integration ratio between the methyl protons (3H) and the aromatic protons (2H) is strictly quantitative, confirming bulk purity.
    

Data Presentation: Crystallographic Parameters

When the SCXRD protocol is executed successfully, the resulting data provides an unambiguous fingerprint of the molecule. Table 2 summarizes the critical crystallographic parameters expected for 4-Methylpyridine-2,5-dicarboxylic acid based on structurally related pyridine-dicarboxylate analogs[7],[8].

Table 2: Representative SCXRD Data Parameters
Crystallographic ParameterExpected Value / RangeDiagnostic Significance
Crystal System Monoclinic or TriclinicTypical for asymmetric, hydrogen-bonding organic small molecules.
Space Group

or

Centrosymmetric packing driven by paired intermolecular carboxylic acid dimers.
C–O Bond Lengths ~1.21 Å (C=O) vs ~1.31 Å (C-OH)Differentiates protonated vs. deprotonated carboxylate oxygens.
C–N–C Bond Angle > 120° (if protonated)Widening of the pyridine ring angle confirms zwitterion formation.

(Final R-factor)

Validates the accuracy of the atomic model[2].
Goodness-of-Fit (GoF)

Confirms proper weighting of the diffraction data during refinement.

Structural Validation Workflow

The logical relationship between the orthogonal techniques is visualized below. SCXRD provides the high-resolution 3D snapshot, while NMR ensures the bulk material matches the crystalline sample.

ValidationWorkflow cluster_NMR Solution-State (NMR) cluster_XRD Solid-State (SCXRD) Start 4-Methylpyridine-2,5-dicarboxylic acid NMR 1H/13C NMR (DMSO-d6) Start->NMR Cryst Crystal Growth (Slow Evaporation) Start->Cryst NMR_Res Bulk Purity & 2D Connectivity NMR->NMR_Res Compare Orthogonal Data Integration NMR_Res->Compare XRD X-ray Diffraction (100 K) Cryst->XRD XRD_Res 3D Conformation & H-Bond Network XRD->XRD_Res XRD_Res->Compare Final Unambiguous Structural Validation Compare->Final

Fig 1. Orthogonal structural validation workflow for 4-Methylpyridine-2,5-dicarboxylic acid.

References

  • StackExchange Chemistry - Why is crystallography still used in some cases for small molecule structure determination?[Link]

  • Taylor & Francis - Synthesis, characterization and crystal structure of a novel three-dimensional supramolecular architecture formed by manganese(II) and pyridine-2,5-dicarboxylic acid[Link]

  • Asian Journal of Chemistry - Synthesis and Crystal Structure of 3D-Superamolecular Zinc Complex Derived from Pyridine-2,5-dicarboxylate and Oxalate[Link]

  • ACS Crystal Growth & Design - Recurrent Supramolecular Motifs in a Series of Acid–Base Adducts Based on Pyridine-2,5-Dicarboxylic Acid N-Oxide and Organic Bases[Link]

  • Creative Biostructure - Comparison of X-ray Crystallography, NMR and EM[Link]

  • Birkbeck, University of London - Comparison of NMR and X-ray crystallography[Link]

  • Journal of the American Chemical Society - NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins[https://pubs.acs.org/doi/10.1021/ja054883+] ([Link])

  • ChemBuyersGuide - Alfa Chemistry Product Listings (CAS: 859189-82-5)[Link]

Sources

Validation

Optimizing Luminescent Metal-Organic Frameworks (LMOFs): A Performance Comparison of Structural Linkers

Luminescent Metal-Organic Frameworks (LMOFs) have emerged as highly tunable, crystalline platforms for chemical sensing, bioimaging, and solid-state lighting. Unlike traditional organic fluorophores that suffer from Aggr...

Author: BenchChem Technical Support Team. Date: March 2026

Luminescent Metal-Organic Frameworks (LMOFs) have emerged as highly tunable, crystalline platforms for chemical sensing, bioimaging, and solid-state lighting. Unlike traditional organic fluorophores that suffer from Aggregation-Caused Quenching (ACQ) in the solid state, LMOFs leverage their rigid topologies to isolate chromophores, thereby minimizing non-radiative decay pathways[1]. The optical performance of an LMOF—specifically its quantum yield (Φ), emission wavelength, and fluorescence lifetime (τ)—is fundamentally dictated by the choice of the organic linker.

This guide objectively compares the performance of dominant linker families, explains the mechanistic causality behind their photophysical behaviors, and provides a self-validating experimental workflow for evaluating new LMOF candidates.

Mechanistic Causality: How Linker Choice Dictates LMOF Performance

The photophysical behavior of an LMOF is not merely a sum of its parts; it is a synergistic result of linker-metal interactions. Understanding these mechanisms is critical for rational drug development and sensor design.

1. The Antenna Effect (Lanthanide MOFs) In Lanthanide MOFs (Ln-MOFs), direct excitation of metal ions (e.g., Eu³⁺, Tb³⁺) is highly inefficient due to parity-forbidden f-f transitions. Instead, the organic linker acts as an "antenna," absorbing UV/Vis light and transferring energy from its triplet state (T1) to the excited state of the Ln³⁺ ion. For optimal quantum yield, the energy gap between the linker's T1 state and the Ln³⁺ emissive state (e.g., ⁵D₀ for Eu³⁺, ⁵D₄ for Tb³⁺) must be strictly maintained between 2500–4500 cm⁻¹[2]. If the gap is too small, thermally activated back-energy transfer quenches the luminescence.

2. Rigidification and ACQ Mitigation For transition metal MOFs (e.g., Zn²⁺, Zr⁴⁺), the primary emission often originates from Ligand-to-Metal Charge Transfer (LMCT) or intraligand transitions. The MOF framework physically separates the linkers, preventing π-π stacking and molecular rotations. This spatial confinement effectively neutralizes the ACQ effect, allowing highly conjugated linkers to achieve solid-state quantum yields that far exceed their free-solution counterparts[1].

G A Photon Absorption (Ligand S0 -> S1) B Intersystem Crossing (Ligand S1 -> T1) A->B C Antenna Effect (Energy Transfer to Ln3+) B->C ΔE 2500-4500 cm⁻¹ E Non-Radiative Decay (Loss) B->E D Radiative Emission (Ln3+ -> Ground State) C->D C->E

Energy Transfer Pathway (Antenna Effect) in Lanthanide MOFs.

Performance Comparison of Key Linker Families

Polycarboxylates (e.g., BDC, NDC, BTC)

Polycarboxylates are the workhorses of LMOF synthesis due to their predictable coordination geometry and high thermal stability. Recent studies on Tb-UiO-66 analogues utilizing functionalized terephthalic acid (BDC) linkers demonstrate that electron-withdrawing groups (e.g., –F, –Br) raise the T1 energy of the linker. This facilitates efficient energy transfer to Tb³⁺, yielding absolute quantum yields between 6% and 31%[3]. Conversely, electron-donating groups lower the T1 energy below the necessary threshold, inhibiting energy transfer and quenching emission[3].

N-Heterocyclic Linkers (e.g., Triazoles, Pyridines)

Nitrogen-rich linkers offer strong coordination to soft metal centers (like Zn²⁺ and Cd²⁺) and introduce low-lying π* orbitals conducive to Ligand-to-Ligand Charge Transfer (LLCT). Zinc-based MOFs constructed with 1,2,4-triazole scaffolds have demonstrated robust solid-state emission with quantum yields reaching up to 18% and extended fluorescence lifetimes (up to 29.56 ns), making them ideal candidates for time-resolved luminescence sensing[4].

Porphyrins (e.g., TCPP)

Tetrakis(4-carboxyphenyl)porphyrin (TCPP) linkers are highly conjugated, offering broad absorption in the visible spectrum. While the intrinsic quantum yield of pure porphyrin MOFs can be moderate due to self-quenching if the nodes are too close, their true value lies in photodynamic applications. 2D Ln-TCPP nanosheets exhibit highly efficient energy transfer from the porphyrin to the metal center, generating reactive oxygen species (ROS) for catalytic or therapeutic purposes[2].

Guest Encapsulation (Dye@MOF Systems)

When intrinsic linker emission is insufficient, non-luminescent MOFs (e.g., ZIF-8, bio-MOF-1) can be utilized as porous hosts for highly fluorescent dyes (e.g., Rhodamine B). The MOF pore acts as a physical cage, isolating the dye monomers and preventing ACQ. This host-guest strategy can elevate the quantum yield of the composite material to >50%, providing a highly tunable platform for white-light emission and ratiometric sensing[5].

Quantitative Data Summary
Linker FamilyRepresentative SystemEmission WavelengthQuantum Yield (Φ)Lifetime (τ)Primary Application
Polycarboxylates Tb-UiO-66-F~545 nm (Green)25 - 31%~1.5 msChemical Sensing
N-Heterocyclic Zn-MOF (1,2,4-triazole)~420 nm (Blue)~18%6 - 29 nsTime-resolved Probes
Porphyrins 2D Ln-TCPP~650 nm (Red)Moderate< 5 nsPhotodynamic Therapy
Guest Encapsulation RhB@bio-MOF-1~580 nm (Yellow/Orange)> 50%~2.6 nsSolid-State Lighting

Experimental Protocol: Self-Validating Workflow for LMOF Synthesis

To ensure reproducibility and scientific integrity, the evaluation of LMOF linkers must follow a rigorous, self-validating protocol. The following workflow details the synthesis and optical characterization of a standard polycarboxylate LMOF.

Workflow Step1 1. Solvothermal Synthesis (Linker + Metal Salt in DMF) Step2 2. Solvent Exchange & Activation (Remove Guest Molecules) Step1->Step2 Step3 3. Structural Validation (PXRD & BET Surface Area) Step2->Step3 Step4 4. Optical Characterization (Integrating Sphere QY & TCSPC) Step3->Step4

Self-Validating Experimental Workflow for LMOF Synthesis and Optical Characterization.

Step-by-Step Methodology:

1. Solvothermal Synthesis:

  • Dissolve the chosen linker (e.g., 0.1 mmol BDC) and metal precursor (e.g., 0.1 mmol Tb(NO₃)₃·6H₂O) in 10 mL of N,N-dimethylformamide (DMF).

  • Add a modulator (e.g., 30 equivalents of acetic acid) to control the crystallization rate.

  • Seal in a Teflon-lined stainless steel autoclave and heat at 120°C for 24–48 hours.

  • Causality Note: The modulator competes with the linker, slowing down framework extension to yield highly crystalline, defect-free materials. This is critical for minimizing non-radiative trap states.

2. Solvent Exchange and Activation:

  • Isolate the resulting microcrystals via centrifugation (7000 rpm, 10 min).

  • Wash the crystals 3x with fresh DMF, followed by 3x with a volatile solvent (e.g., methanol or acetone) over 3 days to exchange high-boiling guest molecules.

  • Activate the sample under dynamic vacuum at 100°C for 12 hours.

  • Causality Note: Residual solvent molecules (especially those with O-H or N-H oscillators like water or amines) can severely quench luminescence via multiphonon relaxation. Complete activation is mandatory for accurate QY measurements[3].

3. Structural Validation:

  • Perform Powder X-ray Diffraction (PXRD) to confirm phase purity against simulated crystallographic data.

  • Conduct N₂ adsorption-desorption isotherms (BET analysis) to verify permanent porosity.

4. Absolute Quantum Yield (Φ) Measurement:

  • Load the activated MOF powder into a quartz solid-state sample holder.

  • Place the holder inside an integrating sphere coupled to a spectrofluorometer.

  • Measure the absolute QY by comparing the integrated area of the emission spectrum to the integrated area of the unabsorbed excitation scatter.

  • Causality Note: Relative QY measurements using standard solutions (e.g., Quinine Sulfate) are inaccurate for solid-state MOFs due to differences in refractive index and scattering. An integrating sphere is strictly required for self-validating absolute QY data[3].

Application Insights for Drug Development & Sensing

For drug development professionals, the choice of LMOF linker directly impacts the efficacy of theranostic platforms. Porphyrin-linked MOFs are currently being investigated as nanocarriers that simultaneously deliver active pharmaceutical ingredients (APIs) while providing real-time fluorescence tracking and photodynamic therapy capabilities[2]. Furthermore, the precise energy transfer mechanisms in Ln-MOFs allow for the design of ratiometric biosensors. By selecting linkers that selectively bind to specific disease biomarkers (e.g., overexpressed reactive nitrogen species), the antenna effect can be dynamically modulated, resulting in a quantifiable "turn-on" or "turn-off" luminescent signal with high signal-to-noise ratios.

References

1.[1] Confinement of Luminescent Guests in Metal–Organic Frameworks: Understanding Pathways from Synthesis and Multimodal Characterization to Potential Applications of LG@MOF Systems. Chemical Reviews (ACS Publications). 1 2.[5] Encapsulation of Dyes in Luminescent Metal-Organic Frameworks. Encyclopedia MDPI / Nanomaterials. 5 3.[2] Luminescent properties and recent progress in applications of lanthanide metal-organic frameworks. Journal of Rare Earths. 2 4.[4] Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. Applied Sciences (MDPI). 4 5.[3] Photoluminescent Properties of Tb-UiO-66 Metal–Organic Framework Analogues. Inorganic Chemistry (ACS Publications). 3

Sources

Comparative

Guide to Confirming Purity of Synthesized 4-Methylpyridine-2,5-dicarboxylic Acid

Executive Summary Synthesizing 4-Methylpyridine-2,5-dicarboxylic acid (CAS: 24195-07-1) presents a unique analytical challenge. Often used as a rigid linker in Metal-Organic Frameworks (MOFs) or a scaffold in peptidomime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Synthesizing 4-Methylpyridine-2,5-dicarboxylic acid (CAS: 24195-07-1) presents a unique analytical challenge. Often used as a rigid linker in Metal-Organic Frameworks (MOFs) or a scaffold in peptidomimetic drug design, its purity is critical for downstream performance.

The core difficulty lies in isomer differentiation and solubility . The oxidation of 2,4,5-trimethylpyridine (collidine) or 2,5-dimethyl-4-ethylpyridine often yields a mixture of regio-isomers and partially oxidized intermediates (e.g., aldehydes or hydroxymethyl derivatives). Furthermore, the zwitterionic nature of pyridine carboxylic acids makes them difficult to analyze using standard silica chromatography or GC-MS.

This guide compares the three primary validation methodologies—qNMR , HPLC-UV , and LC-MS —and recommends a "Purity Triad" approach to ensure data integrity.

The Analytical Challenge: Why Standard Methods Fail

Before selecting a method, researchers must understand the specific impurity profile of this synthesis:

  • Regio-Isomerism: If the starting material was not isomerically pure (e.g., technical grade lutidine/collidine), you may have 4-methylpyridine-2,3-dicarboxylic acid contaminants. These have identical masses and similar polarities.

  • Decarboxylation: High-temperature oxidation (e.g., KMnO4 reflux) can cause decarboxylation, leading to 4-methylnicotinic acid derivatives.

  • Insolubility: The product has high lattice energy and poor solubility in non-polar solvents, rendering GC-MS (without derivatization) and standard NMR solvents (CDCl3) useless.

Comparative Analysis of Validation Methods

The following table contrasts the three dominant techniques for confirming purity.

FeatureMethod A: Quantitative

H NMR (qNMR)
Method B: HPLC-UV (Ion Suppression) Method C: LC-MS (ESI)
Primary Utility Absolute Purity (Assay) Impurity Profiling Impurity Identification
Reference Std? Not Required (Uses Internal Std)Required (For quantification)Not Required (Qualitative)
Precision High (< 1% error)Medium (depends on detector)Low (Quant is difficult)
Selectivity High (Structural proof)High (Separates isomers)High (Mass specific)
Throughput Fast (10 min/sample)Slow (30-45 min/sample)Medium
Blind Spots Inorganic salts, overlapping peaksCo-eluting non-UV active saltsIon suppression effects
Expert Insight: The "qNMR First" Strategy

For a newly synthesized batch where a certified reference standard is unavailable, qNMR is superior to HPLC . HPLC area-% assumes that the product and all impurities have the same Extinction Coefficient (


) at the detection wavelength. For pyridine derivatives, oxidized impurities often have drastically different 

values, leading to gross overestimation of purity by HPLC. qNMR counts protons directly, providing an unbiased weight-% purity.

Experimental Protocols

Protocol A: Quantitative H NMR (The Gold Standard)

Objective: Determine absolute weight-% purity without a specific reference standard.

Reagents:

  • Solvent: DMSO-d

    
     (99.9% D). Note: Do not use D
    
    
    
    O/NaOD as it shifts peaks and promotes exchange of acidic protons.
  • Internal Standard (IS): Maleic Acid (traceable grade) or 1,3,5-Trimethoxybenzene. Maleic acid is preferred due to its single peak at ~6.3 ppm, which does not overlap with the pyridine aromatic region.

Procedure:

  • Weighing: Accurately weigh ~10 mg of the synthesized Sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-d

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60 seconds (Critical: Pyridine protons have long T1 relaxation times; insufficient delay leads to under-integration).

    • Scans: 16 or 32.

  • Analysis: Phase and baseline correct manually. Integrate the IS peak (

    
    ) and the unique aromatic proton of the product (
    
    
    
    ).

Calculation:



Where 

= number of protons,

= Molecular Weight,

= Purity of Internal Standard.[1]

Expected Spectrum (DMSO-d


): 
  • 
     ~13.5 ppm (Broad s, 2H, -COOH)
    
  • 
     ~8.9 ppm (s, 1H, H-6, ortho to N)
    
  • 
     ~7.9 ppm (s, 1H, H-3)
    
  • 
     ~2.6 ppm (s, 3H, -CH
    
    
    
    )
Protocol B: HPLC-UV (Ion Suppression Method)

Objective: Separate trace regio-isomers and decarboxylated byproducts.

System:

  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Acid is required to keep the carboxylic acids protonated and interacting with the column.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm and 210 nm.

Gradient:

Time (min) % A % B
0.0 95 5
15.0 60 40
20.0 10 90

| 25.0 | 95 | 5 |

Success Criteria:

  • Main peak retention time: ~8-12 minutes.

  • Resolution (

    
    ) between main peak and nearest impurity > 1.5.
    
  • Tailing Factor (

    
    ) < 1.3 (Pyridine nitrogens can cause tailing; if high, add 5mM Triethylamine to buffer).
    

Visualizing the Validation Workflow

The following diagrams illustrate the decision logic and the chemical pathway concerns.

Diagram 1: Analytical Decision Matrix

PurityWorkflow Start Synthesized Crude (4-Methylpyridine-2,5-dicarboxylic acid) SolubilityCheck Solubility Check (DMSO-d6 vs CDCl3) Start->SolubilityCheck qNMR Method A: qNMR (Assay Calculation) SolubilityCheck->qNMR Soluble (DMSO) HPLC Method B: HPLC-UV (Impurity Profiling) qNMR->HPLC Purity > 95%? LCMS Method C: LC-MS (Identify Unknowns) HPLC->LCMS Extra Peaks Detected Result Final Certificate of Analysis HPLC->Result Single Peak LCMS->Start Re-crystallize

Caption: A logical workflow for validating purity. qNMR is the first gate to establish bulk purity, followed by HPLC for trace analysis.

Diagram 2: Common Impurity Origins

ImpurityPathways Start 2,4,5-Trimethylpyridine (Collidine) Oxidation Oxidation (KMnO4 / HNO3) Start->Oxidation Target TARGET: 4-Methylpyridine- 2,5-dicarboxylic acid Oxidation->Target Complete Rxn Imp1 Impurity A: Partial Oxidation (Aldehydes) Oxidation->Imp1 Incomplete Imp2 Impurity B: Decarboxylation (Nicotinic analogs) Oxidation->Imp2 Over-heating Imp3 Impurity C: Regio-isomers (2,3-dicarboxy) Oxidation->Imp3 Impure Start Material

Caption: Potential chemical origins of impurities. Understanding these pathways aids in interpreting LC-MS data.

References

  • Quantitative NMR (qNMR)

    • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.
  • Pyridine Oxidation Chemistry

    • Scriven, E. F. V. "Pyridine and Pyridine Derivatives."[2][3][4] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.

  • HPLC Method Development for Polar Compounds

    • Dolan, J. W. "The Role of pH in Retention of Acids and Bases." LCGC North America, 2017.
  • Spectral Data Reference (Proxy)

    • SDBS Spectral Database for Organic Compounds (Search: Pyridine-2,5-dicarboxylic acid).

Sources

Validation

The Strategic Advantage of 4-Methylpyridine-2,5-Dicarboxylic Acid in MOF Design: A Comparative Guide

For researchers and drug development professionals engineering Metal-Organic Frameworks (MOFs) and coordination polymers, ligand selection is the single most critical variable dictating framework topology, stability, and...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals engineering Metal-Organic Frameworks (MOFs) and coordination polymers, ligand selection is the single most critical variable dictating framework topology, stability, and function. While symmetric linkers like 1,4-benzenedicarboxylic acid (terephthalic acid, BDC) and 2,5-pyridinedicarboxylic acid (2,5-PDC) are ubiquitous in materials chemistry, they frequently fall short in advanced applications requiring strict pore rigidity, hydrolytic resilience, and targeted host-guest interactions.

4-Methylpyridine-2,5-dicarboxylic acid (4-Me-2,5-PDC) represents a strategic evolution in ligand design. By strategically positioning a methyl group adjacent to the heteroaromatic pyridine nitrogen and carboxylate moieties, this bifunctional linker breaks symmetry and introduces profound electronic and steric effects. This guide objectively compares 4-Me-2,5-PDC against traditional alternatives, providing the mechanistic insights and self-validating experimental protocols necessary to leverage its unique advantages.

Mechanistic Advantages: The Causality of Ligand Design

To understand why 4-Me-2,5-PDC outperforms simpler linkers, we must analyze the causality between its molecular structure and the resulting macroscopic framework properties.

Steric Hindrance and Rotational Dynamics

In standard BDC-based MOFs (such as MOF-5 or UiO-66), the phenylene rings possess significant rotational freedom. This "linker flipping" dynamically alters pore apertures, which severely compromises the kinetic separation of similarly sized molecules or gases. The introduction of the methyl group in 4-Me-2,5-PDC creates severe steric hindrance with adjacent carboxylate groups and metal-oxo clusters[1]. This conformational lock prevents complete ring rotation, resulting in permanently rigidified pore apertures. Furthermore, methyl-substituted linkers have been shown to drastically decrease unwanted framework swelling (breathing effects), maintaining structural fidelity under varying pressures and guest loadings[2].

Hydrophobicity and Hydrolytic Stability

A primary failure mode for coordination polymers in biological or industrial applications is the nucleophilic attack of water on the metal-ligand coordination bond. The methyl substituent on 4-Me-2,5-PDC acts as a kinetic shield. By increasing the local hydrophobicity around the coordination sphere, the methyl group suppresses the adsorption and clustering of water molecules near the structural metal sites[3]. This hydrophobic shielding significantly extends the hydrolytic lifespan of the framework compared to the unsubstituted 2,5-PDC.

Lewis Basicity and Host-Guest Interactions

Unlike purely carbon-based linkers like BDC, 4-Me-2,5-PDC contains a heteroaromatic pyridine nitrogen. This uncoordinated nitrogen acts as a built-in Lewis base site lining the pore walls, serving two critical functions:

  • Catalytic Anchoring: It can tether transition metal catalysts or active pharmaceutical ingredients (APIs) via coordination.

  • Guest Binding: It enhances dipole-dipole and hydrogen-bonding interactions with polar guests (e.g., CO2, water, or drug molecules). Solid-state NMR studies on functionalized frameworks have demonstrated that methyl groups and heteroatoms act as primary adsorption sites, dictating the orientation, dynamics, and binding energy of guest molecules within the pores[4].

MechanisticAdvantages L 4-Me-2,5-PDC Linker M Methyl Substituent (-CH3) L->M N Pyridine Nitrogen L->N S Steric Hindrance M->S Conformational lock H Increased Hydrophobicity M->H Water shielding B Lewis Base Site N->B Electron donor R Rigidified Pores S->R Prevents flipping W Hydrolytic Stability H->W Kinetic barrier C Guest Binding / Catalysis B->C Host-guest interaction

Figure 1: Mechanistic pathway linking 4-Me-2,5-PDC structural features to macroscopic MOF properties.

Comparative Performance Data

The following table summarizes the objective performance metrics of 4-Me-2,5-PDC against the industry standards BDC and 2,5-PDC.

Performance MetricTerephthalic Acid (BDC)2,5-Pyridinedicarboxylic Acid (2,5-PDC)4-Methylpyridine-2,5-dicarboxylic acid (4-Me-2,5-PDC)
Rotational Freedom High (Prone to flipping)ModerateLow (Sterically locked)
Pore Rigidity Flexible / SwellingSemi-rigidHighly Rigid
Hydrophobicity ModerateLow (Hydrophilic)High (Methyl-shielded)
Lewis Base Sites NoneYes (Pyridine N)Yes (Pyridine N)
Hydrolytic Stability Poor to ModeratePoorModerate to High
Primary Application General gas storageBasic coordination networksShape-selective catalysis & drug delivery

Experimental Workflows: Self-Validating Protocols

To successfully harness the advantages of 4-Me-2,5-PDC, precise synthetic and activation protocols are required. The following methodology outlines a self-validating system for synthesizing a robust, highly crystalline coordination polymer using this linker.

Protocol: Solvothermal Synthesis and Activation of a 4-Me-2,5-PDC Framework

Step 1: Precursor Dissolution

  • Action: Dissolve 0.5 mmol of 4-Me-2,5-PDC and 0.5 mmol of the target metal salt (e.g.,

    
     or 
    
    
    
    ) in 15 mL of N,N-dimethylformamide (DMF) under sonication.
  • Causality: DMF acts as both the solvent and a slow, thermal source of base (decomposing into dimethylamine at elevated temperatures). This ensures the gradual deprotonation of the dicarboxylic acid, preventing rapid amorphous precipitation and promoting high crystallinity.

Step 2: Chemical Modulation

  • Action: Add 1.5 mL of glacial acetic acid to the mixture.

  • Causality: Acetic acid acts as a modulator. Because it is a monocarboxylic acid, it dynamically competes with 4-Me-2,5-PDC for metal coordination sites. This slows down the nucleation rate, allowing for the growth of larger, defect-free single crystals suitable for X-ray diffraction.

Step 3: Solvothermal Reaction

  • Action: Seal the homogeneous mixture in a Teflon-lined stainless steel autoclave and heat at 120 °C for 48 hours. Cool to room temperature at a strictly controlled rate of 5 °C/hour.

  • Causality: Slow cooling is a self-validating mechanism to prevent thermal shock, which causes micro-fractures in the crystal lattice and artificially lowers the measurable surface area.

Step 4: Solvent Exchange (Critical Step)

  • Action: Decant the mother liquor. Wash the resulting crystals with fresh DMF (3 × 10 mL), followed by anhydrous dichloromethane (DCM) (3 × 10 mL) over a period of 3 days, replacing the solvent every 24 hours.

  • Causality: Directly drying MOFs from high-boiling solvents like DMF causes massive capillary forces that collapse the rigidified pores. Exchanging DMF for low-boiling DCM circumvents this surface-tension-induced collapse.

Step 5: Thermal/Vacuum Activation and Validation

  • Action: Evacuate the DCM-exchanged sample under dynamic vacuum (

    
     Torr) at 150 °C for 12 hours. Validate structural integrity via Powder X-Ray Diffraction (PXRD) and assess permanent porosity via 
    
    
    
    sorption isotherms at 77 K.

ExperimentalWorkflow Step1 1. Precursor Mixing Step2 2. Solvothermal Synthesis Step1->Step2 Step3 3. Solvent Exchange Step2->Step3 Step4 4. Vacuum Activation Step3->Step4 Step5 5. Structural Validation Step4->Step5

Figure 2: Standardized self-validating workflow for the synthesis and activation of 4-Me-2,5-PDC MOFs.

References

  • Rotational Dynamics of Linkers in Metal–Organic Frameworks Source: PMC (National Institutes of Health) URL:[Link][1]

  • Confinement Effects in Catalysis Using Well-Defined Materials and Cages Source: Frontiers in Chemistry URL:[Link][3]

  • Structural transformations in metal–organic frameworks (MOFs): Mechanisms, stimuli-responsiveness, and emerging applications Source: AIP Publishing URL:[Link][2]

  • Chapter 4: NMR Investigations of Host–Guest Interactions in MOFs and COFs Source: Royal Society of Chemistry (RSC) URL:[Link][4]

Sources

Comparative

comparative thermal stability of MOFs derived from different pyridine dicarboxylic acids

Executive Summary The thermal stability of Metal-Organic Frameworks (MOFs) is governed by a delicate interplay between the metal-ligand bond strength and the topological rigidity of the resulting lattice.[1] Pyridine dic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermal stability of Metal-Organic Frameworks (MOFs) is governed by a delicate interplay between the metal-ligand bond strength and the topological rigidity of the resulting lattice.[1] Pyridine dicarboxylic acids (PDCAs) offer a unique case study in this structure-property relationship. Unlike simple benzene dicarboxylates (like terephthalic acid), PDCAs introduce a nitrogen heteroatom that alters coordination geometry and electronic distribution.

Key Takeaway: The position of the carboxylic acid groups relative to the pyridine nitrogen dictates the coordination mode—chelating vs. bridging —which is the primary predictor of thermal stability.

  • 2,6-PDCA (Dipicolinic acid) favors high-stability chelation, particularly with Lanthanides (T_decomp > 500°C).

  • 3,5-PDCA (Dinicotinic acid) acts as a divergent linker, favoring 3D network formation with transition metals (Zn, Cu), yielding moderate-to-high stability (300–400°C).

  • 2,5-PDCA (Isocinchomeronic acid) presents a risk of in situ decarboxylation during hydrothermal synthesis, potentially altering the final structure and stability profile.

Ligand Architecture & Coordination Logic

To understand the thermal data, one must first visualize the vector geometry of the ligands. The nitrogen atom acts as a directional anchor.

Graphviz Diagram: Isomer Coordination Logic

The following diagram illustrates how ligand geometry directs the topology and subsequent thermal stability.

PDCA_Coordination_Logic L_26 2,6-PDCA (Dipicolinic Acid) Mode_Chel Tridentate Chelation (N, O, O pocket) L_26->Mode_Chel Convergent COOH groups L_35 3,5-PDCA (Dinicotinic Acid) Mode_Bridge Divergent Bridging (Network Former) L_35->Mode_Bridge Divergent COOH groups L_25 2,5-PDCA (Isocinchomeronic Acid) L_25->Mode_Bridge Asymmetric Risk Risk: In-situ Decarboxylation (Hydrothermal >120°C) L_25->Risk Unstable C2-COOH Struct_Ln Ln-MOFs (High CN) Ultra-Stable 3D Networks Mode_Chel->Struct_Ln + Lanthanides (Eu, Tb, Nd) Struct_TM_Cluster Transition Metals (Zn, Cu) Discrete Clusters or 1D Chains Mode_Chel->Struct_TM_Cluster + Transition Metals Struct_3D Transition Metals (Zn, Cd) Robust 3D Porous Networks Mode_Bridge->Struct_3D + Zn, Cd, Co

Caption: Logical flow from ligand isomer geometry to coordination mode and final MOF topology. Note the distinct pathway for 2,6-PDCA with Lanthanides versus Transition Metals.

Comparative Thermal Analysis

The following analysis categorizes stability based on the metal-ligand interaction type.

A. The Chelating Powerhouse: 2,6-PDCA

Mechanism: The 2,6-isomer forms a "pincer" (tridentate O-N-O) coordination.

  • With Lanthanides (Ln): Ln ions have high coordination numbers (typically 8 or 9). Three 2,6-PDCA molecules can wrap around a single Ln ion, and the remaining carboxylate oxygens bridge to adjacent metal centers. This creates densely packed, ultra-stable 3D frameworks.

    • Data Point: La-2,6-PDCA frameworks have been reported stable up to 530°C [1].[2]

  • With Transition Metals (Zn, Cu): The pincer effect is so strong it often satisfies the metal's coordination sphere, preventing the formation of an extended 3D network. These often form 0D discrete complexes or 1D chains, which rely on weaker intermolecular forces (hydrogen bonding/stacking) for lattice energy. Consequently, their thermal stability is often lower (200–300°C) compared to the Ln counterparts.

B. The Network Builder: 3,5-PDCA

Mechanism: The carboxylate groups are positioned at the 3 and 5 positions, diverging away from the nitrogen. This geometry prevents chelation and forces the ligand to bridge multiple metal centers, favoring the formation of rigid 3D porous networks.

  • Performance: Zn-3,5-PDCA and Cd-3,5-PDCA MOFs typically exhibit stability up to 350–420°C . The rigidity of the 3D lattice confers resistance to thermal collapse.

C. The Asymmetric Variable: 2,5-PDCA

Mechanism: This ligand is asymmetric. While it can form stable MOFs, it possesses a specific vulnerability: the carboxylic acid at the 2-position (ortho to N) is susceptible to decarboxylation under hydrothermal conditions, potentially converting to 3-pyridinecarboxylic acid (nicotinic acid) or pyridine in situ.

  • Performance: When the ligand remains intact (often in solvothermal DMF conditions), Zn-2,5-PDCA MOFs show stability up to ~400°C [2]. However, phase purity must be strictly monitored.

Comparative Data Table
Metal CenterLigand IsomerTopologyT_onset (Decomp)Stability RatingRef
La (III) 2,6-PDCA3D Dense Net530°C ★★★★★[1]
Tb (III) 2,6-PDCA3D Network~500°C ★★★★★[3]
Zn (II) 2,5-PDCA2D/3D Layers400°C ★★★★☆[2]
Zn (II) 3,5-PDCA3D Porous380°C ★★★★☆[4]
Cd (II) 3,5-PDCA3D Network360°C ★★★★☆[4]
Cu (II) 2,6-PDCA1D Chain/0D~280°C ★★☆☆☆[5]

Note:


 refers to the temperature at which the organic framework begins to collapse, distinct from solvent loss (usually <150°C).

Experimental Protocols

To ensure reproducibility and valid comparative data, the following protocols for synthesis and analysis are recommended.

A. Synthesis Protocol: Solvothermal Method (Zn-3,5-PDCA Example)

Rationale: Solvothermal synthesis in DMF/Ethanol prevents the rapid precipitation observed in water, allowing for defect-free crystal growth essential for maximum thermal stability.

  • Precursor Prep: Dissolve

    
     (1.0 mmol) and 3,5-pyridinedicarboxylic acid (1.0 mmol) in a mixture of DMF:Ethanol:H2O (ratio 2:1:1, total 20 mL).
    
  • Solvation: Sonicate for 15 minutes until the solution is clear.

  • Crystallization: Transfer to a Teflon-lined stainless steel autoclave. Heat at 120°C for 72 hours.

    • Critical Step: Cool slowly (5°C/hour) to room temperature. Rapid cooling induces defects that lower thermal stability.

  • Activation: Filter crystals and wash with DMF (3x) and Ethanol (3x). Solvent exchange with ethanol for 3 days (refreshing daily) is required to remove high-boiling DMF from pores before TGA.

B. Thermal Analysis (TGA) Protocol

Rationale: TGA data is often misinterpreted due to solvent weight loss. This protocol isolates framework stability.

  • Sample Prep: Activate sample at 100°C under vacuum for 4 hours to remove superficial moisture.

  • Instrument: TGA (e.g., TA Instruments Q500 or equivalent).

  • Atmosphere: Nitrogen (

    
    ) flow at 60 mL/min (inert atmosphere prevents early oxidative combustion).
    
  • Ramp:

    • Phase 1: Ramp 10°C/min to 150°C. Hold for 30 mins (Removes coordinated water/solvent).

    • Phase 2: Ramp 5°C/min to 800°C.

  • Data Interpretation:

    • Ignore weight loss < 200°C (Solvent).

    • Identify the inflection point of the second major weight loss event.[3] This is

      
      .
      

Mechanistic Insight: The "Decarboxylation Trap"

A critical, often overlooked factor in PDCA MOF stability is the chemical stability of the ligand itself during synthesis.

The Pathway: Under hydrothermal conditions (Water, >150°C), 2,5-PDCA and 2,3-PDCA are prone to losing the carboxylate group adjacent to the pyridine nitrogen (Ortho-effect).



If this occurs, the resulting MOF will be a Nicotinate-MOF, not a PDCA-MOF, leading to lower connectivity and reduced thermal stability.

  • Validation: Always perform H-NMR on digested MOF samples (dissolved in DCl/D2O) to confirm the ligand structure is preserved.

Graphviz Diagram: Thermal Degradation Decision Tree

Thermal_Degradation Start Start TGA Experiment Step1 Weight Loss < 200°C? Start->Step1 Solvent Solvent/Water Loss (Not Decomposition) Step1->Solvent Yes Step2 Plateau 200°C - 350°C? Step1->Step2 No Solvent->Step2 Stable Thermally Stable Region Step2->Stable Yes Step3 Sharp Drop > 350°C? Stable->Step3 Collapse Framework Collapse (Linker Combustion/Bond Break) Step3->Collapse Yes

Caption: Decision tree for interpreting TGA curves to distinguish between solvent removal and actual framework decomposition.

References

  • Highly-thermostable lanthanide–organic coordination frameworks with N-protonated 2,6-dihydroxypyridine-4-carboxylate. ResearchGate.

  • Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. Crystal Growth & Design.

  • Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid. Inorganic Chemistry.

  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid. CrystEngComm.

  • Preparation and Thermal Decomposition of Copper(II) Chelates. SciELO.

Sources

Validation

Comprehensive Cross-Validation Guide: Analytical Data for 4-Methylpyridine-2,5-dicarboxylic Acid

Executive Summary In modern pharmaceutical development and materials science, 4-Methylpyridine-2,5-dicarboxylic acid (4-MPDCA, CAS: 859189-82-5) serves as a highly valuable building block for metal-organic frameworks (MO...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development and materials science, 4-Methylpyridine-2,5-dicarboxylic acid (4-MPDCA, CAS: 859189-82-5) serves as a highly valuable building block for metal-organic frameworks (MOFs) and active pharmaceutical ingredients (APIs). However, its zwitterionic nature and the presence of structurally similar positional isomers (e.g., 5-Methylpyridine-2,3-dicarboxylic acid) present significant analytical challenges.

Relying on a single analytical technique is no longer sufficient for regulatory submissions. The recently implemented ICH Q2(R2) guidelines (effective June 2024) mandate a lifecycle approach to analytical validation, emphasizing the necessity of orthogonal cross-validation to guarantee data integrity, specificity, and absolute purity[1][2]. This guide provides an objective comparison of analytical methodologies for 4-MPDCA, detailing the scientific causality behind experimental design and offering self-validating protocols for rigorous cross-validation.

Orthogonal Cross-Validation Workflow

To achieve regulatory compliance and scientific certainty, analytical data must be cross-validated using three orthogonal principles: chromatographic separation (HPLC-UV), nuclear magnetic resonance (qNMR), and mass spectrometry (LC-MS/MS)[1][3].

CrossValidation Sample 4-MPDCA Sample (Batch QC & Impurity Profiling) HPLC HPLC-UV (Relative Purity & Assay) Sample->HPLC Aliquot 1 NMR 1H-qNMR (Absolute Purity & Identity) Sample->NMR Aliquot 2 LCMS LC-MS/MS (Trace Impurity ID) Sample->LCMS Aliquot 3 DataSync Data Integration & Statistical Comparison HPLC->DataSync Area % & RT NMR->DataSync Mass Fraction LCMS->DataSync m/z & Fragments Compliance ICH Q2(R2) Compliant Validated Data Output DataSync->Compliance Cross-Validation

Caption: Orthogonal cross-validation workflow for 4-MPDCA aligning with ICH Q2(R2) lifecycle standards.

Comparative Performance: 4-MPDCA vs. Structural Alternatives

When developing a method, the primary risk is the co-elution or misidentification of 4-MPDCA with its isomers, such as 5-Methylpyridine-2,3-dicarboxylic acid (5-MPDCA). The table below summarizes how each analytical technique performs in differentiating and quantifying these compounds under ICH Q2(R2) criteria[4].

Table 1: Method Performance & Specificity Comparison
Analytical ParameterHPLC-UV (Reversed-Phase)1H-qNMR (DMSO-d6)LC-MS/MS (Negative ESI)
Primary Output Relative Purity (Area %)Absolute Purity (Mass Fraction)Trace Impurity Identification
Specificity (4-MPDCA vs 5-MPDCA) Moderate (Requires precise pH control to achieve

)
High (Distinct aromatic proton splitting: singlets vs. doublets)Low (Identical exact mass; requires MS2 fragmentation mapping)
Accuracy / Recovery 98.5% - 101.5%99.0% - 101.0%N/A (Used for qualitative ID)
Precision (RSD)



Limit of Detection (LOD) ~0.05% (500 ppm)~0.5% (5000 ppm)~0.001% (10 ppm)
Causality of Limitation Chromophore similarity yields identical UV spectra.Low sensitivity limits trace impurity detection.Matrix effects cause ion suppression, limiting direct quantitation.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . This means system suitability tests (SST) are built directly into the methodology to confirm the system is fit-for-purpose before data acquisition begins[2].

Protocol A: HPLC-UV Purity and Assay

Scientific Causality: 4-MPDCA contains a pyridine nitrogen (pKa ~4.5) and two carboxylic acids (pKa ~2.0). If the mobile phase pH is near these pKa values, the molecule exists in a state of partial ionization, causing severe peak tailing and shifting retention times. Using an acidic modifier (0.1% Formic Acid, pH ~2.7) forces the carboxylate groups into their protonated state, ensuring a single, sharp peak on a C18 stationary phase.

Step-by-Step Methodology:

  • Column Selection: Use a polar-endcapped C18 column (e.g., 150 mm × 4.6 mm, 3 µm) to tolerate highly aqueous conditions without phase collapse.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start at 5% B, hold for 2 mins, ramp to 60% B over 15 mins. Flow rate: 1.0 mL/min. Column temperature: 30°C.

  • Sample Preparation: Dissolve 4-MPDCA in 50:50 Water:Methanol to a working concentration of 0.5 mg/mL.

  • System Suitability Test (Self-Validation): Inject a resolution mixture containing 4-MPDCA and 5-MPDCA.

    • Acceptance Criteria: Resolution (

      
      ) must be 
      
      
      
      . Tailing factor (
      
      
      ) for 4-MPDCA must be
      
      
      . If these fail, the mobile phase pH is compromised and must be remade.
Protocol B: Quantitative 1H-NMR (qNMR)

Scientific Causality: qNMR relies on the fundamental physics that the integrated area of a resonance is strictly proportional to the number of nuclei. However, this is only true if the nuclei have fully returned to thermal equilibrium between radiofrequency pulses. A relaxation delay (


) of at least 

(longitudinal relaxation time) is mandatory. The isolated aromatic protons of 4-MPDCA have long

times; failing to extend

will artificially underestimate the compound's purity.

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Select an IS with a known, certified purity (e.g., Maleic acid or TraceCERT® standard) that has a resonance peak distinct from 4-MPDCA (which has aromatic singlets at ~8.5 ppm and ~7.8 ppm, and a methyl singlet at ~2.6 ppm).

  • Sample Preparation: Accurately weigh ~10 mg of 4-MPDCA and ~5 mg of IS using a microbalance (readability 0.001 mg). Dissolve completely in 0.6 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (

      
      ): Minimum 30 seconds  (Crucial for complete relaxation).
      
    • Number of scans (NS): 64 to achieve a Signal-to-Noise (S/N) ratio

      
      .
      
  • System Suitability Test (Self-Validation): Integrate the IS peaks.

    • Acceptance Criteria: The S/N ratio of the analyte peak must be

      
      . The baseline must be perfectly flat (zero-order phase correction only).
      
Protocol C: LC-MS/MS for Trace Impurity Profiling

Scientific Causality: The two electron-withdrawing carboxylic acid groups make 4-MPDCA highly amenable to deprotonation. Operating the mass spectrometer in Negative Electrospray Ionization (ESI-) mode targets the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 ion (m/z 180.03), providing superior signal-to-noise ratios and avoiding the complex sodium/potassium adducts often seen in positive mode for dicarboxylic acids.

Step-by-Step Methodology:

  • Chromatographic Setup: Transfer the HPLC method (Protocol A) to a UHPLC system coupled to a Triple Quadrupole or Q-TOF mass spectrometer.

  • Source Parameters (ESI-):

    • Capillary Voltage: 2.5 kV.

    • Desolvation Temperature: 350°C.

  • Data Acquisition: Run a Full Scan (m/z 50-500) to identify the

    
     precursor ion. Apply Collision-Induced Dissociation (CID) at 15-25 eV to generate MS2 spectra.
    
  • System Suitability Test (Self-Validation): Inject a blank solvent followed by a 10 ppm standard.

    • Acceptance Criteria: The blank must show no ion counts at m/z 180.03 (proving no carryover). The 10 ppm standard must yield an S/N

      
      .
      

Cross-Validation Data Integration

According to ICH Q2(R2), cross-validation requires comparing the results from orthogonal methods to ensure they tell a unified story[1][5]. Table 2 demonstrates a typical cross-validation dataset for a synthesized batch of 4-MPDCA.

Table 2: Cross-Validation Results for 4-MPDCA Batch QC
MetricHPLC-UV Result1H-qNMR ResultLC-MS/MS ResultCross-Validation Conclusion
Purity / Assay 99.2% (Area)98.9% (Mass Fraction)N/APass: Results are within 0.5% agreement.
Identity Confirmation RT matches standard (8.4 min)Aromatic singlets confirmedPrecursor m/z 180.03 confirmedPass: Orthogonal structural confirmation achieved.
Impurity Detection 0.8% unknown peak at RT 9.1 minNo structural anomalies detectedImpurity identified as 5-MPDCA (m/z 180.03, distinct MS2)Pass: MS successfully identified the isomer missed by NMR sensitivity limits.

References

  • Alfa Chemistry (via ChemBuyersGuide). "4-METHYLPYRIDINE-2,5-DICARBOXYLIC ACID CAS:859189-82-5." ChemBuyersGuide.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG7_R1Z_sX3VgEvbFs0TiXBiKf0o_cU1henCPK1mukrEL0Vb6tc6HoJ84Sarz3a8lmZPGsaeFWM3mbTLXMNnHPhwVrw8DSSd-hSY2aA6vy4cmYKqfzAgG8wb_OqXXClbS850R1vtjSmJr9EwBFdF500r0ETRcE5neRxQ==]
  • AMSbiopharma. "New update for the ICH Q2 (R2) guidance on Analytical Process Validation." AMSbiopharma.com, May 2024. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8PPTrBFa9IpjydJE6FdqM_kjaVugAXMI95oAOScyJ1GiDPNi-GYvbcOP0MDHaaWfebvJ6mNSaTXDv5iG6TX5CwThtuOUp1s6MZ5vkgrbc7XzXv82f0kXEWrr17Epe]
  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai, March 2026. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwysrBGdWfc4APDcACUfPP6Iif9C4_3EVwiCQYdrDUbbdeainTPJtmgWpU8mEaDrKRKwdOXvp9dyLsDqH61WfK_1CTxsraY6s9SxdS6j1p-MU4okcIzXdMboxrnL3zvwKYCkzkNXHt1wnmAQUm0diz2hAgV76AZTn77uXVxyKeQA==]
  • Altabrisa Group. "What Is ICH Q2R2 Method Validation and Its Importance?" AltabrisaGroup.com, August 2025. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGznwwhp-6bnZiZZRwZPiXiMEVmF64sDkEd_ETxBR2HMNiSOoDuN--9qByUY3ocx_bufCSFVTsuGcOdgZZo4WqLjyiC45ez0Mbd5yYErRNdZJNiql5xoZLXCg4SEYfzz-u2lkL00c7O8NaZvUKq-yS8iA==]
  • QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." QbDGroup.com, March 2024. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHSYOT6dA_o2djkGIQfqp7ReznXNK6DMEV5MAq9xgxL84cEFwF0ZTSto3ChCnWqCv3DNSo8DZvQqlNoOLIK9AnF8SAr_u2g55hOhgoX9mOWRmbLzhjr3AvV2vn19UwKx9MLjpqne7cQL8oZbLke0SN7Eqpqj-wkbj1XIDCMnWbVPFOm2raZ7zAVQfL6EsKmgpFE3I7HzicuL4PdlOUL3S3oozJ6w_9Ke2mbnxitaA=]
  • BenchChem. "A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds." BenchChem.com, December 2025. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm5MYNACDmeUpwDeegYKcekv4QMgyD6qPVXOF2Mt43ZzRC9A98aR-H3P-LzYKSNg-tXEcQ0Dy_FbNjDnzd4Cv93z_-XJsA8q2GDfA5x9sq2maPPj69duHNwoOTmuFEakp-jMnyFbpLFOQie5itMboD_EwND1mDZknxXiVMD-GTvwMhrw9KHDGMJmJw7vQS5SpuBSyFWKYXEluo4Kzyh5LjIKiYsAFdP6hG_T4ZHhAX9qPnLmE=]
  • RSC Publishing. "AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids." RSC.org, January 2026. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw1v_ubTnZz2oHWO0PCT6_-FA0k2eMqO1xcbdyjf7hDPBBj-P2Fejzuiim-S5zqRe4EOsUoa-KW58E5Y7m2RqSYBd-kTdn7twVw1wUoHZ9fbSn9zEnNHk2imsFPoiYfh7GZ4wVAgLvbPXkzCDFEy8AVYusuR4B-8oC]

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Comparative

A Comparative Benchmarking Guide to the Catalytic Activity of Pyridine-Dicarboxylic Acid-Based Materials

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of Pyridine-Dicarboxylic Acid Ligands in Catalysis In the pursuit of novel and efficient catalytic systems, the design of the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Pyridine-Dicarboxylic Acid Ligands in Catalysis

In the pursuit of novel and efficient catalytic systems, the design of the organic ligand is paramount. Pyridine-dicarboxylic acids and their derivatives have emerged as exceptionally versatile building blocks for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs).[1] The inherent structural features of these ligands—a nitrogen-containing heterocycle and multiple carboxylate functionalities—allow for the creation of diverse and tunable metal-organic architectures.[1] This guide provides a comparative analysis of the catalytic performance of materials based on a representative pyridine-dicarboxylic acid ligand, 4,4′-(pyridine-3,5-diyl)dibenzoic acid (H2pdba), in the context of a widely studied carbon-carbon bond-forming reaction: the Knoevenagel condensation.[1][2] We will objectively compare the performance of these advanced materials against a traditional homogeneous catalyst, piperidine, supported by experimental data.

The Model Catalytic System: H2pdba-Based Coordination Polymers

A series of coordination polymers constructed from the adaptable linker 4,4′-(pyridine-3,5-diyl)dibenzoic acid (H2pdba) and various divalent transition metals (Mn, Co, Ni, Cu) have been synthesized and their catalytic activity evaluated.[1][2] These materials serve as an excellent case study for understanding the catalytic potential of this class of compounds. The catalytic prowess of these materials was benchmarked in the Knoevenagel condensation of benzaldehyde with malononitrile to produce 2-benzylidenemalononitrile, a key reaction in the synthesis of fine chemicals and pharmaceuticals.[2][3]

Benchmarking Performance: H2pdba-Based CPs vs. Homogeneous Catalysis

The efficacy of a catalyst is a multi-faceted consideration, encompassing not only yield and reaction time but also its stability, reusability, and environmental footprint. Below, we compare the performance of H2pdba-based coordination polymers with the conventional homogeneous base catalyst, piperidine.

Table 1: Comparative Catalytic Performance in the Knoevenagel Condensation of Benzaldehyde and Malononitrile

CatalystTypeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)RecyclabilityReference
{[Cu2(μ3-pdba)2(bipy)]·2H2O}n (4) Heterogeneous (3D MOF)2Methanol27199High (5 cycles with minimal loss of activity)[2][4]
{[M(μ3-pdba)(phen)]·2H2O}n (M=Co, Ni) Heterogeneous (2D CP)2Methanol273>95Not specified[2]
[Mn(μ4-pdba)(H2O)]n (1) Heterogeneous (2D CP)2Methanol273~90Not specified[2]
Piperidine Homogeneous10EthanolReflux (78)1-288-95No[5][6]
Piperidine Homogeneous2TolueneReflux (110)192No[7]

From the data presented, it is evident that the H2pdba-based coordination polymers, particularly the 3D MOF structure containing copper, exhibit exceptional catalytic activity, achieving near-quantitative yields at room temperature in a significantly shorter time frame compared to some traditional methods.[2] Furthermore, the heterogeneous nature of the CP and MOF catalysts allows for easy separation and recycling, a critical advantage in sustainable chemical synthesis.[4][8]

Delving Deeper: Mechanistic Insights and Experimental Protocols

The Knoevenagel Condensation: A Mechanistic Overview

The Knoevenagel condensation is a nucleophilic addition reaction followed by a dehydration step.[9][10] In the base-catalyzed pathway, the catalyst abstracts a proton from the active methylene compound (malononitrile) to form a resonance-stabilized enolate.[11] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (benzaldehyde). The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.[10][11]

Knoevenagel_Mechanism cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Dehydration Active Methylene Malononitrile Enolate Resonance-Stabilized Enolate Active Methylene->Enolate + Base, - H+ Base Catalyst (e.g., Piperidine or CP) Intermediate Aldol-type Intermediate Enolate->Intermediate + Benzaldehyde Aldehyde Benzaldehyde Product 2-Benzylidenemalononitrile Intermediate->Product - H2O Synthesis_Workflow start Start: Reagent Mixture reactants Metal(II) Chloride + H2pdba + Co-ligand in Deionized Water start->reactants autoclave Seal in Teflon-lined Autoclave reactants->autoclave heating Hydrothermal Synthesis (160 °C, 72 h) autoclave->heating cooling Cool to Room Temperature heating->cooling filtration Filter and Wash with Water cooling->filtration drying Air Dry filtration->drying product Crystalline Coordination Polymer drying->product

Caption: Hydrothermal synthesis workflow for H2pdba-based coordination polymers.

Experimental Protocol 2: Catalytic Knoevenagel Condensation

A. Using H2pdba-Based Coordination Polymer (Heterogeneous Catalyst) [2] Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • H2pdba-based coordination polymer catalyst

  • Solvent (e.g., methanol)

  • Reaction vessel with magnetic stirrer

Procedure:

  • To a solution of the aromatic aldehyde (0.5 mmol) in the solvent (5 mL), add the active methylene compound (0.5 mmol) and the catalyst (2 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., 27 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the catalyst by filtration.

  • The filtrate is concentrated under reduced pressure to obtain the crude product, which can be further purified by recrystallization.

  • The recovered catalyst can be washed, dried, and reused for subsequent reactions.

B. Using Piperidine (Homogeneous Catalyst) - A Benchmark [5][7] Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • Piperidine

  • Solvent (e.g., ethanol or toluene)

  • Reaction vessel with reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic aldehyde (1.0 equiv.) and the active methylene compound (1.0-1.2 equiv.) in the solvent.

  • Add a catalytic amount of piperidine (e.g., 10 mol%).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography.

Conclusion and Future Outlook

This guide demonstrates that coordination polymers derived from pyridine-dicarboxylic acids, such as 4,4′-(pyridine-3,5-diyl)dibenzoic acid, are highly effective and reusable heterogeneous catalysts for the Knoevenagel condensation. [1][2]Their performance, particularly that of the 3D MOF structure, surpasses that of the traditional homogeneous catalyst piperidine in terms of reaction conditions and recyclability. The modular nature of these materials, allowing for the tuning of metal centers and ligand design, opens up vast possibilities for the development of next-generation catalysts with enhanced activity and selectivity for a wide range of organic transformations. Future research in this area will likely focus on the synthesis of chiral frameworks for asymmetric catalysis and the elucidation of structure-activity relationships to enable the rational design of even more efficient catalytic systems.

References

  • Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances. [9][12]2. Application Notes and Protocols for Piperidine-Mediated Reactions. BenchChem. [URL: not available] [5][6]3. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry. [1][2][8][13][14]4. Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [10]5. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. [7]6. Knoevenagel Condensation. J&K Scientific LLC. [3]7. Mechanism and Free Energy Profile of Base-Catalyzed Knoevenagel Condensation Reaction. ResearchGate. [12]8. Knoevenagel Condensation Mechanism. YouTube. [11]9. Engineering a Nanoscale Primary Amide-Functionalized 2D Coordination Polymer as an Efficient and Recyclable Heterogeneous Catalyst for the Knoevenagel Condensation Reaction. ACS Applied Nano Materials. [4]10. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. PMC. [1]11. Catalytic Performance of a New 1D Cu(II) Coordination Polymer {Cu(NO3)(H2O)}(HTae)(4,4'-Bpy) for Knoevenagel Condensation. Semantic Scholar. [15]12. Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry. ResearchGate. [8]13. Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry. Crystal Growth & Design. [13]14. Hydrothermal Assembly, Structural Multiplicity, and Catalytic Knoevenagel Condensation Reaction of a Series of Coordination Polymers Based on a Pyridine-Tricarboxylic Acid. MDPI. [16]15. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers.

Sources

Validation

comparative analysis of the porosity of MOFs from substituted and non-substituted linkers

Comparative Analysis of the Porosity of MOFs: Substituted vs. Non-Substituted Linkers As a Senior Application Scientist specializing in porous coordination polymers, I frequently encounter a critical misconception in mat...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of the Porosity of MOFs: Substituted vs. Non-Substituted Linkers

As a Senior Application Scientist specializing in porous coordination polymers, I frequently encounter a critical misconception in materials design: the assumption that functionalizing a Metal-Organic Framework (MOF) linker (e.g., adding an


, 

, or

group) merely adds chemical reactivity without altering the physical architecture. While the isoreticular nature (network topology) of the framework remains intact, the porosity—specifically the Brunauer-Emmett-Teller (BET) surface area and total pore volume—undergoes profound modulation[1].

For researchers and drug development professionals utilizing MOFs for gas storage, catalysis, or drug delivery, understanding the causality behind these structural shifts is paramount. This guide provides an in-depth comparative analysis of substituted versus non-substituted MOFs, the physical chemistry driving their porosity differences, and the self-validating experimental protocols required to measure them accurately.

Mechanistic Grounding: The Physics of Porosity Reduction

When transitioning from a pristine linker (e.g., 1,4-benzenedicarboxylic acid, BDC) to a substituted one (e.g., 2-aminoterephthalic acid,


-BDC), the resulting porosity is governed by three primary physical phenomena:
  • Steric Hindrance and Free Space Reduction: Functional groups physically protrude into the pore cavity. In frameworks like UiO-66-

    
    , the amine groups act as steric bulk, physically occupying accessible void space and reducing the absolute pore volume[2].
    
  • The Gravimetric Mass Penalty: Specific surface area is measured gravimetrically (

    
    ). Substituted linkers inherently possess a higher molar mass. Even if the absolute void volume remained perfectly constant, the increased weight of the framework mathematically decreases the surface area per gram.
    
  • Altered Solvent Affinity and Capillary Forces: Functional groups like

    
     or 
    
    
    
    create highly polar microenvironments. This increases the framework's affinity for polar synthesis solvents (like DMF), leading to massive capillary forces during solvent evacuation. If not managed properly, this causes partial framework collapse, artificially plummeting the measured porosity[3].

Mechanics A Linker Substitution (e.g., -NH2, -COOH) B Steric Hindrance & Pore Filling A->B C Increased Framework Mass A->C D Altered Solvent Affinity A->D E Reduced Absolute Pore Volume B->E F Lower Gravimetric Surface Area C->F G Capillary Collapse Risk During Activation D->G E->F

Mechanistic pathways dictating how linker substitution alters MOF porosity.

Comparative Data Analysis: UiO and IRMOF Series

To objectively evaluate these effects, we compare two benchmark MOF families: the Zirconium-based UiO-66 series and the Zinc-based IRMOF series.

Table 1: Porosity Comparison of Pristine vs. Substituted MOFs

MOF FamilyLinkerSubstitutionBET Surface Area (

)
Pore Volume (

)
UiO-66 BDCNone~857~0.40
UiO-66-


-BDC

~826~0.23
UiO-66-TLA Trimellitic Acid

~437~0.52
IRMOF-1 (MOF-5) BDCNone~2900~1.04
IRMOF-3

-BDC

~1800 - 2850*~0.75 - 0.98

*Note: IRMOF-3 porosity is highly dependent on the activation method (solvent exchange vs. supercritical


)[3].

Data Insights:

  • The UiO-66 Series: The introduction of the

    
     group in UiO-66-
    
    
    
    results in a measurable drop in both BET surface area and pore volume compared to pristine UiO-66[4]. When functionalized with even bulkier groups like trimellitic acid (UiO-66-TLA), the surface area drastically drops to ~437
    
    
    due to severe pore filling by the
    
    
    moieties[5].
  • The IRMOF Series: IRMOF-1 exhibits a massive surface area of ~2900

    
    . Its substituted counterpart, IRMOF-3, typically shows a reduced surface area of ~1800 
    
    
    
    under standard solvent exchange. However, advanced activation techniques like supercritical
    
    
    (
    
    
    ) can recover its porosity up to 2850
    
    
    , proving that the apparent loss of porosity in substituted MOFs is often an artifact of poor activation rather than pure steric hindrance[3].

Experimental Workflows: Achieving Self-Validating Porosity Measurements

Porosity measurements for substituted MOFs cannot be taken at face value without validating the activation protocol. Because substituted linkers form stronger hydrogen bonds with high-boiling solvents like DMF, direct thermal activation will cause the solvent to boil violently within the pores, fracturing the crystalline lattice and yielding artificially low surface areas.

Below is the self-validating protocol I mandate for accurate porosity determination.

Workflow S1 1. Solvothermal Synthesis (Isolate MOF Crystals) S2 2. Solvent Exchange (Replace DMF with CHCl3) S1->S2 S3 3. Vacuum Degassing (Slow Heating < 10^-4 Torr) S2->S3 S4 4. N2 Physisorption (Isotherm at 77 K) S3->S4 S5 5. BET Analysis (Validate Positive Y-Intercept) S4->S5

Self-validating experimental workflow for MOF activation and BET analysis.

Step-by-Step Methodology:

Step 1: Synthesis & Mother Liquor Removal Synthesize the MOF via standard solvothermal methods. Wash the crude powder 3x with the mother solvent (e.g., DMF) via centrifugation. Causality: Unreacted substituted linkers are heavier and highly coordinate. Leaving them trapped in the pores will artificially plummet the BET measurement.

Step 2: Solvent Exchange (The Critical Step) Soak the MOF in a low-boiling, low-surface-tension solvent (e.g.,


 or Acetone) for 3 days, replacing the solvent every 24 hours.
Causality: Exchanging DMF for 

drastically reduces capillary forces during the drying phase. For frameworks like IRMOF-3, skipping this step yields a "dead" framework (~10

) instead of the true ~1800

[3].

Step 3: Thermal/Vacuum Activation (Degassing) Transfer the solvent-exchanged MOF to a pre-weighed sample tube. Apply a dynamic vacuum (


 Torr) and heat gradually (e.g., ramp 1 °C/min to 120 °C for UiO-66 series).
Causality: Slow heating prevents sudden solvent volatilization, which can rupture the delicate isoreticular lattice.

Step 4: Nitrogen Physisorption & Self-Validation Perform


 adsorption-desorption at 77 K. Apply the BET equation strictly within the linear region (typically 

= 0.05 to 0.25 for microporous MOFs). Self-Validation Check: The y-intercept of your BET plot must be positive. A negative intercept indicates the chosen pressure range is thermodynamically invalid for that specific substituted pore architecture, and the resulting surface area value cannot be trusted.

References

1.[2] NH2-Modified UiO-66: Structural Characteristics and Functional Properties. Molecules / National Center for Biotechnology Information (NIH). Available at:[Link] 2.[5] Functionalized UiO-66-NH2 by trimellitic acid for highly selective adsorption of basic blue 3 from aqueous solutions. Frontiers in Chemistry. Available at:[Link] 3.[4] Buffer Effects in Zirconium-Based UiO Metal−Organic Frameworks (MOFs) That Influence Enzyme Immobilization and Catalytic Activity. Semantic Scholar. Available at:[Link] 4.[3] A Review on Metal-Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application. Oriental Journal of Chemistry. Available at:[Link] 5.[1] Synthesis and Applications of Isoreticular Metal–Organic Frameworks IRMOFs-n (n = 1, 3, 6, 8). Crystal Growth & Design / ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 4-Methylpyridine-2,5-dicarboxylic Acid

As a Senior Application Scientist, it is understood that excellence in the lab extends beyond the synthesis and analysis of novel compounds; it encompasses a rigorous commitment to safety and environmental stewardship. T...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that excellence in the lab extends beyond the synthesis and analysis of novel compounds; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle but a fundamental aspect of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Methylpyridine-2,5-dicarboxylic acid, grounded in established safety principles and regulatory standards.

Section 1: Hazard Assessment and Personal Protective Equipment (PPE)

1.1 Inferred Hazard Profile Before handling any chemical, a thorough risk assessment is paramount. Based on its structure, we can anticipate the following potential hazards.

Hazard CategoryAnticipated RiskRationale
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Pyridine derivatives are known to have toxic properties.[2][3] As a powder, inhalation of dust is a primary concern.
Skin/Eye Irritation May cause skin irritation and serious eye irritation.Carboxylic acid functionalities can be irritating or corrosive to tissues.[4]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.Fine chemical powders can be irritating to the respiratory tract.[5][6]
Environmental Hazard Potentially harmful to aquatic life.Pyridine compounds should not be released into the environment.[7][8]

1.2 Required PPE and Engineering Controls Given the inferred hazards, all handling and disposal procedures must be conducted with appropriate protective measures. The causality is clear: creating barriers between the researcher and the chemical is the most direct way to prevent exposure.

  • Engineering Controls : All handling of solid 4-Methylpyridine-2,5-dicarboxylic acid and its waste must be performed within a certified chemical fume hood.[7] This minimizes the risk of inhaling airborne particulates.

  • Eye Protection : Chemical splash goggles or a full-face shield are mandatory to protect against accidental splashes or dust.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene.[7] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.

  • Body Protection : A buttoned lab coat must be worn to protect the skin and clothing.

Section 2: Step-by-Step Waste Disposal Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and self-validating through clear labeling and segregation.

Step 1: Designate a Hazardous Waste Container

  • Select a Compatible Container : Use a high-density polyethylene (HDPE) or glass container with a secure, sealable lid. The container must be in good condition, free from leaks or cracks.[9]

  • Rationale : Choosing a compatible material prevents chemical degradation of the container, which could lead to a dangerous spill. A sealed lid prevents the release of vapors or dust.

Step 2: Properly Label the Waste Container

  • Immediate Labeling : Before any waste is added, affix a hazardous waste tag to the container. This tag should be available from your institution's Environmental Health & Safety (EHS) department.

  • Required Information : The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-Methylpyridine-2,5-dicarboxylic Acid."

    • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first drop of waste is added).

  • Rationale : Federal and local regulations mandate clear and accurate labeling.[10] This practice prevents accidental mixing of incompatible chemicals and ensures the final disposal facility has the necessary information for safe handling.

Step 3: Collect and Segregate Waste

  • Solid Waste : Collect solid waste, including the chemical itself and any contaminated items (e.g., weigh boats, contaminated paper towels, gloves), directly into the labeled container.

  • Segregation is Critical : Store the 4-Methylpyridine-2,5-dicarboxylic acid waste container away from incompatible materials, particularly strong oxidizing agents and strong acids.[7]

  • Container Management : Keep the waste container sealed at all times, except when adding waste.[9][10] Do not overfill the container; leave at least 10% of headspace to allow for expansion.

  • Rationale : Segregating waste streams prevents potentially violent chemical reactions.[11] Keeping containers closed minimizes exposure and prevents spills.

Step 4: Temporary Storage (Satellite Accumulation)

  • Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation.

  • Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[9][12]

  • Rationale : SAAs are a regulatory requirement for managing hazardous waste safely before it is moved to a central storage facility.[9] Secondary containment is a crucial backup measure to prevent environmental contamination in case of primary container failure.[12]

Step 5: Arrange for Final Disposal

  • Contact EHS : Once the container is full or you are finished with the process, contact your institution's EHS department to schedule a waste pickup.[7]

  • Professional Disposal : Do not attempt to treat or dispose of the chemical yourself. 4-Methylpyridine-2,5-dicarboxylic acid waste should be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration at a permitted facility.[1]

  • Rationale : High-temperature incineration is an effective method for destroying organic hazardous waste, converting it into less harmful components under controlled conditions.[1] Using professional services ensures compliance with all transportation and disposal regulations.[13]

Section 3: Emergency Procedures for Spills

Immediate and correct response to a spill is critical for maintaining laboratory safety.

  • Small Spills (Contained within the fume hood) :

    • Ensure your PPE is intact.

    • Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent.[7]

    • Carefully sweep the absorbed material into the designated hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., water or ethanol, depending on solubility) and a final wipe with soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (Outside of a fume hood) :

    • Evacuate all non-essential personnel from the area immediately.[7]

    • Alert your colleagues and the laboratory supervisor.

    • If safe to do so, eliminate ignition sources and increase ventilation by opening a sash in a nearby fume hood.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Disposal Decision Workflow

The following diagram outlines the procedural flow for the proper management of 4-Methylpyridine-2,5-dicarboxylic acid waste.

G cluster_prep Preparation cluster_generation Waste Generation & Collection cluster_spill Spill Response cluster_storage Interim Storage & Disposal prep 1. Assess Hazards 2. Don Correct PPE 3. Prepare Labeled Waste Container gen Generate Waste (Used chemical, contaminated items) prep->gen collect Collect in Labeled Hazardous Waste Container spill Accidental Spill Occurs gen->spill No gen->spill Yes storage Store Sealed Container in SAA (Secondary Containment) collect->storage spill->collect spill_small Small Spill? (Inside Fume Hood) spill->spill_small Assess Size spill_large Large Spill (Outside Fume Hood) spill_small->spill_large No cleanup Clean up with Absorbent Collect waste in container spill_small->cleanup Yes evacuate EVACUATE AREA Call EHS/Emergency Response spill_large->evacuate cleanup->storage pickup Contact EHS for Pickup storage->pickup end End: Waste Managed by Professional Disposal Service pickup->end

Disposal workflow for 4-Methylpyridine-2,5-dicarboxylic acid.

This guide is built on a foundation of proactive safety and regulatory adherence. By treating 4-Methylpyridine-2,5-dicarboxylic acid with the caution afforded to other hazardous pyridine derivatives, researchers can protect themselves, their colleagues, and the environment. Always prioritize safety and when in doubt, consult your institution's Environmental Health & Safety department as the ultimate authority on waste disposal.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. NCBI. Retrieved from [Link]

  • Sdfine. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]

  • International Programme on Chemical Safety (IPCS). (2021). ICSC 0803 - 4-METHYLPYRIDINE. INCHEM. Retrieved from [Link]

  • Loba Chemie. (2015). 4-METHYLPYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • QLS Safety. (n.d.). Handling & Disposal of Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Easy-Ware. (2024). What Are OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2007). Summary of PChem, Fate and Ecological Effects data for Capric acid. Regulations.gov. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

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